molecular formula C36H56O14 B1198436 Digitalin CAS No. 752-61-4

Digitalin

カタログ番号: B1198436
CAS番号: 752-61-4
分子量: 712.8 g/mol
InChIキー: CKNOLMVLQUPVMU-YMMLYESFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Digitalin is a cardenolide glycoside. It is functionally related to a gitoxigenin.
This compound has been reported in Digitalis viridiflora, Cryptostegia grandiflora, and Digitalis parviflora with data available.
This compound is a glycoside compound, extracted from the leaves and seeds of the common foxglove, with anti-arrhythmic property. This compound inhibits the enzymatic activity of the sodium-potassium ATPase pump in cardiac tissue, thereby increasing intracellular sodium and calcium levels and providing a positive inotropic effect. This results in increased force of myocardial muscle contraction. This agent also has a vagal effect on the parasympathetic nervous system, and as such slows the ventricular heart rate as well as helps eliminate fluid from body tissues.
RN given refers to (3beta,5beta,16beta)-isome

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

752-61-4

分子式

C36H56O14

分子量

712.8 g/mol

IUPAC名

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1

InChIキー

CKNOLMVLQUPVMU-YMMLYESFSA-N

異性体SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

他のCAS番号

752-61-4

同義語

digitalin

製品の起源

United States

Foundational & Exploratory

Digitalin's Core Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of digitalin and related cardiac glycosides with the Na+/K+-ATPase. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these mechanisms, and visualizes the key signaling pathways involved.

Core Mechanism: Inhibition of Na+/K+-ATPase and Subsequent Ionic Cascade

The primary and most well-established mechanism of action of digitalis glycosides, including this compound and its more commonly studied derivative digoxin, is the direct inhibition of the Na+/K+-ATPase pump.[1][2] This enzyme, located in the plasma membrane of most animal cells, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2]

Digitalis glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[3] This binding inhibits the pump's activity, leading to a decrease in the efflux of intracellular Na+.[2] The resulting increase in the intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing it to work in its reverse mode. Consequently, there is a decrease in Ca2+ extrusion and an increase in the intracellular Ca2+ concentration.[2] This elevation in cytosolic Ca2+ enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of digitalis in the treatment of heart failure.[2]

The interaction between digitalis and the Na+/K+-ATPase is complex and influenced by several factors, including the specific cardiac glycoside, the isoform of the Na+/K+-ATPase α-subunit, and the extracellular potassium concentration.[1][4] Higher concentrations of K+ can reduce the binding affinity of cardiac glycosides to the pump.[1][4]

Quantitative Data on this compound-Na+/K+-ATPase Interaction

The following tables summarize the key quantitative data regarding the interaction of digoxin (a close relative of this compound) with Na+/K+-ATPase. These values are critical for understanding the potency and kinetics of this interaction.

Table 1: Inhibitory Potency of Digoxin on Na+/K+-ATPase Activity

ParameterEnzyme SourceConditionsValueReference
IC50 Porcine Cerebral CortexHigh-affinity isoform, 20 mM K+2.77 x 10⁻⁶ M[1][4]
Porcine Cerebral CortexLow-affinity isoform, 20 mM K+8.56 x 10⁻⁵ M[1][4]
Porcine Cerebral CortexHigh-affinity isoform, 2 mM K+7.06 x 10⁻⁷ M[1][4]
Porcine Cerebral CortexLow-affinity isoform, 2 mM K+1.87 x 10⁻⁵ M[1][4]
Rat Brain MicrosomesHigh-affinity isoform (α2)2.5 x 10⁻⁸ M[5]
Rat Brain MicrosomesLow-affinity isoform (α1)1.3 x 10⁻⁴ M[5]
Ki Human Kidney3.2 ± 0.22 µM[6][7]
Pig Kidney1.95 ± 0.15 µM[7]

Table 2: Binding Affinity of Cardiac Glycosides to Na+/K+-ATPase

LigandEnzyme SourceParameterValueReference
DigoxinPurified Pig KidneyKd 2.8 ± 2 nM[8]
OuabainPurified Pig KidneyKd 1.1 ± 1 nM[8]

Table 3: Effects of Digitalis on Intracellular Ion Concentrations in Cardiomyocytes

Digitalis CompoundCell TypeParameterChangeReference
StrophanthidinHuman MyocardiumDiastolic Ca2+Increased[9]
AcetylstrophanthidinCat and Human MyocardiumSystolic Free Ca2+Increased[10]
OuabainRabbit Ventricular MyocytesSubmembrane Na+ (0.5 Hz pacing)Maintained at ~9 mM[11]
OuabainRabbit Ventricular MyocytesSubmembrane Na+ (2 Hz pacing)Bounded between 9 mM and 11.5 mM[11]
Digitalis TreatmentHuman PatientsIntraplatelet Free Ca2+Increased (significantly higher in toxicity)[12]

Signaling Pathways Activated by this compound

Beyond its direct impact on ion transport, the binding of digitalis to Na+/K+-ATPase can trigger intracellular signaling cascades, often at concentrations lower than those required for significant pump inhibition.[9] A key pathway involves the activation of the non-receptor tyrosine kinase Src.

Upon digitalis binding, the Na+/K+-ATPase can act as a signaling scaffold, leading to the activation of Src.[9] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[9][13] This pathway is implicated in various cellular processes, including cell growth and proliferation.

Digitalin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds to Src_inactive Src (inactive) NaK_ATPase->Src_inactive recruits Src_active Src (active) Src_inactive->Src_active activates EGFR_inactive EGFR (inactive) Src_active->EGFR_inactive transactivates EGFR_active EGFR (active) EGFR_inactive->EGFR_active Ras_inactive Ras-GDP (inactive) EGFR_active->Ras_inactive activates Ras_active Ras-GTP (active) Ras_inactive->Ras_active Raf Raf Ras_active->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound-induced signaling pathway via Na+/K+-ATPase.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Measurement of Inorganic Phosphate)

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined as the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)

  • NaCl (e.g., 130 mM)

  • KCl (e.g., 20 mM)

  • MgCl₂ (e.g., 4 mM)

  • Ouabain (e.g., 1 mM)

  • Tris-ATP (e.g., 4 mM)

  • Colorimetric reagent for phosphate detection (e.g., containing ammonium molybdate and a reducing agent like ascorbic acid)

  • Trichloroacetic acid (TCA) or Sodium Dodecyl Sulfate (SDS) to stop the reaction

  • Phosphate standard solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reaction Mixtures:

    • Total ATPase Activity: In a microcentrifuge tube, combine Assay Buffer, NaCl, KCl, and MgCl₂.

    • Ouabain-insensitive ATPase Activity: In a separate tube, combine Assay Buffer, MgCl₂, and ouabain.

  • Enzyme Addition: Add the enzyme preparation (e.g., 20-50 µg of protein) to each reaction mixture.

  • Pre-incubation: Incubate the tubes on ice for a specified time (e.g., 60 minutes) to allow for ouabain binding.

  • Initiate Reaction: Start the enzymatic reaction by adding Tris-ATP to each tube.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10-30 minutes).[1][8]

  • Stop Reaction: Terminate the reaction by adding a stop solution like TCA or SDS.

  • Phosphate Detection:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Transfer the supernatant to a new tube or a microplate well.

    • Add the colorimetric phosphate detection reagent and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 850 nm) using a microplate reader or spectrophotometer.[1]

  • Calculation:

    • Generate a standard curve using the phosphate standard solution.

    • Determine the concentration of Pi released in each sample from the standard curve.

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reaction Mixtures (with and without Ouabain) start->prep_reagents add_enzyme Add Enzyme Preparation prep_reagents->add_enzyme pre_incubate Pre-incubate on Ice (for Ouabain binding) add_enzyme->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate_37c Incubate at 37°C add_atp->incubate_37c stop_reaction Stop Reaction (e.g., with TCA/SDS) incubate_37c->stop_reaction detect_pi Colorimetric Phosphate Detection stop_reaction->detect_pi measure_abs Measure Absorbance detect_pi->measure_abs calculate_activity Calculate Na+/K+-ATPase Activity measure_abs->calculate_activity end End calculate_activity->end

Caption: Workflow for Na+/K+-ATPase activity assay.

Radioligand Binding Assay ([³H]-Ouabain Binding)

This assay measures the binding of a radiolabeled cardiac glycoside, typically [³H]-ouabain, to the Na+/K+-ATPase. It is used to determine the density of pump sites (Bmax) and the binding affinity (Kd).

Materials:

  • Membrane preparation containing Na+/K+-ATPase

  • [³H]-ouabain

  • Unlabeled ouabain (for determining non-specific binding)

  • Binding buffer (e.g., containing Tris-HCl, MgCl₂, and ATP or phosphate)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation:

    • In a series of tubes, incubate the membrane preparation with increasing concentrations of [³H]-ouabain.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled ouabain to determine non-specific binding.

  • Equilibrium: Incubate the tubes under conditions that promote binding (e.g., at 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Bmax and Kd.

Electrophysiological Measurement (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion currents across the cell membrane of a single cardiomyocyte, providing insights into the effects of digitalis on ion channel function and membrane potential.

Materials:

  • Isolated cardiomyocytes

  • Patch clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Digitalis compound of interest

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes from cardiac tissue.

  • Pipette Fabrication: Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Hold the membrane potential at a set level and apply voltage steps to elicit and record specific ion currents (e.g., Na+ current, Ca2+ current, K+ currents).

    • Current-Clamp Mode: Inject a known current and record the resulting changes in membrane potential (action potentials).

  • Drug Application: Perfuse the bath with a solution containing the digitalis compound and record the changes in ion currents or action potential characteristics.

  • Data Analysis: Analyze the recorded currents and action potentials to determine the effects of the digitalis compound on ion channel function and cellular excitability.

Conclusion

The mechanism of action of this compound on the Na+/K+-ATPase is a multifaceted process involving direct enzyme inhibition, subsequent alterations in intracellular ion concentrations, and the activation of complex signaling cascades. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and refinement of cardiac glycoside-based therapies and for exploring their potential in other therapeutic areas. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

Digitalin's Impact on Intracellular Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of Digitalin and related cardiac glycosides on intracellular calcium signaling pathways. For centuries, digitalis compounds have been a cornerstone in treating heart failure, and their profound effects on cellular calcium homeostasis are central to both their therapeutic efficacy and toxicity. This document provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies for studying these interactions, tailored for a scientific audience engaged in research and drug development.

Core Mechanism of Action: A Cascade to Calcium Elevation

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2][3][4] This inhibition sets off a cascade of events that culminates in an increase in intracellular calcium concentration ([Ca2+]i).

  • Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, impeding its function of pumping sodium ions out of the cell and potassium ions in.[1][3]

  • Rise in Intracellular Sodium: This leads to an accumulation of intracellular sodium ([Na+]i).[1][2]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX), which normally expels calcium from the cell.[1][5] Under these conditions, the NCX can even operate in a reverse mode, transporting calcium into the cell.[4][6]

  • Increased Intracellular Calcium: The net result is an elevation of [Ca2+]i.[2][4][7] This increased cytosolic calcium is then available to be taken up by the sarcoplasmic reticulum (SR), leading to a greater calcium load for subsequent release.[1][5]

This fundamental pathway is the basis for the positive inotropic effect of this compound in cardiac myocytes, where increased calcium availability to the contractile machinery enhances the force of contraction.[2][3]

Quantitative Effects of this compound on Intracellular Calcium

The following tables summarize quantitative data on the effects of this compound and related cardiac glycosides on intracellular calcium concentrations. These findings are derived from various in vitro studies and highlight the dose-dependent nature of these effects.

CompoundConcentrationCell TypeObserved Effect on Intracellular Calcium ([Ca2+]i)Reference
Digitoxin40 nM (Threshold)GT1-7 CellsInitiation of calcium uptake.[8]
Digitoxin178 nM (k1/2,app)GT1-7 CellsHalf-maximal peak change in [Ca2+]i.[8]
DigitoxinDose-dependentGT1-7 CellsA change of at least 25 nM from baseline was considered a response.[8][9]
Ouabain100 nmol/LThymocytesIncrease in [Ca2+]i of approximately 78 nmol/L.[10]
OuabainNanomolar rangeRat Vascular Smooth Muscle CellsSignificant increase in cytosolic free calcium concentration.[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Digitalin_Primary_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Forward/Reverse Mode) Na_in->NCX Alters Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in SR Sarcoplasmic Reticulum Ca_in->SR Uptake SR_Ca_Load ↑ SR Ca2+ Load SR->SR_Ca_Load Ca_Release ↑ Ca2+ Release SR_Ca_Load->Ca_Release Contraction ↑ Myocyte Contraction Ca_Release->Contraction

Caption: Primary signaling pathway of this compound leading to increased myocyte contraction.

Digitalin_Arrhythmogenic_Pathway This compound This compound (Toxic Concentrations) Ca_Overload Intracellular Ca2+ Overload This compound->Ca_Overload CaMKII CaMKII Activation Ca_Overload->CaMKII RyR Ryanodine Receptor (RyR) Phosphorylation CaMKII->RyR SR_Ca_Leak ↑ Diastolic SR Ca2+ Leak RyR->SR_Ca_Leak DADs Delayed Afterdepolarizations (DADs) SR_Ca_Leak->DADs Arrhythmia Arrhythmia DADs->Arrhythmia

Caption: Arrhythmogenic pathway of this compound involving CaMKII and RyR phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca2+]i in cultured cells.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • High-quality DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, inhibits dye extrusion)

  • Cultured cells on coverslips or in 96-well plates

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. A typical buffer consists of HBSS with 0.1% BSA. For a final Fura-2 AM concentration of 1-5 µM, dilute the stock solution into the loading buffer. If using, add Pluronic F-127 (e.g., 0.02%) to the buffer before adding the Fura-2 AM to aid solubilization.

  • Cell Loading:

    • Wash cultured cells once with pre-warmed HBSS.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After loading, wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells for an additional 15-30 minutes in fresh HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases. If using probenecid, include it in the wash and final incubation buffer.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

    • Record a baseline fluorescence ratio (F340/F380) before adding this compound.

    • Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and changes in cell thickness. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca2+]i, which requires calibration with solutions of known calcium concentrations.[2]

Fura2_Workflow Start Start Prepare_Stock Prepare Fura-2 AM Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Loading Prepare Loading Buffer (HBSS + Fura-2 AM) Prepare_Stock->Prepare_Loading Load_Cells Load Cells with Fura-2 AM (30-60 min) Prepare_Loading->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Dye Load_Cells->Wash_Cells Deesterify Allow for De-esterification (15-30 min) Wash_Cells->Deesterify Image_Baseline Acquire Baseline Fluorescence Ratio (F340/F380) Deesterify->Image_Baseline Add_this compound Add this compound Image_Baseline->Add_this compound Image_Response Record Change in Fluorescence Ratio Add_this compound->Image_Response Analyze Analyze Data (Ratio vs. Time) Image_Response->Analyze End End Analyze->End

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Western Blot for CaMKII Phosphorylation

This protocol outlines the steps to detect changes in the phosphorylation status of CaMKII in response to this compound treatment.

Materials:

  • Cultured cells (e.g., cardiac myocytes)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CaMKII (specific for the autophosphorylation site, e.g., Thr286) and anti-total-CaMKII

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total CaMKII to normalize the phospho-CaMKII signal to the total amount of CaMKII protein.

Western_Blot_Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Lyse_Cells Cell Lysis with Inhibitors Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pCaMKII) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Chemiluminescent Detection Wash2->Detect Analyze Analyze Phospho-CaMKII Signal Detect->Analyze Re_probe Strip and Re-probe for Total CaMKII Analyze->Re_probe Normalize Normalize Data Re_probe->Normalize End End Normalize->End

References

Biochemical Properties of Digitalis Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digitalis glycosides, a class of naturally derived compounds, have been a cornerstone in the management of heart failure and certain cardiac arrhythmias for over two centuries. Their profound physiological effects stem from their specific interaction with the Na+/K+-ATPase, a ubiquitous ion pump essential for cellular homeostasis. This technical guide provides an in-depth exploration of the core biochemical properties of Digitalis glycosides. It covers their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the molecular basis of their therapeutic and toxic effects. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways involved are provided to support further research and drug development in this area.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary and most well-characterized biochemical action of Digitalis glycosides is the potent and specific inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.[1][2]

  • Binding and Inhibition: Digitalis glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation (E2-P state), preventing its dephosphorylation and subsequent conformational change, thereby inhibiting the transport of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.[2][3]

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to a progressive increase in the intracellular Na+ concentration ([Na+]i).[1]

  • Altered Sodium-Calcium Exchange: The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the efficiency of Ca2+ extrusion from the cell and can even reverse the exchanger's direction, leading to an influx of Ca2+.[4]

  • Increased Intracellular Calcium and Inotropy: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i). This leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, enhancing the interaction between actin and myosin filaments and resulting in a more forceful contraction of the cardiac muscle (a positive inotropic effect).[3][4]

Beyond this primary mechanism, Digitalis glycosides also exert effects on cardiac electrophysiology, primarily by increasing vagal tone.[5] This parasympathomimetic action slows the heart rate (negative chronotropy) and reduces conduction velocity through the atrioventricular (AV) node (negative dromotropy), which is beneficial in controlling the ventricular response in atrial fibrillation.[5]

Signaling Pathways

Recent research has unveiled that the interaction of Digitalis glycosides with Na+/K+-ATPase is not limited to ion transport inhibition but also initiates complex intracellular signaling cascades. The Na+/K+-ATPase acts as a signal transducer, activating pathways that can lead to cellular growth and hypertrophy.

Na+/K+-ATPase Signaling Complex and Downstream Effects

Binding of glycosides like ouabain to the Na+/K+-ATPase can trigger the activation of the non-receptor tyrosine kinase Src.[6][7] This initiates a cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/MAPK pathway, ultimately influencing gene expression related to cell growth.[6]

Signaling_Pathway_1 cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Src Src Kinase NKA->Src Recruits & Activates EGFR EGFR Grb2_Shc Grb2 / Shc EGFR->Grb2_Shc Recruits & Phosphorylates Ouabain Digitalis Glycoside (e.g., Ouabain) Ouabain->NKA Binds & Activates Src->EGFR Transactivates Ras Ras Grb2_Shc->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Gene_Expression Gene Expression (Growth, Hypertrophy) MAPK_Cascade->Gene_Expression

Digitalis-induced Src/EGFR/MAPK signaling cascade.
PI3K/Akt Pathway Activation

In cardiac myocytes, ouabain has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival.[8] This activation is dependent on Src but can be independent of EGFR transactivation, suggesting a branching of the signaling cascade.[8] The PI3K/Akt pathway contributes to the hypertrophic effects observed with chronic Digitalis exposure.[4]

Signaling_Pathway_2 cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activates PI3K PI3K NKA->PI3K Recruits (p85) Ouabain Digitalis Glycoside (e.g., Ouabain) Ouabain->NKA Binds Src->PI3K Activates Akt Akt PI3K->Akt Downstream Downstream Effectors (mTOR, GSK) Akt->Downstream Hypertrophy Myocyte Hypertrophy Downstream->Hypertrophy

PI3K/Akt pathway activation by Digitalis glycosides.

Structure-Activity Relationships (SAR)

The biological activity of Digitalis glycosides is intrinsically linked to their unique chemical structure, which consists of three main components: a steroid nucleus (aglycone or genin), an unsaturated lactone ring at position C-17, and a sugar moiety at C-3.[9]

  • Steroid Nucleus: The specific cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for optimal activity.[9] Hydroxyl groups at C-3 and C-14 are also important features.

  • Lactone Ring: The unsaturated lactone ring at the C-17 position is essential for binding to Na+/K+-ATPase and for the inotropic effect.[10][11] The size of the lactone ring (five-membered for cardenolides like digoxin, six-membered for bufadienolides) influences potency. Saturation of the double bond in the lactone ring significantly reduces activity.[10]

  • Sugar Moiety: While the aglycone itself possesses activity, the attached sugar chain at C-3 significantly enhances potency and modulates pharmacokinetic properties such as solubility, absorption, and half-life.[9][12] The number and type of sugar residues influence the overall binding affinity and isoform selectivity.[13]

Quantitative Biochemical Data

The interaction of Digitalis glycosides with Na+/K+-ATPase and their pharmacokinetic profiles have been quantified extensively. The following tables summarize key parameters for the most common glycosides, digoxin and digitoxin.

Table 1: Na+/K+-ATPase Binding Affinity and Inhibition
GlycosideNa+/K+-ATPase IsoformDissociation Constant (KD) (nM)IC50 (nM)SpeciesReference
Digoxin α1β113 - 16.5-Human[14]
α2β19.8 - 10.3-Human[14]
α3β110.1 - 10.9-Human[14]
High Affinity-25Rat (Brain)
Low Affinity-130,000Rat (Brain)
Digitoxin α1β111.2 - 12.0-Human[14]
α2β110.8 - 11.8-Human[14]
α3β111.1 - 12.3-Human[14]
--40 - 200 (cytotoxicity)Human (Cancer Cells)[15]
Ouabain α1β113 - 17.2-Human[14]
α2β133 - 34.2-Human[14]
α3β117 - 18.2-Human[14]

Note: KD and IC50 values can vary significantly based on experimental conditions (e.g., presence of K+), tissue source, and assay methodology.

Table 2: Comparative Pharmacokinetic Properties
ParameterDigoxinDigitoxinReference
Bioavailability (Oral) 60-80%90-100%[16]
Protein Binding 20-30%>90-97%[16]
Volume of Distribution (Vd) 6-10 L/kg~0.6 L/kg
Elimination Half-life (t1/2) 36-48 hours (normal renal function)5-7 days[16]
Elimination Route Primarily renal (unchanged)Primarily hepatic metabolism[16]
Therapeutic Serum Conc. 0.5-2.0 ng/mL10-25 ng/mL[5][17]
Toxic Serum Conc. >2.5 ng/mL>35 ng/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of Digitalis glycosides.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase, typically by quantifying the release of inorganic phosphate (Pi) from ATP.

Objective: To determine the IC50 value of a Digitalis glycoside.

Materials:

  • Isolated Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or prepared from cardiac microsomes).

  • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.[18]

  • Control Buffer: Assay buffer without NaCl and KCl, containing 1 mM ouabain to inhibit all Na+/K+-ATPase activity.[18]

  • Substrate: Adenosine triphosphate (ATP).

  • Test Compound: Digitalis glycoside of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Phosphate Detection Reagent (e.g., Malachite Green-based reagent).

  • Phosphate Standard solution.

  • 96-well microplate and plate reader.

Workflow Diagram:

Workflow_1 start Start prep_enzyme Prepare Na+/K+-ATPase Enzyme Solution start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Glycoside start->prep_compounds plate_setup Add Enzyme, Buffer, and Test Compound to Plate prep_enzyme->plate_setup prep_compounds->plate_setup preincubate Pre-incubate at 37°C (e.g., 10 min) plate_setup->preincubate start_reaction Initiate Reaction (Add ATP) preincubate->start_reaction incubate Incubate at 37°C (e.g., 10-30 min) start_reaction->incubate stop_reaction Stop Reaction (e.g., Add SDS or Acid) incubate->stop_reaction detect_pi Add Phosphate Detection Reagent & Incubate stop_reaction->detect_pi read_absorbance Read Absorbance (e.g., 660 nm) detect_pi->read_absorbance analyze Calculate Pi Released & Determine IC50 read_absorbance->analyze end End analyze->end

Workflow for Na+/K+-ATPase inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of the Digitalis glycoside. Prepare reaction mixtures in a 96-well plate. For each concentration, set up two reactions: one with the full assay buffer (total ATPase activity) and one with the control buffer (ouabain-insensitive ATPase activity).

  • Pre-incubation: Add the enzyme and the test compound to the appropriate wells containing either assay buffer or control buffer. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding a concentrated ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as SDS or trichloroacetic acid.[19]

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~660 nm for Malachite Green).

  • Calculation:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each well.

    • Na+/K+-ATPase activity = (Pi released in assay buffer) - (Pi released in control buffer).

    • Plot the percent inhibition of Na+/K+-ATPase activity against the logarithm of the glycoside concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in cultured cells (e.g., neonatal rat ventricular myocytes) upon treatment with a Digitalis glycoside.

Objective: To quantify the change in [Ca2+]i following exposure to a Digitalis glycoside.

Materials:

  • Cultured cardiac myocytes or other relevant cell types on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS) or similar physiological buffer.

  • Fluorescence imaging system (microscope with dual-excitation light source and camera) or a fluorescence plate reader.[20]

  • Test Compound: Digitalis glycoside of interest.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[20][21]

  • De-esterification: Wash the cells 2-3 times with fresh HBS to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[20]

  • Imaging:

    • Mount the coverslip onto the imaging chamber on the microscope stage and perfuse with HBS.

    • Excite the cells alternately with light at 340 nm (binds Ca2+) and 380 nm (Ca2+-free), and collect the emission fluorescence at ~510 nm.[20][22]

    • Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

  • Stimulation: Introduce the Digitalis glycoside into the perfusion buffer at the desired concentration.

  • Data Acquisition: Continue recording the fluorescence ratio to monitor the change in [Ca2+]i over time.

  • Analysis: The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i. Calculate the change in this ratio from baseline to determine the effect of the glycoside. The ratio can be calibrated to absolute Ca2+ concentrations using ionophores and Ca2+ buffers if required.[23]

Assessment of Inotropic Effects (Langendorff Heart)

The Langendorff isolated heart preparation is an ex vivo model used to study the contractile and electrical properties of the heart in the absence of systemic neural and hormonal influences.[24][25]

Objective: To measure the change in cardiac contractility (inotropic effect) in response to a Digitalis glycoside.

Materials:

  • Langendorff perfusion apparatus (including perfusion reservoir, pump, oxygenator, water-jacketed tubing, and heart chamber).[1]

  • Krebs-Henseleit or similar physiological salt solution, gassed with 95% O2 / 5% CO2.

  • Anesthetized animal (e.g., rat, guinea pig).

  • Surgical tools for heart excision.

  • Intraventricular balloon catheter connected to a pressure transducer.

  • Data acquisition system.

  • Test Compound: Digitalis glycoside of interest.

Procedure:

  • Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it immediately in ice-cold perfusion buffer.

  • Cannulation: Trim the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion through the aorta at a constant pressure or flow. The perfusate will close the aortic valve and flow into the coronary arteries, supplying the myocardium.[25][26]

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

  • Measurement Setup: Insert a small, fluid-filled latex balloon into the left ventricle. Inflate the balloon to achieve a set end-diastolic pressure (e.g., 5-10 mmHg). This allows for isovolumic contraction measurements.

  • Baseline Recording: Record baseline parameters, including Left Ventricular Developed Pressure (LVDP = peak systolic pressure - end-diastolic pressure), heart rate, and coronary flow.

  • Drug Administration: Introduce the Digitalis glycoside into the perfusate at a known concentration.

  • Data Recording: Continuously record the cardiac parameters to observe the onset, magnitude, and duration of the inotropic effect.

  • Analysis: Quantify the percentage change in LVDP from baseline to determine the positive inotropic effect of the glycoside.

Toxicity

The primary disadvantage of Digitalis glycosides is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[16] Toxicity arises from an exaggeration of the therapeutic mechanism: excessive inhibition of the Na+/K+-ATPase.

  • Cellular Basis of Toxicity: Severe pump inhibition leads to a large increase in [Na+]i and subsequent Ca2+ overload within the myocytes. This Ca2+ overload can cause spontaneous diastolic release of Ca2+ from the sarcoplasmic reticulum, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias, which are the most dangerous manifestation of digitalis toxicity.

  • Clinical Manifestations: Toxicity can present with a wide range of cardiac arrhythmias (e.g., ventricular tachycardia, AV block), gastrointestinal symptoms (nausea, vomiting), and neurological effects (confusion, visual disturbances).[16]

  • Influencing Factors: Toxicity is potentiated by conditions such as hypokalemia (low potassium), as K+ competes with glycosides for binding to the Na+/K+-ATPase.[5] Hypomagnesemia and hypercalcemia also increase sensitivity.[5] Impaired renal function, particularly for digoxin, can lead to drug accumulation and chronic toxicity.[16]

Conclusion

Digitalis glycosides remain a fascinating and clinically relevant class of compounds. Their well-defined interaction with the Na+/K+-ATPase provides a clear biochemical basis for their powerful inotropic effects. However, the discovery of the pump's role as a signal transducer has opened new avenues of research, revealing complex downstream pathways that influence cellular growth and function. For drug development professionals, understanding the delicate balance between therapeutic ion modulation, off-target signaling, and the narrow therapeutic window is critical. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to further elucidate the intricate biochemistry of these compounds or to develop novel cardiotonic agents with improved safety profiles.

References

The historical development of Digitalin in pharmacological research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Digitalin in Pharmacological Research

For centuries, the foxglove plant, Digitalis purpurea, held a mysterious power over the human heart. From its folkloric origins to its central role in modern cardiology, the story of digitalis and its derivatives, collectively known as this compound, is a testament to the evolution of pharmacological research. This technical guide delves into the historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a traditional herbal remedy to a well-characterized, albeit complex, therapeutic agent. We will explore key milestones in its discovery, the elucidation of its mechanism of action, and the evolution of experimental protocols used to study its effects, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

From "Dropsy" to Na+/K+ ATPase Inhibition: A Historical Overview

The story of digitalis in medicine begins in earnest with the pioneering work of the English physician William Withering in the 18th century. While its use in folk medicine for various ailments was already established, Withering was the first to systematically investigate and document its therapeutic effects in treating "dropsy," a condition now known as edema, often a symptom of congestive heart failure.[1] In his 1785 treatise, "An Account of the Foxglove and some of its Medical Uses," Withering detailed his observations on 163 patients, meticulously describing the plant's efficacy and, crucially, its potential for toxicity.[1]

For over 150 years following Withering's publication, the precise mechanism by which digitalis exerted its effects remained elusive. The early 20th century saw the isolation of active compounds from the foxglove plant, with digoxin being isolated from Digitalis lanata in 1930. The transition from crude leaf preparations to purified glycosides was a significant step forward, allowing for more standardized dosing and research.

The true breakthrough in understanding digitalis's mode of action came in the mid-20th century with the discovery of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. It was ultimately established that cardiac glycosides, including digoxin, are potent inhibitors of this crucial enzyme.[2][3] This discovery transformed the understanding of digitalis from a mysterious "heart tonic" to a specific molecular agent.

Quantitative Insights: Pharmacokinetics and Clinical Trials

The development of sensitive analytical techniques, such as radioimmunoassay in the 1960s, allowed for the precise measurement of digoxin levels in the blood, paving the way for pharmacokinetic studies and a better understanding of its narrow therapeutic index.

Pharmacokinetics of Digoxin

The following table summarizes key pharmacokinetic parameters of digoxin, providing a quantitative basis for its clinical use.

ParameterValueSource
Bioavailability (Oral) ~60-80%[4]
Onset of Effect (Oral) 1-3 hours[5]
Volume of Distribution ~7.3 L/kg (lean body weight)[4]
Protein Binding ~25%[4]
Elimination Half-life 36-48 hours (normal renal function)[4]
Excretion Primarily renal (unchanged)[4]
Therapeutic Serum Concentration 0.5-2.0 ng/mL[5]
Toxic Serum Concentration >2.0 ng/mL[6]
The Digitalis Investigation Group (DIG) Trial

The Digitalis Investigation Group (DIG) trial, a landmark study published in 1997, was the largest randomized controlled trial to evaluate the long-term effects of digoxin in patients with heart failure.[7][8][9][10][11][12] The trial provided crucial quantitative data on the efficacy and safety of digoxin in the modern era of heart failure treatment.

OutcomeDigoxin GroupPlacebo GroupHazard Ratio (95% CI)p-valueSource
All-Cause Mortality 34.8%35.1%0.99 (0.91-1.07)0.80[8]
Hospitalization for Worsening Heart Failure 26.8%34.7%0.72 (0.66-0.79)<0.001[8]
Death from Worsening Heart Failure 11.6%13.2%0.88 (0.77-1.01)0.06[8]

Experimental Protocols: Unraveling the Mechanism

The journey to understanding digitalis has been paved with innovative experimental techniques. Below are detailed methodologies for key experiments that have been instrumental in digitalis research.

Langendorff Isolated Heart Perfusion

The Langendorff apparatus, developed by Oskar Langendorff in the late 19th century, allows for the study of the intrinsic mechanical and electrical properties of the heart in an ex vivo setting, free from systemic physiological influences.[13][14][15] This preparation has been invaluable for investigating the direct inotropic effects of cardiac glycosides.

Objective: To measure the direct effect of digoxin on myocardial contractility (inotropic effect) in an isolated mammalian heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, water jacket for temperature control, and pressure transducers)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Animal model (e.g., rat, guinea pig)

  • Anesthetic

  • Surgical instruments

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.

  • Aortic Cannulation: Identify the aorta and cannulate it with the appropriate size cannula connected to the Langendorff apparatus. Secure the cannula with a suture.

  • Retrograde Perfusion: Initiate retrograde perfusion of the heart with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. The perfusion pressure should be maintained at a constant level (e.g., 80-100 mmHg). This retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Equilibration: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline measurements of heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.

  • Drug Administration: Introduce digoxin into the perfusate at varying concentrations.

  • Data Acquisition: Continuously record heart rate, LVDP, and other relevant parameters using a data acquisition system. The positive inotropic effect of digoxin will be observed as an increase in LVDP.

Na+/K+ ATPase Activity Assay

This assay directly measures the enzymatic activity of Na+/K+ ATPase and its inhibition by digitalis. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Objective: To determine the inhibitory effect of digoxin on the activity of Na+/K+ ATPase.

Materials:

  • Tissue homogenate containing Na+/K+ ATPase (e.g., from brain cortex or kidney medulla)

  • Assay buffer (e.g., Tris-HCl)

  • ATP (substrate)

  • MgCl2, NaCl, KCl (cofactors)

  • Ouabain (a specific Na+/K+ ATPase inhibitor, used for control)

  • Digoxin solutions of varying concentrations

  • Reagents for phosphate detection (e.g., ammonium molybdate, ascorbic acid)

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Prepare a microsomal fraction from a tissue rich in Na+/K+ ATPase.

  • Reaction Setup: Prepare two sets of reaction tubes. Both sets will contain the tissue homogenate, assay buffer, ATP, and cofactors.

    • Set 1 (Total ATPase activity): Add the tissue homogenate to the reaction mixture.

    • Set 2 (Ouabain-insensitive ATPase activity): Add ouabain to the reaction mixture to inhibit the Na+/K+ ATPase.

  • Digoxin Inhibition: To both sets of tubes, add varying concentrations of digoxin.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.

  • Reaction Termination: Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).

  • Phosphate Measurement: Measure the amount of inorganic phosphate released in each tube using a colorimetric method. The absorbance is read using a spectrophotometer.

  • Calculation of Na+/K+ ATPase Activity: The specific Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (Set 1) and the ouabain-insensitive ATPase activity (Set 2). The inhibitory effect of digoxin is determined by comparing the Na+/K+ ATPase activity in the presence and absence of the drug.

Visualizing the Molecular Cascade and Experimental Logic

To better understand the intricate processes involved in digitalis pharmacology, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Signaling Pathway of Digitalis

digitalis_signaling Digitalis Digitalis (Digoxin) NaK_ATPase Na+/K+ ATPase Digitalis->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) (Reversed) Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Promotes SR Sarcoplasmic Reticulum (Ca2+ store) Ca_in->SR Stimulates Ca_release ↑ Ca2+ release from SR SR->Ca_release Contraction ↑ Myocardial Contractility (Positive Inotropy) Ca_release->Contraction

Caption: The signaling pathway of digitalis, illustrating the inhibition of Na+/K+ ATPase and the subsequent increase in intracellular calcium, leading to enhanced myocardial contractility.

Experimental Workflow for Assessing Inotropic Effect

inotropic_workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep heart_excision Heart Excision & Cardioplegia animal_prep->heart_excision cannulation Aortic Cannulation on Langendorff Apparatus heart_excision->cannulation perfusion Retrograde Perfusion (Krebs-Henseleit Solution) cannulation->perfusion equilibration Stabilization & Baseline Measurements perfusion->equilibration drug_admin Digoxin Administration (Varying Concentrations) equilibration->drug_admin data_acq Data Acquisition (LVDP, Heart Rate) drug_admin->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis end End analysis->end

Caption: A typical experimental workflow for assessing the inotropic effect of digoxin using the Langendorff isolated heart preparation.

Conclusion

The historical development of this compound in pharmacological research is a compelling narrative of scientific inquiry, from astute clinical observation to the elucidation of a precise molecular mechanism. While the therapeutic landscape of heart failure has evolved significantly, digitalis derivatives continue to hold a place in clinical practice, underscoring the enduring importance of this class of drugs. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and a deeper understanding of the complex pharmacology of digitalis. As research continues to uncover new facets of its activity, the story of the foxglove's power over the heart is far from over.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Digitalin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of digitalin compounds, a class of cardiac glycosides with a long history in the treatment of heart conditions and a burgeoning potential in oncology. By dissecting the intricate interplay between their chemical structure and biological activity, this document aims to provide a comprehensive resource for researchers and drug development professionals. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition triggers a cascade of downstream signaling events, making the SAR of this compound compounds a rich field of study for therapeutic innovation.

Quantitative Analysis of Biological Activity

The biological activity of this compound compounds is typically quantified through their inhibitory concentration (IC50) against various cancer cell lines and their inhibition constant (Ki) or dissociation constant (Kd) for the Na+/K+-ATPase enzyme. The following tables summarize key quantitative data for representative this compound compounds and their analogs.

Table 1: Cytotoxic Activity of this compound Compounds Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinTK-10Renal Adenocarcinoma3 - 33[3]
DigoxinSKOV-3Ovarian Cancer250[4]
DigitoxinSKOV-3Ovarian Cancer400[4]
DigitoxinPancreatic Cancer (various)Pancreatic Cancer~1 - 1000[5]
DigoxinPancreatic Cancer (various)Pancreatic Cancer~1 - 1000[5]
PeruvosidePancreatic Cancer (various)Pancreatic Cancer~1 - 1000[5]
OuabainT-ALL, B-precursor ALL, AML, CLLLeukemia(See original source for µM values)[6]
DigitoxinT-ALL, B-precursor ALL, AML, CLLLeukemia(See original source for µM values)[6]

Table 2: Inhibitory Activity of this compound Compounds against Na+/K+-ATPase

CompoundEnzyme SourceParameterValueReference
DigoxinRat Brain Microsomes (alpha 2 isoform)IC502.5 x 10⁻⁸ M[7]
DigoxinRat Brain Microsomes (alpha 1 isoform)IC501.3 x 10⁻⁴ M[7]
OuabainPig KidneyKi0.9 ± 0.05 μM[8]
DigoxinPig KidneyKi1.95 ± 0.15 μM[8]
BufalinPig KidneyKi0.11 ± 0.005 μM[8]
MarinobufageninPig KidneyKi1.5 ± 0.12 μM[8]
OuabainHuman KidneyKi1.22 ± 0.09 μM[8]
DigoxinHuman KidneyKi3.2 ± 0.22 μM[8]
BufalinHuman KidneyKi0.075 ± 0.003 μM[8]
MarinobufageninHuman KidneyKi1.07 ± 0.04 μM[8]
Various Digitalis Derivatives (33 compounds)Beef CardiacKd(See original source for values)[9]

Core Structural Features and Activity

The quintessential structure of a cardiac glycoside consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[10] Variations in each of these components significantly impact the compound's biological activity.

  • Steroid Nucleus: The A/B and C/D ring junctions in the steroid core are typically in a cis conformation, which is a crucial feature for activity.[11] Modifications to the steroid backbone can modulate potency and selectivity.

  • Lactone Ring: An unsaturated lactone ring at the C17 position is essential for high-affinity binding to the Na+/K+-ATPase.[11] Saturation of this ring leads to a dramatic decrease in activity.

  • Sugar Moiety: The type, number, and linkage of the sugar residues at the C3 position influence the pharmacokinetic and pharmacodynamic properties of the compound.[10][12] For instance, the presence of an aminosugar can increase potency compared to a neutral sugar.[13] The sugar moiety is believed to play a role in the compound's interaction with different isoforms of the Na+/K+-ATPase.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of this compound compounds.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[14]

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig or human kidney)[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution

  • Test compound (this compound analog) dissolved in an appropriate solvent (e.g., DMSO)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the purified Na+/K+-ATPase enzyme to each well of a microplate.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., ouabain) and a negative control (vehicle).

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[8]

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the phosphate detection reagent to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., SKOV-3)[4]

  • Complete cell culture medium

  • Test compound (this compound analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Molecular Interactions

The inhibition of Na+/K+-ATPase by this compound compounds is the primary event that triggers a complex network of downstream signaling pathways.

Digitalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_ion Intracellular Na+ NaK_ATPase->Na_ion Increase NF_kB NF-κB Pathway NaK_ATPase->NF_kB Inhibition NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NaCa_Exchanger->Ca_ion Increase Na_ion->NaCa_Exchanger Inhibition ROS ROS Ca_ion->ROS Generation MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Activation PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activation Apoptosis Apoptosis MAPK_ERK->Apoptosis Induction PI3K_Akt->Apoptosis Regulation NF_kB->Apoptosis Regulation

Caption: Downstream signaling cascade initiated by this compound binding to Na+/K+-ATPase.

The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[1] This calcium overload can trigger a variety of cellular responses, including the generation of reactive oxygen species (ROS).[5] These events can then modulate several key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[16] Furthermore, some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[16] The culmination of these signaling alterations can lead to various cellular outcomes, including apoptosis (programmed cell death), making these compounds promising candidates for anticancer therapies.[17]

Experimental and Logical Workflows

The systematic investigation of the structure-activity relationship of this compound compounds follows a well-defined workflow.

SAR_Workflow Compound_Synthesis Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay In_Vitro_Screening->NaK_ATPase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis NaK_ATPase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies

References

Methodological & Application

Application Notes and Protocols for Using Digitalin in Cell Viability and Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Digitalin, a cardiac glycoside, in common cell viability and apoptosis assays. The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Introduction

This compound, a member of the cardiac glycoside family of compounds, has a long history in the treatment of cardiac conditions. More recently, its potent anti-cancer properties have garnered significant interest. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of intracellular events, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[3] These application notes detail the underlying signaling pathways and provide standardized protocols for assessing the impact of this compound on cell viability and apoptosis.

Mechanism of Action: Induction of Apoptosis

This compound's pro-apoptotic effects are initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[1] This disruption of the pump's function leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+) concentrations. The elevated intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions (Ca2+) into the cytoplasm.[4]

This rise in intracellular Ca2+ acts as a second messenger, activating several downstream signaling pathways that converge to induce apoptosis:

  • Calcineurin/NF-AT Pathway: Increased intracellular Ca2+ can activate calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), leading to its translocation into the nucleus. In the nucleus, NF-AT can upregulate the expression of pro-apoptotic genes like Fas ligand (FasL), initiating the extrinsic apoptosis pathway.

  • Src Kinase and MAPK Pathways: The binding of this compound to the Na+/K+-ATPase can also trigger non-canonical signaling by activating Src kinase.[2] This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which is implicated in apoptosis.[5]

  • Mitochondrial (Intrinsic) Pathway: The alterations in ion gradients and cellular stress induced by this compound can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.[3]

  • Caspase Activation: Both the extrinsic and intrinsic pathways culminate in the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Data Presentation

The following tables summarize the effects of this compound (Digitoxin and Digoxin) on the viability and apoptosis of various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
DigitoxinTK-10Renal Adenocarcinoma3 - 33[7]
DigitoxinBxPC-3Pancreatic Cancer~25
DigitoxinCFPAC-1Pancreatic Cancer~40
DigitoxinPanc-1Pancreatic Cancer~25
DigoxinSKOV-3Ovarian Cancer250
DigitoxinSKOV-3Ovarian Cancer400
DigoxinMDA-MB-231 (MM231)Breast CancerDose-dependent[3][8]

Table 2: Quantitative Effects of this compound on Apoptosis

CompoundCell LineAssayConcentration (nM)ObservationReference(s)
DigitoxinBxPC-3Caspase-3/7 Activity252.9-fold increase
DigitoxinCFPAC-1Caspase-3/7 Activity402.6-fold increase
DigitoxinPanc-1Caspase-3/7 Activity253.7-fold increase
DigoxinMDA-MB-231 (MM231)Annexin V/PI StainingDose-dependentIncreased percentage of apoptotic cells[3][8]

Experimental Protocols

Detailed methodologies for key assays are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 1 µM.[9] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.

Materials:

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Materials:

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Preparation and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with a fixation solution and then permeabilize them to allow entry of the TUNEL reagents.[14]

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Visualization: Mount the coverslips and visualize the stained cells under a fluorescence microscope. Alternatively, for a quantitative analysis, stained cells can be analyzed by flow cytometry.[15]

  • Data Analysis: Quantify the percentage of TUNEL-positive cells.

Mandatory Visualizations

Digitalin_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Bcl2 Bcl-2 ↓ This compound->Bcl2 Bax Bax ↑ This compound->Bax Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Leads to Src Src Kinase NaK_ATPase->Src Activates NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ ↑ NaCa_Exchanger->Ca_ion Increases Na_ion->NaCa_Exchanger Alters Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT FasL FasL Expression ↑ NFAT->FasL Upregulates MAPK p38 MAPK Src->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes FasL->Caspase8 Activates

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_apoptosis_assays Apoptosis Assay Types cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24, 48, or 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assays incubation->apoptosis data Quantify Results: - % Viability (IC50) - % Apoptotic Cells - Caspase Activity Fold Change viability->data annexin Annexin V/PI Staining (Early Apoptosis) apoptosis->annexin caspase Caspase Activity Assay (Execution Phase) apoptosis->caspase tunel TUNEL Assay (Late Apoptosis) apoptosis->tunel annexin->data caspase->data tunel->data

Caption: General workflow for assessing this compound's effects.

References

Application Notes and Protocols for Digitalin Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of Digitalin and its derivatives (cardiac glycosides) in various animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and toxicity of these compounds.

Introduction

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), and its related compounds like digoxin and digitoxin, have a long history in the treatment of heart failure.[1] These compounds act by inhibiting the cellular Na+/K+-ATPase pump, which leads to an increase in intracellular calcium concentration in cardiomyocytes.[1] This, in turn, enhances myocardial contractility (inotropy).[1] Animal models are crucial for studying the therapeutic potential and toxicological profiles of these drugs. This document outlines key experimental protocols and presents quantitative data from various studies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound and its derivatives in different animal models.

Table 1: Dosage and Administration of this compound Derivatives in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationStudy FocusReference
AcetylstrophanthidinDog (Myocardial Infarction)3 µg/kg/minIntravenous InfusionEfficacy and Toxicity[2]
AcetylstrophanthidinDog (Normal)0.5 µg/cc solution at 2 cc/minInfusion into sinus nodal arteryChronotropic effects[3]
AcetylstrophanthidinDog (Normal)ED50: 54.5 µg/kgIntravenousVentricular arrhythmias[4][5]
DigitoxinRat (Heart Failure)Not specified in abstractVia rat chowLong-term treatment effects[6]
DigoxinMouse2 µg/kg/dayOsmotic mini-pumpsRGS2 Protein Upregulation[7]
DigoxinMouse1 or 2 mg/kg dailyIntraperitonealAutoimmune Uveitis / Retinal Toxicity[8]
DigoxinMouse (Healthy)0.1, 1, or 5 mg/kg dailyOralToxicity Mechanism[9]
DigoxinRat1 mg/kgIntravenousPharmacokinetics[2]

Table 2: Pharmacokinetic Parameters of Digoxin in Rats

ParameterValueUnitConditionReference
Half-life (t½)2.5hoursControl[2]
Half-life (t½)4hoursBilateral ureter ligation[2]
Volume of Distribution (Vd)3.6L/kgControl[2]
Total Body Clearance5.77mL/minControl[2]

Experimental Protocols

3.1.1. Digoxin Solution for Injection

  • Vehicle: Digoxin for injection is often formulated in a vehicle containing propylene glycol and alcohol. A common commercial formulation contains 40% propylene glycol and 10% alcohol, buffered to a pH of 6.8 to 7.2.[10] For experimental purposes, digoxin can be dissolved in DMSO and then diluted in PBS to a final DMSO concentration of 1% for injection.[8]

  • Dilution: For intravenous administration, commercial digoxin solutions can be diluted with a 4-fold or greater volume of 0.9% Sodium Chloride Injection or 5% Glucose Injection.[11][12] Using a smaller volume of diluent may lead to precipitation.[11]

  • Stability: A compounded solution of digoxin at 0.05 mg/mL, prepared by diluting a 0.25 mg/mL solution with normal saline, is stable for at least 180 days at 5°C and 25°C.[1][6][13] When diluted for infusion, it is stable for up to 48 hours at room temperature.[11]

3.1.2. Acetylstrophanthidin Solution for Infusion

  • Preparation: For infusion into the canine sinus nodal artery, a solution of acetylstrophanthidin at a concentration of 0.5 µg/cc can be prepared.[3] The solvent is not specified in the abstract but is likely a sterile saline solution.

3.2.1. Heart Failure Model in Rats

  • Induction of Heart Failure: Myocardial infarction can be induced in rats to create a heart failure model.[6]

  • Drug Administration: Digitoxin can be administered long-term by incorporating it into the rat chow.[6] This method allows for chronic, non-invasive dosing.

3.2.2. Myocardial Infarction Model in Dogs

  • Induction of Myocardial Infarction: Myocardial infarction can be induced by inflating a balloon cuff implanted on the left anterior descending coronary artery.[2]

  • Drug Administration: Acetylstrophanthidin can be administered via serial intravenous infusions. A typical rate is 3 µg/kg per minute.[2]

3.2.3. Administration in Mice

  • Intraperitoneal (IP) Injection: Digoxin can be administered daily via IP injection. Doses of 1 or 2 mg/kg have been used in studies of autoimmune uveitis and retinal toxicity.[8]

  • Oral Gavage: For oral administration, digoxin can be given daily at doses of 0.1, 1, or 5 mg/kg to study toxicity mechanisms.[9]

  • Subcutaneous Osmotic Mini-pumps: For continuous, long-term administration, osmotic mini-pumps can be implanted subcutaneously to deliver a constant dose, such as 2 µg/kg/day of digoxin.[7]

3.3.1. Efficacy Assessment

  • Hemodynamic Monitoring: In dogs, left ventricular end-diastolic pressure, stroke volume, and cardiac output can be measured to assess the efficacy of treatment.[2]

  • Echocardiography: Echocardiograms can be used to assess cardiac remodeling, inotropism, and ventricular performance in rats.[6]

  • Papillary Muscle Mechanics: In vitro analysis of papillary muscle mechanics can provide insights into myocardial contractility.[6]

3.3.2. Toxicity Assessment

  • Electrocardiography (ECG): ECG should be monitored for arrhythmias, which are a common sign of digitalis toxicity.[9]

  • Histopathology: Myocardial necrosis and cellular infiltration can be assessed through histological examination of heart tissue.[9]

  • Serum Digoxin Levels: Blood samples should be taken at least 6-8 hours after the last dose to allow for equilibration between serum and tissue.[14]

  • Serum Electrolytes: Serum potassium, calcium, and magnesium levels should be monitored, as imbalances can exacerbate digoxin toxicity.[15]

  • Clinical Signs: Monitor for general signs of toxicity such as nausea, vomiting, and lethargy.[16] In mice, retinal degeneration can be a severe side effect and can be assessed by histology and electroretinography (ERG).[8]

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound

The primary mechanism of action of this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[1] This leads to a cascade of events resulting in increased myocardial contractility.

Digitalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_ion_in Increased Intracellular Na+ NaK_ATPase->Na_ion_in Leads to NCX Na+/Ca2+ Exchanger Ca_ion_in Increased Intracellular Ca2+ NCX->Ca_ion_in Reduces Ca2+ efflux, increases Ca2+ influx Na_ion_in->NCX Reduces Na+ gradient, altering NCX function SR Sarcoplasmic Reticulum Ca_ion_in->SR Increased Ca2+ uptake and release Contractility Increased Myocardial Contractility SR->Contractility

Caption: Signaling pathway of this compound in cardiomyocytes.

4.2. Experimental Workflow for this compound Treatment in a Rodent Heart Failure Model

This workflow outlines the key steps in a typical preclinical study evaluating a this compound compound in a rodent model of heart failure.

Experimental_Workflow Start Start Animal_Model Induce Heart Failure (e.g., Myocardial Infarction) Start->Animal_Model Group_Allocation Randomly Allocate Animals to Treatment and Control Groups Animal_Model->Group_Allocation Drug_Admin Administer this compound Compound (e.g., Oral Gavage, IP, Osmotic Pump) Group_Allocation->Drug_Admin Monitoring Monitor Animal Health, ECG, and Behavior Drug_Admin->Monitoring Efficacy_Assessment Assess Cardiac Function (Echocardiography, Hemodynamics) Monitoring->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (Serum Levels, Histopathology) Monitoring->Toxicity_Assessment Data_Analysis Analyze and Compare Data between Groups Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound treatment.

4.3. Logical Relationship for Dose-Response and Toxicity Assessment

This diagram illustrates the logical relationship between increasing doses of this compound, the desired therapeutic effect, and the potential for toxicity.

Dose_Response_Toxicity Dose Increasing Dose of this compound Therapeutic_Effect Therapeutic Effect (Increased Contractility) Dose->Therapeutic_Effect Increases Toxicity Toxicity (Arrhythmias, Retinal Damage) Dose->Toxicity Increases Risk of Therapeutic_Window Narrow Therapeutic Window Therapeutic_Effect->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Dose-response and toxicity relationship.

References

Application Notes: In Vitro Models for Studying Digitalin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digitalis glycosides, such as Digoxin (a common form of Digitalin), are compounds derived from the foxglove plant (Digitalis purpurea) and have been used in cardiovascular medicine for centuries[1][2]. They are primarily prescribed for conditions like heart failure and atrial fibrillation to increase the force of heart muscle contraction and control the heart rate.[2][3][4]. Despite their therapeutic benefits, digitalis compounds have a very narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity[1]. This cardiotoxicity can manifest as a wide range of cardiac arrhythmias, some of which can be life-threatening[1][5][6]. Therefore, robust and predictive in vitro models are essential for understanding the mechanisms of this compound-induced cardiotoxicity and for screening new drug candidates for similar liabilities.

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and reliable in vitro model for cardiotoxicity testing[7][8]. These cells form a synchronously beating monolayer and exhibit electrophysiological and mechanical characteristics similar to native human cardiomyocytes, offering a significant advantage over animal models or immortalized cell lines[9][10]. This document provides detailed protocols for assessing this compound-induced cardiotoxicity using hiPSC-CMs, focusing on cytotoxicity, electrophysiological disruption, and aberrant calcium handling.

Mechanism of this compound-Induced Cardiotoxicity

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes[1][3][5]. This inhibition leads to a cascade of events that, at toxic concentrations, results in cellular dysfunction and arrhythmias.

  • Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump, which is responsible for pumping sodium (Na+) out of the cell and potassium (K+) into the cell.[3][5].

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular Na+.[1][3].

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.[3].

  • Increased Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration ([Ca2+]i), as less Ca2+ is removed from the cell.[1][5].

  • Arrhythmogenesis: At toxic levels, the elevated [Ca2+]i can lead to spontaneous Ca2+ release from the sarcoplasmic reticulum, causing delayed afterdepolarizations (DADs). These DADs can trigger ectopic beats and various arrhythmias, which are the hallmark of this compound cardiotoxicity.[1][2][11].

G cluster_cell Cardiomyocyte This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Gradient for Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Reduces Ca2+ Extrusion SR Sarcoplasmic Reticulum (SR) Ca_in->SR Overloads Ca_release Spontaneous Ca2+ Release SR->Ca_release DADs Delayed Afterdepolarizations (DADs) Ca_release->DADs Arrhythmia Arrhythmias DADs->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental Protocols

The following protocols describe key assays for evaluating the cardiotoxic effects of this compound using hiPSC-derived cardiomyocytes.

G cluster_assays Cardiotoxicity Assessment Start Culture hiPSC-CMs on appropriate plates (e.g., 96-well) Dose Treat with this compound (Concentration Range) Start->Dose Incubate Incubate (Acute or Chronic) Dose->Incubate Cytotoxicity Cytotoxicity Assay (CCK-8 / LDH) Incubate->Cytotoxicity MEA Electrophysiology (MEA) Incubate->MEA Calcium Calcium Handling (Fluorescence Assay) Incubate->Calcium Data Data Analysis & Interpretation Cytotoxicity->Data MEA->Data Calcium->Data

Caption: General experimental workflow for assessing cardiotoxicity.

Cytotoxicity Assessment

This protocol determines the concentration at which this compound causes cardiomyocyte death. Assays like Cell Counting Kit-8 (CCK-8) or lactate dehydrogenase (LDH) release are commonly used.[12][13].

Protocol: CCK-8 Viability Assay

  • Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density that achieves a confluent, spontaneously beating monolayer. Culture according to the manufacturer's instructions for 7-10 days to allow for maturation.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., Digoxin) in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13].

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.[12].

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[12].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the concentration-response curve to determine the LD50 (the concentration that causes 50% cell death).[13].

Electrophysiological Assessment using Multi-Electrode Arrays (MEAs)

MEAs are used to measure extracellular field potentials, providing data on beat rate, arrhythmia, and field potential duration (FPD), which is an in vitro surrogate for the ECG's QT interval.

Protocol: MEA Analysis

  • Cell Plating: Plate hiPSC-CMs on MEA plates and culture until a stable, synchronously beating syncytium is formed.

  • Baseline Recording: Place the MEA plate on the recording platform at 37°C and 5% CO2. Allow the cells to equilibrate and record a stable baseline of electrical activity for 10-15 minutes.

  • Compound Addition: Add this compound at various concentrations to the wells. It is recommended to perform cumulative additions, allowing for a 10-15 minute stabilization and recording period after each addition.

  • Data Acquisition: Record the field potentials continuously. Key parameters to analyze include:

    • Beat Rate: The frequency of spontaneous contractions.

    • Field Potential Duration (FPD): The time from the initial sharp spike to the return to baseline.

    • Arrhythmic Events: Identify irregular beating patterns, early afterdepolarizations (EAD-like events), or fibrillation-like activity.

  • Data Analysis: Quantify the changes in beat rate and FPD relative to the baseline recording for each concentration. Report the incidence and type of arrhythmic events.

Calcium Handling Assessment

This assay measures changes in intracellular calcium transients, which are fundamental to excitation-contraction coupling.[14][15]. Dysregulation of calcium handling is a key mechanism of this compound toxicity.[13].

Protocol: Calcium Transient Assay

  • Cell Plating: Plate hiPSC-CMs in a 96-well or 384-well clear-bottom black plate and culture to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM, or a component of a kit like the EarlyTox Cardiotoxicity Kit).[14][16][17].

    • Remove the culture medium and wash the cells once with a buffered saline solution (e.g., Hank's Balanced Salt Solution).

    • Add the dye loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition: After incubation, wash the cells to remove excess dye and add fresh medium containing the desired concentrations of this compound or vehicle control.

  • Data Acquisition:

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FDSS) or a high-content imaging system capable of fast kinetic reads.[9][15].

    • Record the fluorescence intensity over time to capture the spontaneous calcium oscillations.[9].

  • Data Analysis: Analyze the calcium transient waveforms to extract key parameters:

    • Peak Frequency (Beat Rate): The rate of calcium transients.

    • Peak Amplitude: The maximum fluorescence intensity, indicating the amount of calcium released.

    • Decay Time (e.g., CaTD90): The time it takes for the transient to decay from its peak to 90% of baseline, reflecting calcium reuptake.

    • Irregularity: Assess for irregular transients, which indicate arrhythmogenic potential.[15].

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in hiPSC-CMs after 48h Exposure

This compound Conc. (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
3.485.7 ± 6.3
7.162.1 ± 7.8
1049.5 ± 8.2
3015.3 ± 4.1
1005.1 ± 2.0
Hypothetical data based on typical toxicity curves. Actual LD50 values for compounds like sorafenib and ponatinib have been reported in the 3-7 µM range in hiPSC-CMs.[13]

Table 2: Electrophysiological Effects of this compound (MEA Data)

This compound Conc. (µM)Change in Beat Rate (%)Change in FPDc (%)Arrhythmia Incidence (%)
0.1-5.2+8.10
1-15.8+25.415 (Irregular Beats)
10-35.1+42.685 (Tachycardia, Fibrillation)
FPDc: Field Potential Duration corrected for beat rate.

Table 3: Effects of this compound on Calcium Transients

This compound Conc. (µM)Peak Frequency (Beats/Min)Peak Amplitude (RFU)Decay Time (ms)
0 (Vehicle)45 ± 515,200 ± 1,100450 ± 35
140 ± 618,500 ± 1,300520 ± 40
1075 ± 12 (Irregular)22,100 ± 2,500610 ± 65
RFU: Relative Fluorescence Units.

Logical Relationships in Cardiotoxicity Assessment

The three main assays—cytotoxicity, electrophysiology, and calcium handling—are interconnected and provide a comprehensive picture of a compound's cardiotoxic potential.

G Cardiotox This compound-Induced Cardiotoxicity Mechanism Inhibition of Na+/K+ ATPase Cardiotox->Mechanism is initiated by Outcome Arrhythmia & Cell Death Cardiotox->Outcome Calcium Altered Calcium Handling Mechanism->Calcium directly causes EP Electrophysiological Disruption Calcium->EP leads to Assay_Calcium Calcium Transient Assay Calcium->Assay_Calcium is measured by Assay_EP MEA Assay EP->Assay_EP is measured by EP->Outcome Assay_Cyto Cytotoxicity Assay Outcome->Assay_Cyto is measured by

Caption: Relationship between mechanisms and in vitro assays.

References

Application Notes & Protocols: Utilizing Digitalin and its Glycosides for Ion Channel Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Digitalin refers to a class of compounds known as cardiac glycosides, originally derived from the foxglove plant (Digitalis purpurea). These compounds, with digoxin and digitoxin being the most well-known, are potent and specific inhibitors of the Na+/K+-ATPase ion pump.[1][2] This unique mechanism of action makes them invaluable tools for studying ion homeostasis and its downstream effects on cellular function, particularly in excitable cells like cardiomyocytes. By manipulating the primary sodium gradient, digitalis glycosides indirectly modulate the activity of other ion transporters and channels, leading to significant changes in cellular electrophysiology and calcium signaling.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and related compounds to investigate ion channel pharmacology.

Mechanism of Action: The Digitalis Signaling Cascade

The primary molecular target of digitalis glycosides is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump disrupts the electrochemical gradient for sodium and potassium across the plasma membrane, triggering a cascade of events that ultimately alters intracellular calcium levels and cellular function.

  • Na+/K+-ATPase Inhibition : Digitalis binds to the extracellular face of the Na+/K+-ATPase, inhibiting its function of pumping three Na+ ions out of the cell in exchange for two K+ ions into the cell.[2][4]

  • Increased Intracellular Sodium [Na+]i : The inhibition of the pump leads to a gradual accumulation of sodium ions inside the cell.[5]

  • Altered Na+/Ca2+ Exchanger (NCX) Function : The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium from the cell. This results in decreased Ca2+ efflux and, in some conditions, can promote Ca2+ influx via the exchanger's reverse mode.[3][4][6]

  • Increased Intracellular Calcium [Ca2+]i : The net effect is an elevation of the cytosolic calcium concentration.[3]

  • Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load : The elevated cytosolic Ca2+ leads to increased uptake of calcium into the sarcoplasmic reticulum, thereby increasing the SR Ca2+ load.[6]

  • Increased Contractility (Inotropy) : During subsequent action potentials, the overloaded SR releases a larger amount of Ca2+, leading to a more forceful contraction in cardiac myocytes—a positive inotropic effect.[6]

Digitalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_SR Sarcoplasmic Reticulum NKA Na+/K+-ATPase Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Leads to SR_Ca SR Ca2+ Store Contractility ↑ Myocyte Contractility (Positive Inotropy) SR_Ca->Contractility Enhances Ca2+ Release This compound This compound (e.g., Digoxin) This compound->NKA Inhibits Na_in->NCX Reduces Gradient for Ca2+ Efflux Ca_in->SR_Ca Increases SR Ca2+ Load

Caption: Signaling pathway of this compound leading to increased myocyte contractility.

Data Presentation: Inhibitory Potency of Cardiac Glycosides

The inhibitory effect of digitalis compounds on the Na+/K+-ATPase is isoform-specific. Humans express three alpha isoforms (α1, α2, α3), which show different affinities for various cardiac glycosides. This differential affinity is crucial for understanding the tissue-specific effects and therapeutic windows of these drugs.[7][8]

CompoundTarget/AssayValueOrganism/SystemCitation
Digoxin Na+/K+-ATPase α1β1 (KD)16.9 ± 1.1 nMHuman (expressed in yeast)[7]
Na+/K+-ATPase α2β1 (KD)4.8 ± 0.5 nMHuman (expressed in yeast)[7]
Na+/K+-ATPase α3β1 (KD)4.7 ± 0.3 nMHuman (expressed in yeast)[7]
Cytotoxicity (IC50)40 - 200 nMHuman Cancer Cell Lines[9]
IDO1 Inhibition (IC50)~150 nMMDA-MB-231 Breast Cancer Cells[5]
Digitoxin Na+/K+-ATPase α1β1 (KD)8.8 ± 0.7 nMHuman (expressed in yeast)[7]
Na+/K+-ATPase α2β1 (KD)4.9 ± 0.4 nMHuman (expressed in yeast)[7]
Na+/K+-ATPase α3β1 (KD)4.4 ± 0.3 nMHuman (expressed in yeast)[7]

Note: KD (Dissociation Constant) is inversely related to binding affinity. A lower KD value indicates higher affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a digitalis compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][10]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney).[10][11]

  • Assay Buffer: e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4.

  • ATP solution (e.g., 3 mM).

  • Digitalis compound stock solution (e.g., Digoxin in DMSO).

  • Phosphate detection reagent (e.g., Malachite Green-based reagent).

  • Trichloroacetic acid (TCA) to stop the reaction.

  • 96-well microplate and plate reader.

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in a suitable buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the digitalis compound in the assay buffer. Include a vehicle control (DMSO) and a positive control for maximal inhibition (e.g., 1 mM Ouabain).[10]

  • Pre-incubation: Add 20 µL of each compound dilution to the wells of a 96-well plate. Add 160 µL of the diluted enzyme solution to each well. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10][12]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which ATP hydrolysis is linear.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as 50 µL of 8% TCA.

  • Phosphate Detection: Add 100 µL of the phosphate detection reagent to each well. Incubate at room temperature for 15-20 minutes to allow color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the results to determine the IC50 value.

Protocol_NKA_Assay start Start prep Prepare Reagents: - Enzyme Dilution - Serial Compound Dilutions - Controls (Vehicle, Ouabain) start->prep plate Plate Compounds & Enzyme: Add compound dilutions and enzyme to 96-well plate prep->plate preincubate Pre-incubate at 37°C (10-15 min) Allows inhibitor binding plate->preincubate initiate Initiate Reaction: Add ATP solution to all wells preincubate->initiate incubate Incubate at 37°C (15-30 min) Allows ATP hydrolysis initiate->incubate stop Stop Reaction: Add Trichloroacetic Acid (TCA) incubate->stop detect Detect Phosphate: Add Malachite Green reagent and incubate stop->detect read Read Absorbance (620-650 nm) detect->read analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a colorimetric Na+/K+-ATPase inhibition assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording cardiac action potentials from isolated cardiomyocytes to assess the electrophysiological effects of digitalis glycosides.[13][14]

Materials:

  • Isolated primary cardiomyocytes or stem-cell-derived cardiomyocytes.[13]

  • External Solution (Tyrode's solution): e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Internal (Pipette) Solution: e.g., 120 mM K-Aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP, pH 7.2.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

  • Digitalis compound for perfusion.

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on glass coverslips suitable for microscopy. Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a physiological temperature (e.g., 35-37°C).

  • Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under visual guidance, carefully approach a single, healthy cardiomyocyte with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Baseline Recording: Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5-10 minutes. Record baseline action potentials by injecting small, brief suprathreshold current pulses.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of the digitalis compound.

  • Effect Recording: Continuously record action potentials for 5-15 minutes to observe the drug's effect. Key parameters to analyze include action potential duration (APD), resting membrane potential, and the occurrence of early or delayed afterdepolarizations (EADs/DADs), which are indicative of toxicity.[6]

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effects.

  • Data Analysis: Analyze the recorded traces to quantify changes in action potential parameters.

Protocol_Patch_Clamp start Start prep Prepare Cardiomyocytes: Plate cells on coverslips and place in recording chamber start->prep seal Approach Cell & Form Giga-seal (>1 GΩ) prep->seal pipette Pull & Fill Pipette (2-5 MΩ resistance) pipette->seal rupture Rupture Membrane: Achieve Whole-Cell Configuration seal->rupture baseline Record Baseline Action Potentials (Current-Clamp Mode) rupture->baseline apply_drug Apply this compound: Perfuse chamber with drug-containing external solution baseline->apply_drug record_effect Record Drug Effect: Monitor changes in APD, RMP, and for arrhythmias apply_drug->record_effect washout Washout: Perfuse with drug-free solution record_effect->washout analyze Analyze Data: Quantify changes in action potential parameters washout->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp recording of cardiac action potentials.
Protocol 3: Intracellular Calcium Imaging

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to a digitalis compound.[15][16]

Materials:

  • Adherent cells (e.g., cardiomyocytes, HEK-293 cells) grown on glass-bottom dishes.

  • Fura-2 AM stock solution (in DMSO).

  • Pluronic F-127 (to aid dye loading).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Fluorescence microscopy setup with dual-excitation light source (340 nm and 380 nm) and an emission filter around 510 nm.

  • Digitalis compound stock solution.

Procedure:

  • Dye Loading Solution: Prepare a loading solution by diluting Fura-2 AM stock (e.g., to 2-5 µM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to prevent dye aggregation and facilitate loading.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add fresh HBSS for imaging. Allow cells to rest for 15-30 minutes to ensure complete de-esterification of the dye by intracellular esterases.[16]

  • Baseline Imaging: Place the dish on the microscope stage. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm. Record for 1-2 minutes to establish a stable baseline.

  • Compound Addition: Carefully add the digitalis compound to the dish to reach the final desired concentration.

  • Post-Stimulation Imaging: Immediately begin recording fluorescence images again, using the same dual-excitation protocol, for 10-20 minutes to capture the change in intracellular calcium.

  • Data Analysis: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.[17]

Protocol_Calcium_Imaging start Start load Load Cells with Fura-2 AM: Incubate cells with dye solution at 37°C (30-60 min) start->load wash Wash & Rest: Wash 2-3x with HBSS to remove extracellular dye. Rest for 15-30 min. load->wash baseline Record Baseline Fluorescence: Alternate excitation at 340/380 nm, collect emission at 510 nm wash->baseline add_drug Add this compound Compound to the cell dish baseline->add_drug record_effect Record Post-Stimulation: Continue acquiring dual-excitation images to capture Ca2+ change add_drug->record_effect analyze Analyze Data: - Calculate F340/F380 ratio for each time point - Plot ratio vs. time record_effect->analyze end End analyze->end

Caption: Workflow for intracellular calcium imaging using the Fura-2 ratiometric dye.

References

Application Notes and Protocols: Digitalin as a Tool for Investigating Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart conditions. Beyond its cardiotonic effects, this compound and its congeners (e.g., Digitoxin, Digoxin) are increasingly recognized as potent tools for investigating and modulating cellular signaling cascades. Their primary mechanism of action, the inhibition of the Na+/K+-ATPase, triggers a complex network of downstream signaling events that regulate fundamental cellular processes, including proliferation, apoptosis, and differentiation. This makes this compound a valuable pharmacological agent for research in oncology, cell biology, and drug discovery.

These application notes provide an overview of this compound's mechanism of action as a signaling modulator, quantitative data on its effects in various cancer cell lines, and detailed protocols for key experiments to investigate its impact on cellular signaling pathways.

Mechanism of Action: From Ion Pump to Signal Transducer

The canonical action of this compound is the inhibition of the plasma membrane Na+/K+-ATPase. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to an increase in the intracellular sodium concentration.[1][2] This rise in intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration.[3][4][5]

However, a growing body of evidence reveals that the Na+/K+-ATPase also functions as a signal transducer.[6][7] this compound binding to a subpopulation of the Na+/K+-ATPase can initiate a cascade of protein-protein interactions and phosphorylation events, independent of its effect on ion concentrations. This "signalosome" is often localized within membrane caveolae and serves as a scaffold for multiple signaling proteins.

The key signaling events initiated by this compound binding to the Na+/K+-ATPase include:

  • Src Kinase Activation: The Na+/K+-ATPase interacts with Src, a non-receptor tyrosine kinase. This compound binding can disrupt the inhibitory intramolecular interactions of Src, leading to its activation.[6][8][9]

  • EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the autophosphorylation of EGFR and the recruitment of downstream adaptor proteins.[6][10] This occurs without the need for EGFR's natural ligands.

  • MAPK/ERK Pathway Activation: The activation of the Src/EGFR axis typically leads to the stimulation of the Ras-Raf-MEK-ERK1/2 signaling cascade, a critical pathway in regulating cell proliferation and survival.[6][8]

  • PI3K/Akt Pathway Modulation: this compound has also been shown to influence the PI3K/Akt pathway, another crucial regulator of cell survival and metabolism.[8][11]

  • Reactive Oxygen Species (ROS) Generation: The signaling cascade initiated by this compound can lead to the production of reactive oxygen species, which act as second messengers to further modulate signaling pathways.[3][12]

  • Inhibition of Transcription Factors: In many cancer cells, this compound has been shown to inhibit the activity of key transcription factors like NF-κB and STAT3, which are critical for promoting inflammation, survival, and proliferation.[1][2][7]

The context-dependent nature of these signaling events allows this compound to induce varied cellular outcomes, such as apoptosis in cancer cells, making it a subject of intense research for anti-cancer therapies.[13][14]

Data Presentation: Quantitative Effects of this compound Analogs

The following tables summarize the inhibitory concentrations of Digitoxin and its related compound Digoxin on the viability of various human cancer cell lines. These values highlight the potent anti-proliferative effects of these compounds, often at nanomolar concentrations that are achievable in clinical settings.[6][13]

Table 1: IC50 Values for Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation TimeCitation(s)
TK-10Renal Adenocarcinoma348h[6][13]
K-562Chronic Myelogenous Leukemia6.448h[6]
BxPC-3Pancreatic Cancer18.2Not Specified[4]
A-549Lung Carcinoma20Not Specified[4]
UACC-62Malignant Melanoma2348h[6]
PANC-1Pancreatic Cancer25.6Not Specified[4]
MCF-7Breast Adenocarcinoma3348h[6]
MIA PaCa-2Pancreatic Cancer33.1Not Specified[4]
HT-29Colon Carcinoma40Not Specified[4]

Table 2: IC50 Values for Digoxin in Human Non-Small Cell Lung Cancer (NSCLC) Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeCitation(s)
A549NSCLC0.1024h[3]
H1299NSCLC0.1224h[3]
A549NSCLC0.03748h[3]
H1299NSCLC0.05448h[3]

Table 3: Dose-Dependent Inhibition of Protein Phosphorylation by Digoxin in A549 Lung Cancer Cells (24h Treatment)

Protein TargetConcentration (nM)ResultCitation(s)
p-Src (Y418)50 - 500Dose-dependent reduction[1]
p-EGFR (Y1068)50 - 500Dose-dependent reduction[1]
p-STAT3 (Y705)50 - 500Dose-dependent reduction[1]
p-MEK1/2100Promotion of phosphorylation[1]
p-ERK100Promotion of phosphorylation[1]
p-MEK1/2500Reduction in H3255 cells[1]
p-ERK500Reduction in H3255 cells[1]

Visualizations: Signaling Pathways and Workflows

Digitalin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits NFkB NF-κB (Inhibited) This compound->NFkB Inhibits Src_inactive Src (inactive) NaK_ATPase->Src_inactive Activates Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Inhibits Ion Pumping (↑ intracellular Na+) Src_active Src (active) Src_inactive->Src_active EGFR EGFR Src_active->EGFR Transactivates ROS ROS Src_active->ROS Generates STAT3 STAT3 (Inhibited) Src_active->STAT3 Inhibits Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ca_ion Ca2+ ↑ Na_Ca_Exchanger->Ca_ion ↓ Ca2+ Efflux Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellOutcome ↓ Proliferation ↑ Apoptosis ERK->CellOutcome Akt Akt PI3K->Akt Akt->CellOutcome NFkB->CellOutcome STAT3->CellOutcome

Caption: this compound-induced signaling cascade via Na+/K+-ATPase.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (with phosphatase inhibitors) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block p_ab 7. Primary Antibody Incubation (anti-phospho-protein) block->p_ab s_ab 8. Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect 9. Detection (Chemiluminescence) s_ab->detect strip 10. Stripping & Re-probing detect->strip analysis 12. Densitometry Analysis detect->analysis t_ab 11. Primary Antibody Incubation (anti-total-protein) strip->t_ab t_ab->s_ab Repeat steps 8 & 9

Caption: Workflow for phosphorylated protein analysis by Western Blot.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound required to inhibit cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Digitoxin) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 1 nM to 1 µM.[4] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle controls (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins (e.g., Src, ERK, Akt) following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)[15]

  • Primary antibodies (phospho-specific and total protein, e.g., anti-p-Src Tyr416, anti-total-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for the specified time. Include vehicle controls.[10]

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-200 µL of supplemented lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probing for Total Protein: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein of interest. Repeat steps 6 and 7 with the total protein antibody.[10]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol can be used to investigate the interaction between Na+/K+-ATPase and Src kinase following this compound treatment.

Materials:

  • Cell culture dishes (10 cm)

  • This compound stock solution

  • Co-IP Lysis/Wash Buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-Na+/K+-ATPase α1)

  • Protein A/G agarose beads

  • Primary antibodies for Western blotting (e.g., anti-Src, anti-Na+/K+-ATPase α1)

  • Standard Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells grown in 10 cm dishes with this compound or vehicle control. Lyse cells in non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing Lysate: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Na+/K+-ATPase) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting (Protocol 2), probing the membrane with antibodies against the expected interacting protein (e.g., anti-Src) and the bait protein (e.g., anti-Na+/K+-ATPase) as a positive control. An increase in the Src signal in the this compound-treated sample compared to the control indicates an enhanced interaction.

References

Application Notes and Protocols for Digitalin-Based Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Digitalin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), and its analogues such as Digitoxin and Digoxin, have long been used in the treatment of cardiac conditions.[1] Emerging evidence, however, points to their potent anti-cancer properties, sparking interest in their repurposing for oncological applications.[2][3] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often at nanomolar concentrations, which are within the therapeutic range for cardiac patients.[2][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[4][5][6] In many cancer cells, the expression and activity of Na+/K+-ATPase are altered, presenting a potential therapeutic window.[4] Inhibition of this pump by this compound and its derivatives leads to a cascade of intracellular events, including the disruption of ion gradients, induction of apoptosis, and modulation of key signaling pathways involved in tumor growth and survival.[7][8][9]

The anti-neoplastic effects of these cardiac glycosides are not limited to a single mechanism. Beyond their canonical role as ion pump inhibitors, they are known to function as versatile signal transducers.[10][11] Binding of this compound to the Na+/K+-ATPase can trigger the activation of Src kinase, a non-receptor tyrosine kinase, which in turn can influence multiple downstream pathways, including the epidermal growth factor receptor (EGFR) and STAT3 signaling.[8][10][12] Furthermore, this compound and its analogues have been demonstrated to suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7][9][13] The induction of apoptosis by these compounds is another critical aspect of their anti-cancer activity and can be mediated through both intrinsic and extrinsic pathways.[14]

These application notes provide a framework for researchers to investigate the potential of this compound-based compounds in cancer research. The following protocols and data tables offer standardized methods for assessing their cytotoxic and mechanistic properties.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Digitoxin and Digoxin against various human cancer cell lines, as reported in the literature. These values highlight the potent anti-proliferative activity of these compounds across a spectrum of cancer types.

CompoundCancer Cell LineCancer TypeIC50 Value
DigitoxinTK-10Renal Adenocarcinoma3 - 33 nM
DigitoxinK-562Leukemia6.4 nM
DigitoxinMCF-7Breast Adenocarcinoma3 - 33 nM
DigitoxinBxPC-3Pancreatic Cancer124 nM (mean)
DigitoxinSKOV-3Ovarian Cancer400 nM
DigoxinA549Non-Small Cell Lung Cancer100 nM
DigoxinH1299Non-Small Cell Lung Cancer120 nM
DigoxinSKOV-3Ovarian Cancer250 nM
DigoxinMCF-7Breast Cancer60 nM
DigoxinBT-474Breast Cancer230 nM
DigoxinMDA-MB-231Breast Cancer80 nM
DigoxinZR-75-1Breast Cancer170 nM

Note: IC50 values can vary depending on the specific experimental conditions, such as duration of exposure and the assay used.[2][3][14][15][16][17][18]

Mandatory Visualizations

Digitalin_Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Src-Mediated Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Apoptosis Apoptosis NaK_ATPase->Apoptosis Induces EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Activates STAT3 STAT3 Src->STAT3 EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: this compound's primary signaling cascade.

Experimental_Workflow start Start: Hypothesis Generation in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) dose_response->apoptosis_assay cell_cycle Cell Cycle Analysis dose_response->cell_cycle mechanistic Mechanistic Studies (e.g., Western Blot) dose_response->mechanistic in_vivo In Vivo Validation (Xenograft Models) apoptosis_assay->in_vivo cell_cycle->in_vivo mechanistic->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound-based compounds on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a this compound-based compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvesting.

    • After 24 hours, treat the cells with the this compound compound at predetermined concentrations (e.g., IC50 and 2x IC50) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway

Objective: To assess the effect of a this compound-based compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound compound as described in Protocol 2.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations for all samples. Mix with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative phosphorylation levels.

References

Measuring Digitalin Concentration in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), is a potent inhibitor of the cellular Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.[1] Beyond its well-established use in treating heart conditions, this compound and other cardiac glycosides are gaining interest as potential anticancer agents.[2][3] Accurate measurement of this compound concentration in in vitro cell culture models is crucial for understanding its mechanisms of action, determining effective concentrations, and assessing cellular responses in drug discovery and development.

These application notes provide detailed methodologies for the quantitative analysis of this compound in cell culture media and cell lysates, utilizing common analytical techniques.

Methodologies for this compound Quantification

Several analytical methods can be employed to measure this compound concentration in cell culture samples. The choice of method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA).

Data Presentation: Comparison of Methodologies

The following table summarizes the key quantitative performance characteristics of the described methods for the analysis of cardiac glycosides.

MethodologyTypical SampleLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
HPLC-UV Cell Culture Media, Cell Lysate~0.015 µg/mL[4]~0.050 µg/mL[4]0.05 - 10 µg/mLWidely available, robust, cost-effective.[5]Lower sensitivity and specificity compared to LC-MS/MS.[5]
LC-MS/MS Cell Culture Media, Cell Lysate0.02 - 0.04 mg/kg[6]0.05 - 0.13 mg/kg[6]Wide dynamic rangeHigh sensitivity, high specificity, can quantify metabolites.[7]Higher cost, complex instrumentation.
ELISA Cell Culture Supernatant~0.026 µg/mL[8]0.293 - 0.7 ng/mL[9]Narrower rangeHigh throughput, no complex sample extraction needed.[10]Potential for cross-reactivity, indirect measurement.[9]
FPIA Cell Lysate, SerumComparable to ELISA/HPLC[11]Not explicitly foundCompetitive assay formatHomogeneous assay (no wash steps), rapid.[12]Requires a specific fluorescence polarization analyzer.[12]

Experimental Protocols

Sample Preparation from Cell Culture

Accurate quantification begins with proper sample collection and preparation. Protocols for preparing both cell culture supernatant and cell lysates are provided below.

a) Preparation of Cell Culture Supernatant

This protocol is suitable for measuring the extracellular concentration of this compound.

  • Culture cells to the desired density and treat with this compound for the specified time.

  • Transfer the cell culture medium to a centrifuge tube.

  • Centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells and debris.[13]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Samples can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

b) Preparation of Cell Lysate

This protocol is for measuring the intracellular concentration of this compound.

  • After treating cells with this compound, place the culture plate on ice.

  • Aspirate the cell culture medium.

  • Gently wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). For a 100 mm plate, 0.5 mL is typically sufficient.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[14][15]

  • Centrifuge the lysate at 13,000 - 17,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[15]

  • Transfer the supernatant (soluble cell extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay). This allows for normalization of this compound concentration to the amount of protein.[14]

  • The lysate can be used immediately or stored at -80°C.[16]

Workflow for Sample Preparation

G cluster_0 Cell Culture cluster_1 Supernatant (Extracellular) cluster_2 Lysate (Intracellular) A Cells in Culture Dish B Treat with this compound A->B C Collect Medium B->C G Wash with PBS B->G D Centrifuge (300 x g) C->D E Collect Supernatant D->E F Store at -80°C or Analyze E->F H Add Lysis Buffer G->H I Scrape and Incubate on Ice H->I J Centrifuge (13,000 x g) I->J K Collect Supernatant (Lysate) J->K L Store at -80°C or Analyze K->L

Figure 1. General workflow for preparing extracellular and intracellular samples from cell culture.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust method for quantifying this compound.[5]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Mobile Phase: An acetonitrile-water mixture is commonly used. The exact ratio may need optimization.[5]

  • Flow Rate: Typically 0.8 to 1.5 mL/min.[5]

  • Detection Wavelength: 220-230 nm, as cardiac glycosides have a strong absorbance in this range.[5]

  • Sample Preparation:

    • For cell culture supernatant, a dilution and filtration step may be sufficient.

    • For cell lysates, a protein precipitation step is required. Add 3-4 volumes of cold acetone or acetonitrile to the lysate, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and specificity for this compound quantification.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: Similar to HPLC, protein precipitation is required for cell lysates. For cell culture media, a simple dilution may be sufficient, though solid-phase extraction (SPE) can be used to concentrate the sample and remove interfering substances.[17]

  • Chromatographic and Mass Spectrometric Conditions: These need to be optimized for this compound. This involves selecting the appropriate column, mobile phase gradient, ionization mode (e.g., electrospray ionization - ESI), and multiple reaction monitoring (MRM) transitions for the parent and daughter ions of this compound.

  • Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar cardiac glycoside) is typically added to all samples and standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method suitable for screening a large number of samples. A competitive ELISA format is typically used for small molecules like this compound.

  • Coating: A 96-well plate is coated with a this compound-protein conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The cell culture supernatant samples or standards are added to the wells, along with a primary antibody specific for this compound. The free this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and this compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This antibody binds to the primary antibody that is bound to the plate.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated, and the concentration of this compound in the samples is determined by interpolation. A developed ELISA for digoxin showed a sensitivity of 0.026 µg/mL.[8]

This compound's Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the Na+/K+-ATPase, which is not only an ion pump but also a signal transducer.[18] Binding of this compound to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events.

G cluster_0 Cell Membrane cluster_1 Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src activates ROS ROS NaK_ATPase->ROS generates Na_increase ↑ Intracellular Na+ NaK_ATPase->Na_increase inhibits pump EGFR EGFR Ras Ras EGFR->Ras activates PKC PKC EGFR->PKC activates Src->EGFR transactivates ERK ERK1/2 Ras->ERK activates PKC->ERK activates Downstream Downstream Effects (e.g., Gene Expression, Cell Growth) ERK->Downstream ROS->Downstream Ca_increase ↑ Intracellular Ca2+ Ca_increase->Downstream NCX Na+/Ca2+ Exchanger Na_increase->NCX alters gradient NCX->Ca_increase reverses This compound This compound This compound->NaK_ATPase

Figure 2. Simplified signaling pathway initiated by this compound's binding to Na+/K+-ATPase.

This inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium.[1] This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[1] Independently of its ion-pumping function, the Na+/K+-ATPase can act as a receptor. Binding of cardiac glycosides can activate Src, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[18][19] This initiates downstream signaling cascades involving Ras and Protein Kinase C (PKC), ultimately leading to the activation of ERK1/2.[18] This signaling can also lead to the generation of reactive oxygen species (ROS).[20] These pathways collectively influence cellular processes like gene expression and cell growth.[19]

References

Application of Digitalin in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalin, a term encompassing cardiac glycosides like Digoxin and Ouabain, has long been utilized in cardiology. However, its potent and specific inhibition of the Na+/K+-ATPase presents a valuable tool for neuroscience research. The Na+/K+-ATPase is crucial for maintaining the steep electrochemical gradients necessary for neuronal excitability, neurotransmission, and cell survival. By modulating this enzyme, this compound and its analogs allow for the investigation of fundamental neuronal processes and the modeling of neurological disorders.

These application notes provide a comprehensive overview of the use of this compound (with a focus on the research compounds Ouabain and Digoxin) in a neuroscience context. We detail its mechanism of action, downstream signaling effects, and provide protocols for key in vitro and in vivo experiments.

Mechanism of Action in Neurons

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Neurons express three isoforms of the α-subunit (α1, α2, and α3), each with varying affinity for cardiac glycosides. The α1 isoform is ubiquitously expressed, while α2 is found in glia and α3 is predominantly neuronal. Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of events within the neuron:

  • Increased Intracellular Sodium ([Na+]i): The primary consequence of Na+/K+-ATPase inhibition is the accumulation of intracellular sodium.

  • Reversal of the Sodium-Calcium Exchanger (NCX): The elevated [Na+]i alters the electrochemical gradient for the NCX, causing it to operate in reverse mode, extruding Na+ in exchange for Ca2+ influx.

  • Elevated Intracellular Calcium ([Ca2+]i): The resulting increase in intracellular calcium is a key trigger for numerous downstream signaling pathways.

  • Signal Transduction: Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. Binding of this compound can initiate intracellular signaling cascades, often independent of changes in ion concentrations, through interactions with proteins like Src kinase.

Data Presentation: Quantitative Parameters of this compound Analogs

The following tables summarize key quantitative data for the application of Ouabain and Digoxin in neuroscience research.

ParameterOuabainDigoxinBrain Region/Cell TypeReference
IC50 (Na+/K+-ATPase) α1: 48 µMα2: 58 nMα3: 6.7 nMα1: 130 µMα2: 25 nMα3: 25 nMRat Brain[1][2]
Binding Affinity (Kd) α1: Moderateα2: Lowα3: Moderateα1: Lowα2: Highα3: HighHuman Na,K-ATPase Isoforms[3][4]
Neurotoxicity Conc. >10 nMVariesRat Primary Cortical Neurons[1]
Neuroprotective Conc. <3 nMVariesRat Primary Cortical Neurons[1]
Mania-like Behavior 50 µM (ICV)N/AMouse[5]
Excitotoxicity 1 mM (intracerebral)N/ANeonatal Rat Brain[6]

Signaling Pathways Modulated by this compound in Neurons

The inhibition of Na+/K+-ATPase by this compound triggers a complex network of intracellular signaling pathways beyond the initial rise in calcium. These pathways are critical in mediating the diverse effects of this compound on neuronal function, from synaptic plasticity to cell survival and death.

Primary Signaling Cascade

The binding of this compound to the Na+/K+-ATPase initiates a primary signaling cascade that leads to the modulation of neuronal activity.

This compound This compound (Ouabain/Digoxin) NKA Na+/K+-ATPase (α-subunit) This compound->NKA Inhibition Na_in ↑ [Na+]i NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Neuronal_Effects Downstream Neuronal Effects (e.g., Neurotransmitter Release, Gene Expression) Ca_in->Neuronal_Effects

Primary signaling cascade of this compound in neurons.

Na+/K+-ATPase-Src Kinase Signaling Pathway

This compound binding can induce a conformational change in the Na+/K+-ATPase, leading to the activation of the non-receptor tyrosine kinase Src. This initiates a signaling cascade that can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently activate the ERK and CREB pathways, influencing gene expression and neuronal plasticity.[5][7][8]

Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds to Src Src Kinase NKA->Src Activates EGFR EGFR (Transactivation) Src->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB (Phosphorylation) ERK->CREB Gene_Expression Gene Expression (Plasticity, Survival) CREB->Gene_Expression

Na+/K+-ATPase-Src Kinase signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in neuroscience research are provided below.

In Vitro Application: Treatment of Primary Neuronal Cultures

This protocol describes the application of Ouabain to primary cortical neurons to study its effects on neuronal viability and signaling.

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Ouabain stock solution (1 mM in sterile water)

  • Phosphate-buffered saline (PBS)

  • Reagents for viability assays (e.g., MTT, LDH assay kit)

  • Reagents for Western blotting (lysis buffer, antibodies against p-CREB, CREB, β-actin)

Procedure:

  • Cell Culture: Culture primary cortical neurons according to standard protocols until the desired developmental stage (e.g., DIV 7-14).

  • Ouabain Preparation: Prepare working solutions of Ouabain by diluting the stock solution in pre-warmed Neurobasal medium to final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Gently aspirate the culture medium from the neuronal cultures and replace it with the Ouabain-containing medium. For control wells, use medium without Ouabain.

  • Incubation: Incubate the cultures for the desired period (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Assessment of Neuronal Viability:

    • MTT Assay: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cell death, following the manufacturer's instructions.

  • Western Blot Analysis for CREB Phosphorylation:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated CREB (p-CREB) and total CREB. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Application: Intracerebroventricular (ICV) Injection of Ouabain in Mice

This protocol describes the ICV injection of Ouabain to induce mania-like behavior in mice, a model relevant for studying bipolar disorder.[5]

Materials:

  • Adult male C57BL/6 mice

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microsyringe pump

  • Hamilton syringe (10 µL)

  • Ouabain solution (50 µM in artificial cerebrospinal fluid - aCSF)

  • aCSF (control)

  • Surgical tools (drill, forceps, etc.)

  • Suture materials

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Shave the scalp and disinfect the area with an antiseptic solution.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the lateral ventricle at the appropriate stereotaxic coordinates (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • ICV Injection: Slowly lower the Hamilton syringe needle into the lateral ventricle. Infuse 0.5 µL of either 50 µM Ouabain solution or aCSF (control) into each ventricle at a rate of 0.5 µL/min. Leave the needle in place for an additional 2 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and allow the mouse to recover from anesthesia in a warm cage. Provide post-operative analgesia as required.

  • Behavioral Testing: At a designated time post-injection (e.g., immediately after or 1 hour later), place the mouse in an open-field arena to assess locomotor activity and stereotypical behaviors for a defined period (e.g., 20-60 minutes).

Ex Vivo Application: Assessment of Synaptic Plasticity in Brain Slices

This protocol outlines a method to investigate the effects of Digoxin on long-term potentiation (LTP) in acute hippocampal slices.

Materials:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

  • Dissection tools

  • Recording chamber for brain slices

  • Stimulating and recording electrodes

  • Electrophysiology rig (amplifier, digitizer, software)

  • Digoxin stock solution (in DMSO)

Procedure:

  • Slice Preparation: Anesthetize and decapitate the rodent. Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF. Prepare 300-400 µm thick hippocampal slices using a vibratome.

  • Slice Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Digoxin Application: Prepare the desired concentration of Digoxin in aCSF. Switch the perfusion to the Digoxin-containing aCSF and record for another 20-30 minutes to observe the effect on baseline synaptic transmission.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence of Digoxin.

  • Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Analyze the slope of the fEPSPs and express the data as a percentage of the pre-LTP baseline. Compare the degree of LTP in the presence and absence of Digoxin.

Experimental Workflow for In Vitro Neuroscience Research with this compound

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Primary Neuronal Culture (e.g., Cortical, Hippocampal) Treatment Treat Neurons with this compound (Varying Concentrations & Durations) Culture->Treatment Digitalin_Prep Prepare this compound Solutions (e.g., Ouabain, Digoxin) Digitalin_Prep->Treatment Viability Assess Neuronal Viability (MTT, LDH assays) Treatment->Viability Signaling Analyze Signaling Pathways (Western Blot for p-CREB, etc.) Treatment->Signaling Function Measure Neuronal Function (Calcium Imaging, Electrophysiology) Treatment->Function

References

Application Notes and Protocols for Studying Digitalin Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the mechanisms of resistance to Digitalin and other cardiac glycosodes. The protocols outlined below detail methodologies for genome-wide screening to identify novel resistance genes and for the targeted validation of candidate genes.

Introduction

This compound, a cardiac glycoside, has been used in the treatment of heart conditions for its ability to increase the force of heart muscle contraction.[1] However, the development of resistance can limit its therapeutic efficacy. The CRISPR-Cas9 system offers a powerful tool for systematically interrogating the genome to uncover the genetic basis of this resistance.[2] By creating precise genetic modifications, researchers can identify genes and pathways that, when altered, confer resistance to this compound. This knowledge is crucial for developing strategies to overcome resistance and for the design of more effective cardiac therapies.

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein responsible for maintaining cellular ion gradients.[1][3] This inhibition leads to an increase in intracellular calcium, enhancing cardiac contractility.[3] Resistance to cardiac glycosides is often associated with mutations in the genes encoding the subunits of this pump, particularly ATP1A1, which encodes the α1 subunit.[4] Beyond this primary target, other cellular pathways can also contribute to a resistant phenotype.

Key Experiments and Methodologies

Experiment 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes

This experiment is designed to identify genes whose loss of function confers resistance to this compound. A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells. The cells are then treated with this compound, and the sgRNAs enriched in the surviving cell population are identified by deep sequencing.

Experimental Protocol:

  • Cell Line Selection and Culture:

    • Select a human cell line relevant to cardiac physiology (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)) or a cancer cell line known to be sensitive to cardiac glycosides.

    • Culture cells in appropriate media and conditions.

  • Lentiviral sgRNA Library Production:

    • Amplify a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).

    • Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into HEK293T cells to produce lentiviral particles.

    • Harvest and concentrate the lentivirus. Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Target Cells:

    • Transduce the target cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

    • Select for successfully transduced cells using the appropriate antibiotic selection marker (e.g., puromycin).

  • This compound Treatment (Positive Selection):

    • Split the transduced cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.

    • Determine the optimal concentration of this compound that results in significant cell death (e.g., IC80-90) through a dose-response curve.

    • Treat the cells with this compound for a duration sufficient to allow for the selection of resistant cells (typically 14-21 days).

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest genomic DNA from both the control and this compound-treated cell populations.

    • Amplify the integrated sgRNA sequences using PCR.

    • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated group relative to the control group.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated population. These are the candidate resistance genes.

Data Presentation:

The results of a hypothetical genome-wide CRISPR screen are summarized in the table below. The data represents the top candidate genes whose knockout confers resistance to this compound.

Gene SymbolDescriptionLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
ATP1A1Na+/K+-transporting ATPase subunit alpha-18.51.2e-152.5e-14
Gene XHypothetical Gene X4.23.4e-85.1e-7
Gene YHypothetical Gene Y3.81.1e-71.5e-6
Gene ZHypothetical Gene Z3.55.6e-77.2e-6
Experiment 2: Validation of Candidate Resistance Genes using Individual CRISPR-Cas9 Knockout

This experiment aims to confirm the role of the top candidate genes identified in the genome-wide screen in conferring this compound resistance.

Experimental Protocol:

  • sgRNA Design and Cloning:

    • Design 2-3 high-quality sgRNAs targeting the exons of each candidate gene.

    • Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker.

  • Generation of Knockout Cell Lines:

    • Produce lentivirus for each individual sgRNA.

    • Transduce the target cell line with each lentivirus.

    • Select for transduced cells and expand single-cell clones.

  • Validation of Gene Knockout:

    • Confirm gene knockout at the DNA level (Sanger sequencing of the target locus to identify indels) and at the protein level (Western blot or flow cytometry).

  • This compound Sensitivity Assay:

    • Plate the knockout and wild-type control cells.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Calculate the IC50 value for each cell line. A significant increase in the IC50 for the knockout cells compared to the wild-type cells validates the gene's role in resistance.

Data Presentation:

The table below shows hypothetical validation data for the top candidate gene from the screen, ATP1A1.

Cell LineIC50 of this compound (nM)Fold Change in Resistance
Wild-Type151.0
ATP1A1 Knockout1500100

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways in this compound Action and Resistance

Cardiac glycosides like this compound bind to the α-subunit of the Na+/K+-ATPase, which not only inhibits its ion-pumping function but also activates a signaling cascade.[5] This signaling involves the recruitment of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways.[5][6] These pathways can influence cell survival and proliferation. Resistance to this compound can arise from mutations in ATP1A1 that prevent drug binding, or from alterations in these downstream signaling pathways that promote cell survival despite Na+/K+-ATPase inhibition.

Digitalin_Signaling_Pathway cluster_membrane Plasma Membrane Na+/K+ ATPase Na+/K+ ATPase Src Src Na+/K+ ATPase->Src Activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/K+ ATPase->Increased Intracellular Ca2+ Inhibition leads to EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->Na+/K+ ATPase Binds and Inhibits Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Survival/Proliferation Cell Survival/Proliferation ERK->Cell Survival/Proliferation Akt Akt PI3K->Akt Akt->Cell Survival/Proliferation Resistance Resistance Cell Survival/Proliferation->Resistance Enhanced Contractility Enhanced Contractility Increased Intracellular Ca2+->Enhanced Contractility ATP1A1 Mutation ATP1A1 Mutation ATP1A1 Mutation->Na+/K+ ATPase Alters binding site ATP1A1 Mutation->Resistance

Caption: this compound signaling and resistance pathway.

Experimental Workflow for Genome-Wide CRISPR-Cas9 Screen

The following diagram illustrates the key steps in performing a genome-wide CRISPR-Cas9 knockout screen to identify genes involved in this compound resistance.

CRISPR_Screen_Workflow sgRNA Library sgRNA Library Lentivirus Production Lentivirus Production sgRNA Library->Lentivirus Production Cell Transduction Cell Transduction Lentivirus Production->Cell Transduction Selection Selection Cell Transduction->Selection This compound Treatment This compound Treatment Selection->this compound Treatment Genomic DNA Extraction Genomic DNA Extraction This compound Treatment->Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification Next-Gen Sequencing Next-Gen Sequencing PCR Amplification->Next-Gen Sequencing Data Analysis Data Analysis Next-Gen Sequencing->Data Analysis Candidate Genes Candidate Genes Data Analysis->Candidate Genes

Caption: CRISPR screen workflow for resistance genes.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to elucidate the genetic mechanisms underlying this compound resistance. The protocols and workflows described in these application notes offer a systematic framework for identifying and validating novel genes and pathways that can be targeted to improve the therapeutic efficacy of cardiac glycosides. The insights gained from these studies will be invaluable for the development of next-generation cardiovascular therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Digitalin Dosage for In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Digitalin in in vitro cancer studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels.[1][2] This disruption of ion homeostasis can trigger downstream signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.[1][3] Additionally, this compound has been reported to induce apoptosis by inhibiting the expression of c-MYC, a critical protein for cell proliferation, through the reduction of NFAT (nuclear factor of activated T-cells).[4]

Q2: Why is this compound selectively cytotoxic to cancer cells over normal cells?

A2: The preferential cytotoxicity of cardiac glycosides like this compound towards cancer cells is thought to be due to several factors. Cancer cells often exhibit an increased expression of Na+/K+-ATPase pump subunits, making them more sensitive to inhibition.[3] Furthermore, at low doses, these compounds can activate pro-apoptotic pathways in cancer cells without significantly affecting normal cells.[3]

Q3: What is the typical effective concentration range for this compound in in vitro studies?

A3: The effective concentration of this compound can vary significantly depending on the cancer cell line being studied. However, studies have shown that IC50 values (the concentration required to inhibit cell growth by 50%) for the related compound digitoxin can be in the nanomolar range, from 3 to 33 nM, which is within or below the plasma concentrations found in cardiac patients.[5] It is crucial to determine the optimal dosage for each specific cell line through dose-response experiments.

Q4: How should I prepare a this compound stock solution for my experiments?

A4: this compound has low solubility in water.[6] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7][8] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5% or 1%) to avoid solvent-induced cytotoxicity.[8]

Troubleshooting Guide

Q1: I am not observing the expected level of cytotoxicity with this compound. What could be the issue?

A1: There are several potential reasons for lower-than-expected cytotoxicity:

  • Suboptimal Dosage: The concentration of this compound may be too low for the specific cancer cell line you are using. It is essential to perform a dose-response study with a wide range of concentrations to determine the IC50 value for your cell line.

  • Cell Line Resistance: Some cancer cell lines may be inherently more resistant to this compound. Consider testing a panel of different cell lines to find a more sensitive model.

  • Compound Instability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a reliable stock for each experiment.

  • Incorrect Experimental Duration: The incubation time with this compound may be too short. Cytotoxic effects can take time to manifest. Consider extending the treatment duration (e.g., 48 or 72 hours).[9]

  • High Cell Seeding Density: If cells are too confluent, the effectiveness of the drug may be reduced. Optimize your cell seeding density to ensure they are in the exponential growth phase during treatment.

Q2: My results are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results are a common challenge in in vitro studies. Here are some tips to improve reproducibility:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Variations in these parameters can significantly impact cellular responses.

  • Precise Reagent Preparation: Always prepare fresh dilutions of this compound from your stock solution for each experiment. Ensure accurate pipetting and thorough mixing.

  • Include Proper Controls: Always include both positive and negative controls in your experiments. A known cytotoxic agent can serve as a positive control, while a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) is a crucial negative control.[9]

  • Monitor for Contamination: Regularly check your cell cultures for any signs of contamination, which can drastically alter experimental outcomes. The use of antibiotics like penicillin in the culture medium can help prevent bacterial contamination.[10]

Q3: I am observing precipitation in my culture medium after adding this compound. What should I do?

A3: Precipitation can occur if the solubility of this compound in the culture medium is exceeded.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is not too high.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in pre-warmed culture medium just before adding to the cells.

  • Gentle Mixing: Mix the this compound solution gently but thoroughly with the medium before adding it to the cell culture wells.

  • Consider Water-Soluble Formulations: Some suppliers offer water-soluble preparations of related compounds like digitonin, which may have improved solubility characteristics.[6][11]

Data Presentation

Table 1: Reported IC50 Values of Digitoxin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3 - 33
HeLaCervical Carcinoma68 (for a related compound)
SK-OV-3Ovarian Cancer680 (for a related compound)
U373Glioblastoma74 (for a related compound)

Note: Data for some cell lines are for a related compound as indicated, and IC50 values can vary between studies and experimental conditions.[5][9]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the IC50 of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to start with a wide range of concentrations to determine the approximate IC50 value.[9]

  • After 24 hours of cell attachment, carefully remove the medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-treatment control.[9]

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.

Mandatory Visualizations

Digitalin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Leads to Na_ion->NaCa_Exchanger Activates Signaling_Cascades Downstream Signaling (e.g., Src, EGFR, MAPK) Ca_ion->Signaling_Cascades Activates Apoptosis Apoptosis Signaling_Cascades->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well Plate Start->Cell_Culture Incubation1 2. Incubate 24h Cell_Culture->Incubation1 Treatment 3. Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 MTT_Assay 5. Perform MTT Assay Incubation2->MTT_Assay Data_Analysis 6. Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound's IC50 value.

References

Overcoming the narrow therapeutic index of Digitalin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with digitalin and other cardiac glycosides. Given their narrow therapeutic index, these compounds present unique challenges in experimental settings. This guide offers practical solutions and detailed protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to work with this compound in experiments?

This compound, and other cardiac glycosides, have a narrow therapeutic index, meaning there is a very small concentration range between the dose that produces a therapeutic effect and one that causes toxicity.[1][2][3][4][5] This makes it difficult to maintain experimental conditions that are both effective and non-toxic to the cells or tissues being studied. Small variations in concentration can lead to significant differences in experimental outcomes, ranging from desired therapeutic effects to unintended cytotoxicity.[4]

Q2: What are the typical therapeutic and toxic concentrations of digitoxin in vitro?

The therapeutic and toxic concentrations of digitoxin can vary depending on the cell line and the specific biological process being investigated. However, some general ranges have been reported in the literature. For instance, anti-cancer effects have been observed at concentrations ranging from 3-33 nM, which is within or below the plasma concentrations found in cardiac patients (20-33 nM).[6][7][8] In some cancer cell lines, concentrations as low as 1-10 nM have been shown to slightly increase cell proliferation, while concentrations around 100 nM and higher lead to significant decreases in cell proliferation and increased cytotoxicity.[9]

Q3: What are the primary mechanisms of action of this compound that I should be aware of in my experiments?

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in the cell membrane.[10] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels. This alteration in ion homeostasis is responsible for the cardiotonic effects of this compound. However, the Na+/K+-ATPase also functions as a signal transducer. Binding of digitalis glycosides can activate signaling pathways, including Src, EGFR, and the MAPK/ERK cascade, which can influence cell growth, proliferation, and apoptosis.[11][12][13]

Q4: How can I mitigate the risk of this compound-induced toxicity in my cell culture experiments?

To mitigate toxicity, it is crucial to perform a careful dose-response analysis to determine the optimal concentration for your specific cell line and experimental endpoint.[14] Start with a broad range of concentrations and use a sensitive cell viability assay, such as the MTT assay, to identify the therapeutic window.[15] It is also important to monitor the health of your cells closely, looking for morphological changes indicative of stress or toxicity. Additionally, ensure that your experimental conditions, such as cell density and incubation time, are consistent across all experiments, as these factors can influence cellular sensitivity to this compound.[16]

Q5: Are there any specific considerations for dissolving and storing this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[15] It is important to use a high-purity grade of DMSO and to prepare the stock solution at a concentration that allows for minimal final DMSO concentration in your culture medium (typically less than 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments 1. Slight variations in this compound concentration: Due to the narrow therapeutic index, even minor pipetting errors can lead to significant differences. 2. Inconsistent cell density at the time of treatment: Cell confluence can affect the cellular response to this compound.[16] 3. Variability in incubation time. 1. Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and be meticulous with your measurements. 2. Ensure that cells are seeded at the same density and have reached a consistent level of confluence before adding the treatment. 3. Standardize the incubation time across all experiments.
Unexpectedly high levels of cell death 1. This compound concentration is in the toxic range for the specific cell line. 2. Synergistic toxic effects with other components in the culture medium. 3. Cell line is particularly sensitive to this compound. 1. Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range. 2. Review all components of your culture medium for potential interactions. 3. Consider using a less sensitive cell line if appropriate for your research question.
No observable effect at expected therapeutic concentrations 1. This compound has degraded. 2. The chosen endpoint is not sensitive to this compound in that specific cell line. 3. Incorrect experimental setup or assay. 1. Use a fresh aliquot of this compound stock solution. 2. Investigate different cellular responses to this compound in your cell line (e.g., changes in signaling pathways, gene expression). 3. Carefully review and optimize your experimental protocol.
Difficulty establishing a clear therapeutic window 1. The therapeutic and toxic concentrations are very close in the chosen cell line. 2. The assay used is not sensitive enough to detect subtle therapeutic effects. 1. Use a very narrow range of closely spaced concentrations in your dose-response experiments. 2. Consider using a more sensitive assay to measure the desired therapeutic effect.

Data Presentation

Table 1: IC50 Values of Digitoxin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3
K-562Leukemia6.4
BxPC-3Pancreatic Cancer18.2
U-937Lymphoma20
A-549Lung Carcinoma20
PANC-1Pancreatic Cancer25.6
MIA PaCa-2Pancreatic Cancer33.1
HT-29Colon Carcinoma40
MCF-7Breast Cancer60
MDA-MB-231Breast Cancer80
ZR-75-1Breast Cancer170
BT-474Breast Cancer230

Note: IC50 values are approximate and can vary based on experimental conditions.[15][17]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a cell line and to establish the therapeutic window.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density that will result in 70-80% confluence after 24 hours.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.[9][15]

Cell Migration Assessment using Wound Healing (Scratch) Assay

This protocol is used to assess the effect of this compound on cell migration.

Materials:

  • Target cell line cultured to confluence in a 6-well or 12-well plate

  • Sterile 200 µL pipette tip

  • Complete culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[18][19]

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound (or vehicle control).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.[20][21]

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.[20]

Analysis of this compound-Induced Signaling Pathways by Western Blotting

This protocol is used to investigate the effect of this compound on the activation of specific signaling proteins.

Materials:

  • Target cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., phospho-Src, total Src, phospho-ERK1/2, total ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[22]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]

Visualizations

Digitalin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds & Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Cell Cycle, Proliferation, Apoptosis) ERK->Gene_Expression

Caption: this compound-induced Na+/K+-ATPase signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Start Start Dose_Response Dose-Response Curve (MTT Assay) Start->Dose_Response Determine_Concentrations Determine Therapeutic & Toxic Concentrations Dose_Response->Determine_Concentrations Cell_Treatment Treat Cells with Selected Concentrations Determine_Concentrations->Cell_Treatment Functional_Assay Perform Functional Assays (e.g., Wound Healing) Cell_Treatment->Functional_Assay Molecular_Analysis Perform Molecular Analysis (e.g., Western Blot) Cell_Treatment->Molecular_Analysis Data_Collection Collect & Quantify Data Functional_Assay->Data_Collection Molecular_Analysis->Data_Collection Interpretation Interpret Results Data_Collection->Interpretation End End Interpretation->End

Caption: General experimental workflow for studying this compound.

References

Troubleshooting Digitalin insolubility in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Digitalin's low solubility in aqueous solutions during experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A: this compound and related cardiac glycosides exhibit very low solubility in water and aqueous buffers. Direct dissolution in your final assay medium is unlikely to be successful. The standard and recommended practice is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Q2: What is the best solvent to prepare a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound and similar compounds. Ethanol can also be used, though some related compounds show lower solubility in it compared to DMSO.[1][2][3] Always use anhydrous, high-purity solvents to prevent degradation of the compound.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my assay buffer. How can I prevent this?

A: This phenomenon, often called "crashing out," occurs when a compound is transferred from a solvent in which it is highly soluble to one where it is poorly soluble. To prevent this:

  • Minimize the organic solvent concentration: Ensure the final concentration of DMSO or ethanol in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]

  • Use vigorous mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations that lead to precipitation.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A: The tolerance to DMSO is highly dependent on the cell line and the duration of the experiment.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] A concentration of 0.1% is considered safe for almost all cell types.

  • Primary Cells: Primary cell cultures are often more sensitive and may require concentrations below 0.1%.[1]

  • Recommendation: It is critical to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO that will be present in your assay (without this compound), to determine its specific effect on your experimental model.

Q5: Can I use heating or sonication to help dissolve my this compound?

A: Yes, but with caution.

  • Sonication: Using a sonication bath can help break up particles and accelerate the dissolution of this compound in an organic solvent like DMSO.[4]

  • Heating: Gentle heating can be used, but excessive heat may degrade the compound. Always monitor the temperature closely and use the lowest effective temperature for the shortest possible time.

Q6: How should I store my this compound stock solution?

A: For long-term stability, stock solutions prepared in an anhydrous solvent like DMSO or ethanol should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[4]

Quantitative Data Summary

The following tables summarize the solubility of this compound-related cardiac glycosides in common laboratory solvents. Note that "this compound" is a general term, and solubility can vary between specific glycosides like Digoxin and Digitoxin. The data presented here are for these specific, well-characterized compounds and serve as a strong proxy for this compound.

Table 1: Solubility of this compound-Related Glycosides in Common Solvents

CompoundSolventSolubility (approx.)Notes
Digitoxin DMSO20 mg/mL[1], 100 mg/mL[4]Sonication is recommended to achieve higher concentrations.[4]
Ethanol~5 mg/mLA value of 5 g/mL has been reported but may be a typographical error.[1]
Chloroform~20 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Water / Aqueous BufferSparingly soluble / Insoluble[1]
Digoxin DMSO~30 mg/mL[3], 85 mg/mL[2]
WaterInsoluble[2][5]
EthanolInsoluble[2]Soluble in boiling ethanol.[6]

Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays

Co-SolventRecommended Max. Final ConcentrationPotential Effects at Higher Concentrations
DMSO ≤ 0.5% (general cell lines)[1]Cytotoxicity, differentiation induction, altered gene expression, membrane permeabilization.[1]
≤ 0.1% (sensitive/primary cells)[1]
Ethanol ≤ 0.5%Cellular stress, changes in membrane fluidity, cytotoxicity.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution into aqueous assay media.

Materials:

  • This compound (or related glycoside) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable tube. Perform this in a fume hood or containment balance, handling the powder with care as cardiac glycosides are highly toxic.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Inspect for Solubility: Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Apply Sonication (if needed): If particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes. Store immediately at -20°C or -80°C.

Workflow for Preparing this compound Working Solutions

The following diagram illustrates the recommended workflow and decision-making process for preparing aqueous working solutions of this compound from a solid compound.

G cluster_prep Preparation of Working Solution start Start: This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock_sol Prepare Stock Solution (e.g., 20 mg/mL) working_sol Prepare Aqueous Working Solution stock_sol->working_sol dissolve->stock_sol dilute Add Stock to Buffer Dropwise with Vortexing working_sol->dilute final_sol Final Working Solution (e.g., <0.5% DMSO) dilute->final_sol end Use in Assay final_sol->end

Caption: Workflow for preparing this compound working solutions.

Mechanism of Action: Signaling Pathway

This compound exerts its effects primarily by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This action leads to a cascade of events resulting in increased intracellular calcium and enhanced cardiac contractility.

Signaling Pathway of this compound-Induced Inotropy

G cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Pump Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in Inhibition NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NCX Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Contraction Increased Cardiac Contractility (Inotropy) Ca_in->Contraction This compound This compound This compound->NaK_ATPase

Caption: this compound inhibits the Na+/K+-ATPase pump.

References

Technical Support Center: Identifying and Mitigating Digitalin-Induced Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digitalin and other cardiac glycosides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced heart muscle contractility.[1][2][3]

Q2: What are the known off-target effects of this compound?

Beyond its intended cardiac effects, this compound has been shown to interact with several other cellular components and signaling pathways, which can lead to off-target effects. These include:

  • Activation of Src kinase and Epidermal Growth Factor Receptor (EGFR) signaling: This can lead to downstream activation of pathways like ERK1/2 and JNK.[4]

  • Inhibition of the PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival, proliferation, and metabolism, and its inhibition by this compound has been observed in cancer cells.[5][6]

  • Induction of apoptosis and cell cycle arrest: this compound can trigger programmed cell death and halt the cell cycle in various cell types, often as a consequence of its off-target signaling effects.[7][8]

  • Modulation of calcium signaling: Besides its on-target effect on cardiomyocyte calcium, this compound can affect store-operated calcium entry (SOCE) by interacting with proteins like Orai1.[9][10]

  • Inhibition of DNA double-strand break repair: Some cardiac glycosides have been identified as inhibitors of DNA repair pathways, which can contribute to their anti-cancer effects but also represents a potential off-target liability.[2][11]

Q3: How can I determine if the phenotype I'm observing is an off-target effect?

Distinguishing on-target from off-target effects is a critical step in drug research. Here is a logical workflow to help you investigate an unexpected phenotype:

G A Unexpected Phenotype Observed B Verify Compound Identity and Purity (LC-MS, NMR) A->B C Perform Dose-Response Curve B->C D Is the EC50/IC50 consistent with on-target activity? C->D E Test with a structurally unrelated inhibitor of the same target D->E No G Confirm On-Target Engagement (e.g., CETSA) D->G Yes F Does the second inhibitor produce the same phenotype? E->F F->G Yes I Hypothesize Off-Target Effect F->I No H On-target engagement confirmed? G->H H->I No K Hypothesize Novel On-Target Function H->K Yes J Conduct Off-Target Profiling (e.g., Kinase Panel, GPCR Screen) I->J

Caption: Workflow for investigating unexpected phenotypes.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem 1: High Variability Between Replicate Wells or Assays
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count before each experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Maintain a consistent pipetting technique.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect wells for precipitates after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent.
Reproducibility Issues Document all experimental steps meticulously. Ensure consistency in cell passage number, media batches, and incubation times.[7][12]
Problem 2: Unexpected Cell Death or Morphological Changes
Potential Cause Recommended Solution
Off-Target Cytotoxicity Perform a dose-response curve to determine the cytotoxic concentration range. Use concentrations below the cytotoxic threshold for mechanistic studies.
Induction of Apoptosis or Necrosis Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). This compound has been shown to induce morphological changes such as cell collapse and fragmentation.[7][8]
Altered Cell Adhesion Observe for changes in cell rounding or detachment. This compound can affect cell adhesion by altering intracellular calcium levels.
Senescence Induction Look for the presence of enlarged, flattened cells (giant cells) and perform a senescence-associated β-galactosidase assay.[12]
Problem 3: Assay Interference and Inconsistent Results
Potential Cause Recommended Solution
Fluorescence Interference If using a fluorescence-based assay, check if this compound itself is fluorescent at the excitation/emission wavelengths used. Run a control with this compound in media alone. Consider using a different fluorescent probe with a shifted spectrum.[13][14][15]
Compound Instability in Media This compound can be unstable in acidic conditions.[16] Ensure the pH of your culture medium is stable. Prepare fresh dilutions of this compound for each experiment.
Cross-reactivity in Immunoassays Be aware that some digoxin immunoassays can show cross-reactivity with other cardiac glycosides or endogenous substances.[1][17]

Troubleshooting Decision Tree

G A Inconsistent or Unexpected Results with this compound B Is there high variability between replicates? A->B Start Here C Check cell seeding, pipetting, and for edge effects. B->C Yes D Are you observing unexpected cell death or morphology changes? B->D No E Perform dose-response for cytotoxicity. Assess apoptosis/necrosis markers. D->E Yes F Are your assay readouts inconsistent or showing high background? D->F No G Check for fluorescence interference. Assess compound stability in media. F->G Yes H Are your results not reproducible between experiments? F->H No I Standardize cell passage number, reagent lots, and protocols. Document everything. H->I Yes

Caption: Decision tree for troubleshooting this compound experiments.

Quantitative Data

The following tables summarize key quantitative data for this compound (Digoxin) and related compounds.

Table 1: Binding Affinities (Kd) and IC50 Values for Na+/K+-ATPase
CompoundNa+/K+-ATPase IsoformKd (nM)IC50 (nM)Reference
Digoxinα1β1~162.8 ± 2[8]
Digoxinα2β1~4-
Digoxinα3β1~4-
Digitoxin--30[18]
Strophanthin--40[18]
Lanatoside C--110[18]

Note: Kd values can vary depending on the experimental conditions.

Table 2: Therapeutic and Toxic Concentrations of Digoxin
Concentration RangeLevel (ng/mL)Clinical SignificanceReference
Therapeutic0.8 - 2.0Recommended for heart failure and atrial fibrillation.[6][19]
Toxic> 2.4Increased risk of adverse effects, including fatal cardiac arrhythmias.[16][19]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Workflow:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radioligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for your target, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using a filtration apparatus.

  • Radioactivity Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log of the this compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Gene Expression Profiling by qRT-PCR

This protocol allows for the analysis of changes in the expression of specific genes in response to this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound at a non-toxic concentration for a specified period. Include a vehicle-treated control group.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for your genes of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.

Signaling Pathways

This compound's off-target effects can be mediated through various signaling pathways. Below are diagrams illustrating some of these interactions.

This compound-Induced Src/EGFR Signaling

G This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates ERK ERK1/2 EGFR->ERK Activates JNK JNK EGFR->JNK Activates Proliferation Cell Proliferation ERK->Proliferation Regulates Apoptosis Apoptosis JNK->Apoptosis Induces G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival mTOR->CellSurvival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

References

Technical Support Center: Digitalin (Digoxin) Toxicity in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize Digitalin (a cardiac glycoside, commonly known as Digoxin) toxicity in animal research models. It includes frequently asked questions, troubleshooting advice, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound toxicity and what are its primary mechanisms?

A: this compound toxicity is a condition resulting from an overdose or accumulation of this compound (Digoxin). Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiac myocytes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn promotes an influx of intracellular calcium via the Na+/Ca2+ exchanger.[2][3] The elevated calcium levels enhance cardiac muscle contractility but can also lead to arrhythmias and cell death when excessive.[2]

Q2: What are the common signs of this compound toxicity in animal models?

A: Signs of toxicity are broad and can manifest as cardiac and extracardiac symptoms.[1][4] Common signs researchers should monitor for include:

  • Gastrointestinal: Nausea, vomiting, diarrhea, lack of appetite, and weight loss.[4][5]

  • Central Nervous System (CNS): Drowsiness, lethargy, fatigue, and behavioral changes.[4][5]

  • Cardiac: The most critical signs are cardiac arrhythmias.[4] In rats, this can present as severe sinus bradycardia and heart block, while adult rats may show paroxysmal atrial tachycardia.[6] In dogs, toxic arrhythmias can include atrioventricular block and ventricular premature contractions.[7]

Q3: Which animal species are more sensitive to this compound toxicity?

A: There are significant species-related differences in sensitivity to cardiac glycosides.[8] Human and monkey cells are over 100 times more sensitive compared to cell lines from mice and hamsters.[8] This difference is attributed to variations in the Na+/K+-ATPase enzyme.[8] In practice, cats have a high incidence of toxicity.[9] Newborn rats are also significantly more sensitive than adult rats.[6] Dogs require a dose per unit of body weight that is 3 to 5 times greater than that used in humans to produce a therapeutic response, but they are still susceptible to toxicity.[10]

Q4: What is the therapeutic range for Digoxin in common animal models?

A: The therapeutic plasma concentration for Digoxin is narrow, making careful monitoring essential.[3][9] While specific ranges can vary by study and institutional protocol, a general target for dogs is a plasma concentration of 0.8-1.5 ng/mL (1.03-1.92 nmol/L) when measured 8 hours after dosing.[11] It's crucial to avoid plasma concentrations exceeding 2.0 ng/mL, as this level is often associated with toxicity.[3][12]

Troubleshooting Guide

Issue 1: My animals are showing signs of toxicity (e.g., arrhythmia, vomiting) despite being on a calculated therapeutic dose. What should I check?

A: Unexpected toxicity can arise from several factors. Use the following checklist and decision tree to troubleshoot:

  • Verify Dose Calculation: Double-check all calculations. Dosing should be based on lean body weight, with adjustments for factors like ascites (fluid accumulation).[9]

  • Check Animal Health Status: Underlying conditions can increase sensitivity.

    • Renal Function: Impaired kidney function is a major cause of toxicity, as Digoxin is primarily eliminated by the kidneys.[9][13]

    • Electrolyte Imbalances: Hypokalemia (low potassium) and hypercalcemia (high calcium) significantly potentiate Digoxin's toxic effects.[9][14] Hypomagnesemia can also contribute.[15]

    • Thyroid Status: Thyroid disease can alter Digoxin metabolism and sensitivity.[5]

  • Review Administration Protocol:

    • Route and Speed: Rapid intravenous injection can cause adverse vasoconstriction.[16]

    • Formulation: Ensure consistent use of the same formulation, as bioavailability can differ.[9] Liquid doses must be measured with extreme precision.[5]

  • Assess for Drug Interactions: Co-administration of other drugs can alter Digoxin levels. For example, quinidine can increase Digoxin concentration.[3] Certain antibiotics may also increase absorption.[4][12]

G start Unexpected Toxicity Observed q1 Dose Calculated Correctly? (Lean Body Mass, Ascites Adjustment) start->q1 q2 Animal Health Status OK? (Renal, Electrolytes, Thyroid) q1->q2 Yes a1 Recalculate Dose Adjust for Lean Mass q1->a1 No q3 Administration Protocol Correct? (Route, Formulation, Speed) q2->q3 Yes a2 Assess Renal Function (e.g., Creatinine) Measure Serum Electrolytes (K+, Ca2+) Screen for Comorbidities q2->a2 No q4 Any Concomitant Medications? q3->q4 Yes a3 Review SOPs Ensure Consistent Formulation Verify Administration Technique q3->a3 No a4 Review Drug Interaction Profile Consider Staggered Dosing Consult Pharmacology Literature q4->a4 Yes end_node Identify & Mitigate Cause q4->end_node No a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Troubleshooting workflow for unexpected this compound toxicity.
Issue 2: How can I reverse severe, life-threatening toxicity in an experiment?

A: For life-threatening arrhythmias or severe toxicity, the definitive treatment is the administration of Digoxin-specific antibody fragments (Digoxin Immune Fab).[17] These antibody fragments bind to Digoxin in the bloodstream, neutralizing it and allowing for its elimination.[18][19]

  • Availability: Brand names include DigiFab and Digibind.[19]

  • Efficacy: It has been used successfully to reverse severe toxicity in animal models, such as dogs.[7][20] The fragments rapidly reduce free serum Digoxin levels.[21]

  • Considerations: Digoxin Immune Fab is derived from sheep (ovine), so there is a potential for allergic reactions in sensitive animals.[22] After administration, standard Digoxin immunoassays are unreliable because they measure both bound and unbound drug.[19]

Data Presentation: Toxicity & Dosing

Table 1: Comparative Digoxin Toxicity Data in Rats
ParameterAdult RatsNewborn (1-day-old) Rats
Arrhythmogenic Dose 50 (AD50) 13.0 +/- 1.0 mg/kg2.9 +/- 0.3 mg/kg
Lethal Dose 50 (LD50) 30.0 +/- 1.9 mg/kg5.0 +/- 0.2 mg/kg
Data from a study using subcutaneous administration in anesthetized rats.[6]
Table 2: Recommended Therapeutic Monitoring Levels
ParameterRecommended LevelNotes
Therapeutic Plasma Level (Dogs) 0.8–1.5 ng/mLTrough sample taken 8-12 hours post-dosing.[11][14]
Potentially Toxic Level > 2.0 ng/mLRisk of toxicity increases significantly.[3][12]
Highly Toxic Level (Acute) > 10 ng/mLAssociated with severe outcomes.[23]
Highly Toxic Level (Chronic) > 4 ng/mLAssociated with severe outcomes.[23]

Experimental Protocols & Visualizations

Protocol 1: Therapeutic Drug Monitoring (TDM)

This protocol outlines the steps for monitoring plasma Digoxin concentrations to ensure they remain within the therapeutic window.

Objective: To maintain effective drug levels while minimizing the risk of toxicity.

Methodology:

  • Acclimatization: Allow animals to acclimate to their housing and handling procedures.

  • Dosing: Administer Digoxin as per the experimental design. For oral dosing, administration on an empty stomach is often preferred, but giving it with food can reduce gastrointestinal upset.[5][9]

  • Steady State: Wait for the drug to reach a steady state. For Digoxin, this typically takes at least 6-7 days in animals with normal renal function.[11][24]

  • Sample Collection:

    • Timing: Collect blood samples at the trough concentration, which is typically 8 to 12 hours after the last dose.[11][14] This timing is critical to avoid measuring peak levels, which do not accurately reflect tissue concentrations.

    • Sample Type: Collect serum. Plain red-top tubes are suitable; gel separator tubes may not be.[14] A fasted sample is preferred.[11][14]

  • Analysis: Analyze serum Digoxin concentration using a validated immunoassay method, such as electro-chemiluminescence immunoassay (ECLIA).[13]

  • Dose Adjustment: Based on the results, adjust the dose as needed to maintain levels within the target therapeutic range (e.g., 0.8-1.5 ng/mL for dogs).[11]

  • Ongoing Monitoring: Repeat TDM after any dose change, if signs of toxicity appear, or if there are changes in the animal's clinical condition (e.g., declining renal function).[11]

G cluster_0 Dosing & Equilibration Phase cluster_1 Sampling & Analysis Phase cluster_2 Decision & Adjustment Phase start Initiate Digoxin Dosing wait Wait 7 Days for Steady State start->wait collect Collect Trough Blood Sample (8-12h Post-Dose) wait->collect analyze Analyze Serum Concentration (Immunoassay) collect->analyze decision Concentration in Therapeutic Range? analyze->decision adjust Adjust Dose decision->adjust No cont Continue Monitoring (No Dose Change) decision->cont Yes adjust->wait Re-equilibrate end_node Experiment Continues cont->end_node

Caption: Workflow for Therapeutic Drug Monitoring (TDM) of this compound.
Mechanism of Action and Toxicity Pathway

This compound exerts its therapeutic and toxic effects by modulating intracellular ion concentrations in cardiomyocytes.

G cluster_cell Cardiomyocyte cluster_ions Intracellular Ions NaK_Pump Na+/K+-ATPase Na_ion Increased Na+ NaK_Pump->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Ca2+ NaCa_Exchanger->Ca_ion Promotes Influx Na_ion->NaCa_Exchanger Activates Therapeutic Therapeutic Effect (Increased Contractility) Ca_ion->Therapeutic Toxic Toxic Effect (Arrhythmias) Ca_ion->Toxic Excessive Levels Digoxin This compound (Digoxin) Digoxin->NaK_Pump Inhibits

Caption: Signaling pathway of this compound's action and toxicity.

References

Technical Support Center: Enhancing Reproducibility in Digitalin-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving Digitalin and related cardiac glycosides. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions to ensure consistent and reliable data.

IssuePotential CauseSuggested Solution
High variability in cell viability assays (e.g., MTT, MTS) Inconsistent drug concentration: this compound has a narrow therapeutic window, and small variations in concentration can lead to significant differences in cell response.[1][2]- Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.- Use calibrated pipettes and ensure thorough mixing.- Perform a dose-response curve for each new cell line to determine the optimal concentration range.
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.- Keep the final solvent concentration consistent across all wells, including controls.- Ensure the final solvent concentration is below the threshold known to affect cell viability (typically <0.5%).
Cell plating inconsistency: Uneven cell distribution in multi-well plates can lead to variability.- Ensure a single-cell suspension before plating.- Mix the cell suspension between plating groups.- Allow plates to sit at room temperature for a short period before incubation to ensure even settling.
Unexpected or off-target effects observed Activation of unintended signaling pathways: this compound's primary target is the Na+/K+-ATPase, but this can trigger a cascade of downstream signaling.[3][4][5]- Include specific inhibitors for suspected off-target pathways as controls.- Perform Western blot analysis for key signaling proteins to confirm pathway activation.
Contaminants in the this compound sample: Impurities in the drug powder can lead to unforeseen biological activity.- Use high-purity grade this compound from a reputable supplier.- Refer to the Certificate of Analysis for your specific lot.
Difficulty in reproducing apoptosis assay results (e.g., Annexin V/PI staining) Incorrect timing of analysis: The window for detecting early apoptosis can be narrow.- Perform a time-course experiment to identify the optimal time point for Annexin V staining after this compound treatment.
Cell handling during staining: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false positives for propidium iodide (PI) staining.- Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer).- Centrifuge at low speed (e.g., 300 x g) for a short duration.
Inconsistent Western blot results for downstream signaling proteins Suboptimal lysis buffer: Inefficient protein extraction can lead to weak or absent bands.- Choose a lysis buffer appropriate for the subcellular localization of your target protein.- Include protease and phosphatase inhibitors in your lysis buffer.
Poor antibody performance: The primary antibody may not be specific or sensitive enough.- Validate your primary antibody using positive and negative controls.- Optimize the antibody dilution and incubation time.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][6][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, affecting various cellular processes.[2][8]

2. How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Digoxin solutions has been shown to be good for extended periods when stored properly.[9] For Digitoxin tablets, stability is maintained when stored according to the manufacturer's instructions within the expiration date.[10]

3. What are the key signaling pathways affected by this compound in cancer cells?

Research has shown that this compound can modulate several signaling pathways in cancer cells, including the NF-κB and ST6GAL1 pathways, as well as the Src/EGFR/ERK1/2 signaling cascade.[3][4][5][11]

4. What are some critical controls to include in my this compound experiments?

  • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated control: Cells that receive no treatment.

  • Positive control: A known inducer of the effect you are measuring (e.g., a known apoptosis-inducing agent for an apoptosis assay).

  • Negative control: For signaling pathway studies, consider using cells where the target protein (Na+/K+-ATPase) is knocked down or inhibited to confirm on-target effects.

5. How can I be sure that the observed effects are due to this compound and not to general cytotoxicity?

It is crucial to perform a dose-response analysis to identify a concentration range where specific effects are observed without causing widespread, non-specific cell death. Additionally, employing assays that measure specific cellular events, such as apoptosis or cell cycle arrest, alongside general viability assays can help differentiate targeted effects from general toxicity.

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., p-ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, illustrating the kind of data researchers should aim to generate and compare.

Cell LineCancer TypeThis compound Concentration (nM)Incubation Time (h)IC50 (nM)Reference
MCF-7Breast Cancer10 - 100048150Fictional Example
A549Lung Cancer10 - 100048250Fictional Example
HeLaCervical Cancer10 - 100072100Fictional Example
PC-3Prostate Cancer10 - 100048300Fictional Example

Visualizations

Digitalin_Mechanism_of_Action This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via Na+/Ca2+ exchanger Cellular_Effects Apoptosis, Decreased Proliferation Ca_in->Cellular_Effects

Figure 1: Simplified mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Digitalin_Prep This compound Preparation Digitalin_Prep->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay Incubation->Apoptosis_Assay Western_Blot Western Blot Incubation->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Digitalin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Src Src NaK_ATPase->Src NFkB NF-κB NaK_ATPase->NFkB modulates EGFR EGFR Src->EGFR ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation inhibits Apoptosis Apoptosis ERK->Apoptosis induces ST6GAL1 ST6GAL1 NFkB->ST6GAL1 ST6GAL1->Proliferation inhibits ST6GAL1->Apoptosis induces

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Digitalin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from batch-to-batch variability in commercial Digitalin (Digitoxin) preparations. Consistent and reproducible experimental outcomes are critical, and this resource offers practical solutions to mitigate the impact of such variability.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves Between this compound Batches

Question: We are observing significant shifts in the EC50/IC50 values and the overall shape of our dose-response curves when using different batches of this compound. What could be the cause, and how can we troubleshoot this?

Answer:

This is a common issue stemming from batch-to-batch variability in the purity and potency of this compound. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow: Inconsistent Dose-Response Curves

G start Inconsistent Dose-Response Curves Observed qualify 1. Qualify New Batch Run a side-by-side comparison of the new and old batches against a reference standard. start->qualify analyze 2. Analyze Purity and Identity Use analytical methods like HPLC-UV to confirm concentration and purity. qualify->analyze If curves differ assess 3. Assess Bioactivity Perform a functional assay, such as a Na+/K+-ATPase inhibition assay. analyze->assess normalize 4. Normalize Data If purity/activity differs, normalize concentrations based on the active fraction. assess->normalize If bioactivity differs contact 5. Contact Supplier If significant discrepancies persist, contact the supplier for batch-specific data. assess->contact If large, unexplained differences exist end Consistent Results Achieved normalize->end G start High Variability in Cellular Assays check_cells 1. Cell Health and Culture Consistency Ensure consistent cell passage number, density, and viability. start->check_cells qualify_this compound 2. Qualify this compound Batch Confirm concentration and bioactivity of the new batch. check_cells->qualify_this compound If cell culture is consistent assay_protocol 3. Review Assay Protocol Check for inconsistencies in incubation times, reagent addition, and plate reading. qualify_this compound->assay_protocol If this compound is qualified troubleshoot_assay 4. Troubleshoot Assay Components Test for interference from solvents or impurities. assay_protocol->troubleshoot_assay If protocol is standardized end Reproducible Assay Performance troubleshoot_assay->end G This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Src Src Kinase NKA->Src Activates NFkB NF-κB NKA->NFkB Activates NCX Na+/Ca2+ Exchanger Na_in->NCX Alters activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Contractility ↑ Cardiac Contractility Ca_in->Contractility EGFR EGFR Src->EGFR ERK ERK1/2 EGFR->ERK Anticancer Anticancer Effects ERK->Anticancer NFkB->Anticancer G prep Prepare Reagents (Enzyme, Buffers, ATP, this compound) plate Plate Assay Components (Enzyme, Buffer, this compound/Ouabain) prep->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Start Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read Read Absorbance stop_reaction->read analyze Analyze Data & Calculate IC50 read->analyze

Technical Support Center: Refinement of Protocols to Reduce Digitalin-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digitalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and mitigate this compound-induced cellular stress.

I. Understanding this compound-Induced Cellular Stress

This compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[1][2] While this mechanism is key to its therapeutic effects, at higher concentrations or with prolonged exposure, it can trigger significant cellular stress, leading to a cascade of downstream events including:

  • Reactive Oxygen Species (ROS) Production: Disruption of ion homeostasis can lead to mitochondrial dysfunction and the generation of ROS.

  • Endoplasmic Reticulum (ER) Stress: The influx of calcium can disrupt ER function, leading to the unfolded protein response (UPR).

  • Autophagy: As a cellular survival mechanism, autophagy may be initiated to clear damaged organelles.

  • Apoptosis: If cellular stress is too severe, programmed cell death pathways are activated.

This guide will provide protocols and troubleshooting for measuring these key markers of cellular stress and offer strategies to refine your experiments.

II. General Troubleshooting and FAQs

Question: My cells show high levels of toxicity even at low this compound concentrations. What could be the cause?

Answer: Several factors could contribute to this:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or high cell density, can pre-sensitize cells to stress. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

  • Compound Stability: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

III. Experimental Protocols and Troubleshooting

A. Measuring Reactive Oxygen Species (ROS) Production

A common method to measure intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay. DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-only control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • DCFDA Staining:

    • Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of 10 µM DCFDA in pre-warmed PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Problem Possible Cause Solution
High background fluorescence in control wells Autofluorescence of the compound or media components.Measure the fluorescence of the compound in cell-free media. If high, consider a different ROS detection assay.
Cells are stressed before treatment.Ensure optimal cell culture conditions and handle cells gently.
Low or no signal in positive control Inactive H₂O₂.Prepare fresh H₂O₂ solution for each experiment.
Insufficient incubation time with DCFDA.Increase the incubation time to 45-60 minutes.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension when plating.
Photobleaching of the dye.Protect the plate from light as much as possible during incubations and readings.
Treatment This compound Concentration (nM) Fold Change in DCF Fluorescence (vs. Vehicle)
Vehicle Control01.0
This compound101.2 ± 0.1
This compound502.5 ± 0.3
This compound1004.8 ± 0.5
H₂O₂ (Positive Control)100 µM8.2 ± 0.7

Data are representative and may vary depending on the cell line and experimental conditions.

ROS_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (and controls) start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with DCFDA (10 µM) wash1->stain wash2 Wash with PBS (2x) stain->wash2 read Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->read end Analyze Data read->end

Workflow for measuring ROS production using the DCFDA assay.
B. Assessing Autophagy

Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II via Western blot. LC3-II is recruited to autophagosome membranes, and its levels generally correlate with the number of autophagosomes.

  • Cell Lysis:

    • Treat cells with this compound. Include a positive control for autophagy induction (e.g., starvation or rapamycin). To measure autophagic flux, also include a condition with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 15% polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin). Normalize the LC3-II signal to the loading control.

Problem Possible Cause Solution
Faint or no LC3-II band Low level of autophagy.Use a positive control for autophagy induction to validate the protocol.
Poor antibody performance.Use a validated LC3 antibody at the recommended concentration.
Difficulty separating LC3-I and LC3-II Inappropriate gel percentage.Use a higher percentage gel (15% or gradient gel) for better resolution.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Secondary antibody is non-specific.Run a control lane with only the secondary antibody.
Treatment This compound (nM) Bafilomycin A1 (100 nM) Normalized LC3-II / β-actin Ratio
Vehicle0-1.0
Vehicle0+2.5
This compound50-3.2
This compound50+6.8

Data are representative and show an increase in autophagic flux with this compound treatment.

Autophagy_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Ca_increase ↑ Intracellular Ca²⁺ NaK_ATPase->Ca_increase leads to ROS ↑ ROS Ca_increase->ROS AMPK AMPK ROS->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 Complex AMPK->ULK1 activates mTORC1->ULK1 inhibits Autophagosome Autophagosome Formation (LC3-I → LC3-II) ULK1->Autophagosome initiates

Simplified pathway of this compound-induced autophagy.
C. Detection of Apoptosis

Apoptosis can be quantified by measuring the activity of executioner caspases, such as caspase-3. Colorimetric or fluorometric assays are commonly used for this purpose.

  • Cell Treatment and Lysis:

    • Treat cells with this compound. Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Problem Possible Cause Solution
High background in control samples Non-specific protease activity.Include a control with a caspase-3 inhibitor to determine specific activity.
Lysis buffer components interfere with the assay.Use the lysis buffer provided with the assay kit.
Low signal in positive control Insufficient induction of apoptosis.Increase the concentration or incubation time of the apoptosis inducer.
Inactive substrate.Ensure the substrate is stored properly and protected from light.
Treatment This compound Concentration (nM) Fold Change in Caspase-3 Activity (vs. Vehicle)
Vehicle Control01.0
This compound501.8 ± 0.2
This compound1003.5 ± 0.4
This compound2006.1 ± 0.6
Staurosporine (Positive Control)1 µM10.5 ± 1.1

Data are representative and may vary depending on the cell line and experimental conditions.

Apoptosis_Logic This compound This compound Treatment CellularStress Cellular Stress (ROS, ER Stress) This compound->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction CaspaseActivation Caspase-3 Activation MitochondrialDysfunction->CaspaseActivation Cytochrome c release Apoptosis Apoptosis CaspaseActivation->Apoptosis ER_Stress_Pathway This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase ER_Stress ER Stress (Unfolded Proteins) Ca_increase->ER_Stress IRE1a IRE1α ER_Stress->IRE1a activates p_IRE1a Phosphorylated IRE1α IRE1a->p_IRE1a XBP1_splicing XBP1 mRNA Splicing p_IRE1a->XBP1_splicing UPR_genes UPR Gene Expression XBP1_splicing->UPR_genes

References

Technical Support Center: Managing Confounding Factors in Digitalin Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Digitalin and other cardiac glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage common confounding factors in your experiments, ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical confounding factors to consider in in vitro this compound experiments?

A1: In in vitro studies, several factors can significantly influence the apparent activity of this compound. The most critical include:

  • Serum Protein Binding: The concentration and type of serum proteins (e.g., albumin) in your cell culture medium can bind to this compound, reducing its free and active concentration.[1][2]

  • Cell Density and Confluency: The number of cells seeded and their confluency at the time of treatment can alter cellular metabolism and the expression of proteins involved in key signaling pathways, thereby affecting the cellular response to this compound.[3]

  • Cell Culture Conditions: Variations in temperature, pH, CO2, and O2 levels can impact cell health and metabolic rates, leading to inconsistent results between experiments.[4][5][6]

Q2: I am observing high variability in my in vivo studies with this compound. What are the likely confounding factors?

A2: High variability in in vivo this compound research often stems from:

  • Animal Model Characteristics: The species, strain, age, and sex of the animal model can significantly affect the pharmacokinetics and pharmacodynamics of cardiac glycosides.[8] For instance, rodent and human cardiac electrophysiology have notable differences.[9]

  • Transportation and Acclimatization Stress: Stress from transportation can alter cardiovascular, endocrine, and immune functions. An adequate acclimatization period is essential to allow physiological parameters to return to baseline.[8][10][11][12]

  • Handling Stress: Frequent or improper handling of animals can induce a stress response, characterized by changes in heart rate, blood pressure, and stress hormone levels, which can confound the cardiovascular effects of this compound.[13][14][15]

  • Underlying Health Status: Undiagnosed health conditions in study animals can affect their response to this compound and introduce variability.

Q3: How can I mitigate the effect of serum protein binding in my cell-based assays?

A3: To manage the confounding effect of serum protein binding, you should:

  • Standardize Serum Concentration: Use a consistent serum concentration across all experiments.

  • Determine Optimal Serum Concentration: If possible, perform initial experiments to determine the lowest serum concentration that maintains cell viability for the duration of your assay.

  • Consider Serum-Free Media: For short-term assays, using serum-free media can eliminate the variable of protein binding. However, you must first validate that your cells remain viable and responsive under these conditions.

  • Measure Free Drug Concentration: For critical studies, consider measuring the unbound concentration of this compound in your culture medium.[2]

Troubleshooting Guides

Problem 1: Inconsistent IC50/EC50 Values in In Vitro Cytotoxicity/Viability Assays

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between experimental repeats, consider the following troubleshooting steps:

Potential Cause & Solution

  • Variable Cell Seeding Density:

    • Solution: Implement a strict protocol for cell counting and seeding. Perform a cell titration experiment to determine the optimal seeding density where the assay signal is within the linear range for the entire duration of the experiment.[2][6][16]

  • Inconsistent Cell Health:

    • Solution: Use cells from a similar passage number for all experiments. Ensure cells are in the exponential growth phase when harvested and seeded. Regularly check for signs of contamination.[6]

  • Edge Effects in Multi-well Plates:

    • Solution: Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]

  • Fluctuations in Incubation Conditions:

    • Solution: Regularly calibrate and monitor your incubator's temperature and CO2 levels. Ensure consistent incubation times for all plates.[4][6]

Problem 2: High Baseline Variability in Cardiovascular Parameters in Animal Models

If you are observing significant differences in baseline cardiovascular measurements (e.g., heart rate, blood pressure) before this compound administration, follow this guide:

Potential Cause & Solution

  • Insufficient Acclimatization:

    • Solution: Ensure a sufficient acclimatization period after animal transport. For rodents, a minimum of 72 hours is recommended, while for larger animals, a period of 7 days is often necessary.[8][10][11]

  • Handling-Induced Stress:

    • Solution: Handle animals consistently and gently. If possible, accustom the animals to the experimental procedures and equipment before the study begins. This can include sham measurements or injections. Low-stress handling techniques have been shown to reduce physiological stress markers.[13]

  • Circadian Rhythm Effects:

    • Solution: Perform all experiments and measurements at the same time of day to minimize variations due to the animals' natural circadian rhythms.[15]

Quantitative Data Summaries

Table 1: Illustrative Impact of Serum Concentration on Apparent Drug Potency

This table provides a hypothetical example based on the principle that increased serum protein concentration can decrease the free fraction of a drug, leading to a higher apparent IC50 value.

Serum Concentration in MediumFree Drug Fraction (Illustrative)Apparent IC50 of this compound (Illustrative)
1%90%50 nM
5%60%75 nM
10%40%112.5 nM
20%20%225 nM

Table 2: Representative Cytotoxicity of Various Cardiac Glycosides

The cytotoxic potency of cardiac glycosides can vary. This table presents example data on the cytotoxicity of different cardiac glycosides against various cell lines. Actual values will depend on the specific cell line and assay conditions.

Cardiac GlycosideCell LineAssay TypeIC50 (nM)Reference
Digoxin8505C (Anaplastic Thyroid Cancer)Cell Viability~100[17]
Digitoxin8505C (Anaplastic Thyroid Cancer)Cell Viability~50[17]
Lanatoside C8505C (Anaplastic Thyroid Cancer)Cell Viability~200[17]
Proscillaridin AHuman Tumor Cells (Primary Culture)CytotoxicityPotent[18]
OuabainHuman Tumor Cells (Primary Culture)CytotoxicityModerate[18]

Detailed Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density for a 96-Well Plate Viability Assay (e.g., MTT Assay)
  • Cell Preparation: Harvest cells from a culture flask that is in the exponential growth phase (typically 70-80% confluent). Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities. A typical starting range for rapidly proliferating cells is 1,000, 2,500, 5,000, 10,000, and 20,000 cells per 100 µL.

  • Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Assay Performance: At the end of the incubation period, perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent, incubating for 2-4 hours, and then adding a solubilization solution.[7][19][20]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Plot the absorbance values against the number of cells seeded.

  • Optimal Density Selection: Choose a seeding density that falls within the linear portion of the curve and results in the cells being approximately 80-90% confluent at the end of the assay period for the untreated control wells.[2]

Protocol: Acclimatization of Rodents for Cardiovascular Studies
  • Arrival and Housing: Upon arrival, house the animals in a quiet, dedicated room within the animal facility. Ensure the housing conditions (temperature, humidity, light-dark cycle) are stable and appropriate for the species.

  • Initial Acclimatization Period: Allow a minimum of 72 hours for the animals to stabilize from the stress of transportation before any experimental procedures.[10][11] For more sensitive studies, such as those involving behavioral testing or surgery, a 7-day acclimation period is recommended.[10]

  • Handling and Habituation: During the acclimatization period, handle the animals daily to accustom them to the researchers. If the study involves specific procedures (e.g., blood pressure measurement via tail-cuff), perform sham procedures to habituate the animals to the equipment and handling.

  • Health Monitoring: Monitor the animals daily for any signs of illness or distress. Ensure they have free access to food and water.

  • Pre-study Baseline Measurements: Towards the end of the acclimatization period, take baseline physiological measurements over several days to ensure they are stable before the start of the experiment.

Visualizations

Digitalin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates IP3R IP3R NaK_ATPase->IP3R Interacts EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Activates Ca_increase Intracellular Ca2+ Increase IP3R->Ca_increase Triggers Ca_increase->NFkB Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory) NFkB->Gene_Expression

Caption: Signaling pathway activated by this compound binding to Na+/K+-ATPase.[1][3][5][21]

Experimental_Workflow_InVitro Start Start: In Vitro Experiment Cell_Line_Auth Cell Line Authentication Start->Cell_Line_Auth Optimize_Density Optimize Seeding Density Cell_Line_Auth->Optimize_Density Standardize_Culture Standardize Culture Conditions (pH, Temp, CO2) Optimize_Density->Standardize_Culture Plate_Cells Plate Cells Standardize_Culture->Plate_Cells Treat_this compound Treat with This compound Plate_Cells->Treat_this compound Perform_Assay Perform Assay (e.g., MTT, Viability) Treat_this compound->Perform_Assay Data_Analysis Data Analysis Perform_Assay->Data_Analysis End End: Valid Results Data_Analysis->End

Caption: Workflow for mitigating confounding factors in in vitro this compound assays.

Experimental_Workflow_InVivo Start Start: In Vivo Experiment Select_Model Select Appropriate Animal Model (Species, Strain, Sex, Age) Start->Select_Model Acclimatize Acclimatize & Habituate Animals Select_Model->Acclimatize Baseline Measure Stable Baseline Parameters Acclimatize->Baseline Randomize Randomize into Treatment Groups Baseline->Randomize Treat_this compound Administer this compound (Consistent Time of Day) Randomize->Treat_this compound Monitor Monitor & Measure Endpoints Treat_this compound->Monitor Data_Analysis Statistical Analysis (Account for Covariates) Monitor->Data_Analysis End End: Interpreted Results Data_Analysis->End

Caption: Workflow for managing confounding variables in in vivo this compound studies.

References

Best practices for long-term storage and handling of Digitalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Digitalin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of this compound, along with troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

For optimal results, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] A common stock solution concentration is 20 mg/mL.[2] To prepare, dissolve the weighed this compound powder in the appropriate volume of high-purity DMSO. Ensure the solution is thoroughly mixed to achieve complete dissolution. For aqueous solutions, which can be more challenging due to poor water solubility, heating to 95-100°C may be necessary to dissolve the compound. However, be aware that precipitation can occur upon cooling.[2]

Q2: How should this compound stock solutions be stored for long-term use?

This compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored properly at -20°C, DMSO stock solutions can be stable for an extended period. Aqueous solutions of related compounds have been shown to be stable for up to one week when stored at +4°C.[2]

Q3: What are the general recommendations for the long-term storage of solid this compound powder?

Solid this compound powder should be stored in a cool, dry, and dark place. Protect from light and moisture by storing it in a tightly sealed container.[3] Storage at 2-8°C is a common recommendation for many biochemical reagents to minimize degradation.

Q4: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound can be sensitive to light.[3] It is crucial to protect both the solid compound and its solutions from light exposure to prevent photodegradation. Use amber vials or wrap containers in aluminum foil for storage. During experiments, minimize exposure to direct light.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected results in cell-based assays Cell Health and Density: Unhealthy cells or inconsistent cell seeding density can lead to variable results.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Perform a cell titration to determine the optimal seeding density for your specific cell line and assay conditions.[4]
Compound Precipitation: this compound has poor aqueous solubility and may precipitate in the culture medium, leading to inaccurate concentrations.- Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.- Consider using a final DMSO concentration that does not exceed 0.5% to maintain solubility and minimize solvent-induced cytotoxicity.[4]
Incomplete Solubilization of Formazan Crystals (MTT Assay): In MTT assays, incomplete dissolution of the purple formazan crystals will lead to inaccurate absorbance readings.- After adding the solubilization solution (e.g., DMSO or a specialized reagent), ensure the plate is adequately mixed, for instance, by using a plate shaker for at least 10 minutes.[5]- Visually confirm that all formazan crystals are dissolved before reading the plate.[5]
Low Signal or Absorbance in Assays Low Cell Number: Insufficient viable cells will result in a weak signal.- Increase the initial cell seeding density.- Ensure the incubation time with this compound is appropriate and not causing excessive cell death beyond the expected experimental range.
Reagent Degradation: Improperly stored or prepared reagents can lose their effectiveness.- Prepare fresh assay reagents for each experiment.- Ensure this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.
High Background Signal in Assays Media Components Interference: Phenol red in the culture medium can interfere with colorimetric and fluorometric assays.- Use a phenol red-free medium during the assay incubation period.[4]
Contamination: Microbial contamination can interfere with assay readings.- Regularly check cell cultures for any signs of bacterial or fungal contamination.- Maintain sterile techniques throughout the experimental procedure.

Quantitative Stability Data

Condition Parameter Observation/Recommendation Supporting Evidence
Temperature (Solid) Long-term StorageStore in a cool, dry place (2-8°C recommended).General best practice for biochemicals.
Temperature (Solution) DMSO Stock SolutionStable for extended periods at -20°C.Based on common laboratory practice for similar compounds.[1]
Aqueous SolutionStable for up to one week at +4°C (for related compound Digitonin).[2]Stability of a related glycoside.
pH (Solution) Acidic pHCardiac glycosides can undergo hydrolysis in acidic conditions, leading to degradation.Studies on Digoxin show hydrolysis is proportional to hydrogen-ion activity.
Light Exposure Solid and SolutionProtect from light to prevent photodegradation.Recommended for many complex organic molecules.[3]
Freeze-Thaw Cycles Stock SolutionsAvoid multiple freeze-thaw cycles.Aliquoting stock solutions is a standard laboratory practice to maintain compound integrity.[3]

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay with this compound

This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound powder

  • High-purity DMSO

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 20 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (untreated cells in medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gently pipetting or using a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

This compound Experimental Workflow

G Figure 1. Experimental Workflow for this compound Cell Viability Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E Add MTT Reagent D->E F 3-4h Incubation E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Data Analysis (% Viability, IC50) H->I

Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.

This compound Signaling Pathway

G Figure 2. Signaling Pathway of Na+/K+-ATPase Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) Gene_Expression->Cellular_Response

Caption: Downstream signaling cascade initiated by this compound-mediated Na+/K+-ATPase inhibition.[9][10][11]

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Digitalin and Digoxin on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of two cardiac glycosides, Digitalin (Digitoxin) and Digoxin, on various tumor cell lines. The information presented is curated from peer-reviewed scientific literature and is intended to inform research and drug development in the field of oncology.

Introduction

This compound (a purified form of Digitoxin) and Digoxin are cardiac glycosides historically used in the treatment of heart conditions.[1][2] However, a growing body of evidence suggests their potential as anticancer agents.[1][3][4][5] These compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, a mechanism that disrupts cellular ion homeostasis and can trigger apoptosis in cancer cells.[5][6] Malignant cells often exhibit increased susceptibility to cardiac glycosides compared to normal cells, a phenomenon that has sparked interest in their therapeutic application in oncology.[4]

Comparative Cytotoxicity: this compound vs. Digoxin

Experimental data consistently demonstrates that this compound (Digitoxin) is a more potent cytotoxic agent than Digoxin across various cancer cell lines. This difference in potency is reflected in their respective half-maximal inhibitory concentrations (IC50), with this compound generally exhibiting lower IC50 values.

Quantitative Data Summary
Compound Cancer Type Cell Line IC50 (nM) Reference
This compound (Digitoxin)Pancreatic Cancer(Mean of 6 cell lines)124[1]
DigoxinPancreatic Cancer(Mean of 6 cell lines)344[1]
This compound (Digitoxin)LeukemiaK-5626.4 ± 0.4[7]
DigoxinLeukemiaK-56228.2 ± 2.9[7]
This compound (Digitoxin)Renal AdenocarcinomaTK-103 - 33[8][9]
This compound (Digitoxin)Breast AdenocarcinomaMCF-7Not specified[7]
This compound (Digitoxin)Intrahepatic CholangiocarcinomaHCCC9810 (72h)77.9 ± 10.9
This compound (Digitoxin)Intrahepatic CholangiocarcinomaHuCCT1 (72h)98.5 ± 4.2

Mechanisms of Action and Signaling Pathways

Both this compound and Digoxin induce apoptosis in tumor cells, a form of programmed cell death.[3][8][10][11] Their primary molecular target is the Na+/K+-ATPase pump.[5][6] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[5][6] This disruption of ion balance can trigger downstream signaling cascades that culminate in apoptosis.

Several key signaling pathways have been identified to be modulated by these cardiac glycosides:

  • Induction of Apoptosis: Both compounds have been shown to induce apoptosis. For instance, treatment of BxPC3 pancreatic cancer cells with 100 nmol/L of digitoxin resulted in over 90% of cells entering early or late apoptosis.[1] Digoxin has been observed to induce apoptosis in breast cancer cells by altering the Bax/Bcl-2 ratio.[3]

  • c-MYC and NFAT: Digitoxin has been shown to induce apoptosis by inhibiting the nuclear factor of activated T-cells (NFAT)-driven expression of the oncoprotein c-MYC.[10]

  • PI3K/Akt Pathway: Digoxin has been reported to exert its anticancer activity in non-small cell lung cancer cells by blocking the PI3K/Akt signaling pathway.

  • HIF-1α Inhibition: Digoxin can induce apoptosis and cell cycle arrest through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound or Digoxin.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase NaCa_Exchanger Na+/Ca2+ Exchanger Ca_increase ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_increase ↓ Ca2+ Efflux ROS ↑ ROS Ca_increase->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation NFAT NFAT cMYC c-MYC NFAT->cMYC Transcription Apoptosis_genes Apoptosis-related Gene Expression cMYC->Apoptosis_genes HIF1a HIF-1α HIF1a->Apoptosis_genes Apoptosis_genes->Apoptosis Digitalin_Digoxin This compound / Digoxin Digitalin_Digoxin->NaK_ATPase Inhibition Digitalin_Digoxin->Bcl2 Downregulation Digitalin_Digoxin->Bax Upregulation Digitalin_Digoxin->NFAT Inhibition Digitalin_Digoxin->HIF1a Inhibition

Caption: Signaling pathway of this compound and Digoxin inducing apoptosis in tumor cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Digoxin.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or Digoxin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

A Seed cells in 96-well plate B Treat with this compound/Digoxin A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G A Harvest and wash treated cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate (15 min, RT, dark) C->D E Add Binding Buffer D->E F Analyze by flow cytometry E->F

References

Unveiling the Anti-Cancer Potential of Digitalin: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies validates the anti-cancer effects of Digitalin and its analogs in xenograft models of various cancers, including non-small cell lung cancer and prostate cancer. This guide offers a comparative analysis of this compound's efficacy against standard chemotherapeutic agents, details the experimental protocols for in vivo validation, and elucidates the key signaling pathways involved in its mechanism of action.

Comparative Efficacy of Cardiac Glycosides in Xenograft Models

Cardiac glycosides, the class of compounds to which this compound belongs, have demonstrated significant tumor growth inhibition in preclinical xenograft models. The following table summarizes the comparative efficacy of Digoxin, a close analog of this compound, against Adriamycin (a Doxorubicin analog) in a non-small cell lung cancer (A549) xenograft model.

Treatment GroupDosage and AdministrationMean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
ControlVehicle1.250
Digoxin1.0 mg/kg/day, intraperitoneal0.6548
Adriamycin2.0 mg/kg/3 days, intraperitoneal0.7540
Digoxin + Adriamycin1.0 mg/kg/day Digoxin + 2.0 mg/kg/3 days Adriamycin0.3572

Data extracted from a study on A549 human non-small cell lung cancer xenografts in nude mice[1].

Deciphering the Mechanism: Key Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This action disrupts the cellular ion balance, leading to a cascade of downstream signaling events that collectively contribute to the suppression of tumor growth and survival.

Digitalin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activates HIF1a HIF-1α NaK_ATPase->HIF1a Inhibits Synthesis EGFR EGFR PI3K PI3K EGFR->PI3K This compound This compound This compound->NaK_ATPase Inhibits Src->EGFR Transactivates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes Proliferation_Inhibition Inhibition of Proliferation NFkB->Proliferation_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis HIF1a->Angiogenesis_Inhibition

Figure 1: this compound's Anti-Cancer Signaling Pathway.

Experimental Protocols for Xenograft Model Validation

The following sections detail the methodologies for establishing and utilizing xenograft models to evaluate the anti-cancer efficacy of this compound.

Establishment of Subcutaneous Xenograft Model
  • Cell Culture: Human cancer cells (e.g., A549 non-small cell lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium or a mixture of medium and Matrigel.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 cells in 0.2 mL is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (width^2 × length)/2.

Drug Administration and Efficacy Evaluation
  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).

  • Administration: The drug is administered to the treatment group via intraperitoneal (IP) injection or oral gavage at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., A549) Cell_Harvest 2. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 6. Drug Administration (this compound vs. Control/Other) Grouping->Treatment Data_Collection 7. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Analysis 8. Data Analysis and Efficacy Evaluation Data_Collection->Analysis

Figure 2: Experimental Workflow for Xenograft Studies.

References

A Comparative Analysis of Digitalin and Ouabain on Na+/K+-ATPase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the effects of Digitalin (represented by its primary derivatives, Digoxin and Digitoxin) and Ouabain on the isoforms of Na+/K+-ATPase. The information presented is curated from experimental data to support research and development in pharmacology and related fields.

Executive Summary

This compound and Ouabain are cardiac glycosides that act as potent inhibitors of the Na+/K+-ATPase, a critical enzyme responsible for maintaining electrochemical gradients across the cell membrane. While both are used in the management of heart conditions, they exhibit distinct profiles in their interaction with the different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, and α3). These differences in isoform selectivity and binding affinity, along with the downstream signaling pathways they activate, are crucial for understanding their therapeutic and toxic effects. This guide elucidates these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data Comparison

The inhibitory potency of this compound derivatives and Ouabain on Na+/K+-ATPase isoforms is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following table summarizes these values from various experimental sources. It is important to note that absolute values can vary depending on the experimental conditions, tissue source, and species.

Compound Na+/K+-ATPase Isoform Parameter Value (nM) Species/Tissue Reference
Ouabain α1IC5015Canine Kidney[1]
α1Kd3.6 ± 1.6Human Heart[2]
α2Kd17 ± 6Human Heart[2]
α3IC5015Porcine Cerebral Cortex[1]
α1 (rat)-~1000-fold less sensitive than human α1Rodent[3]
α1, α2, α3 (human)KiSimilar for all isoformsHuman[4]
Digoxin α1 (human)KiHigher than α2 and α3Human[5]
α2 (human)KiLower than α1Human[4][5]
α3 (human)KiLower than α1Human[4][5]
Digitoxin α1 (human)-Lower affinity than α2/α3Human[6]
α2 (human)-Higher affinity than α1Human[6]
α3 (human)-Higher affinity than α1Human[6]

Note: Digitalis glycosides like digoxin and digitoxin generally show a preference for the α2 and α3 isoforms over the α1 isoform in humans, a selectivity not as pronounced with ouabain in human isoforms.[4][5] The sugar moiety of digitalis glycosides is crucial for this isoform selectivity.[4]

Signaling Pathways

Beyond the canonical inhibition of the ion-pumping function, the binding of cardiac glycosides to Na+/K+-ATPase initiates intracellular signaling cascades. Ouabain and digitalis glycosides appear to activate different downstream pathways.

Ouabain-Induced Signaling Cascade

Ouabain binding to the Na+/K+-ATPase can trigger a signal transduction pathway that is independent of its effect on ion transport.[7][8] This involves the activation of Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/MAPK cascade.[3] This pathway has been implicated in cellular processes like hypertrophy.[3]

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Cellular_Effects Cellular Effects (e.g., Hypertrophy) MAPK_Cascade->Cellular_Effects

Caption: Ouabain signaling pathway via Na+/K+-ATPase.

Digitalis Glycoside-Mediated Calcium Increase

Digitalis glycosides, in contrast, are thought to primarily exert their effects by increasing intracellular calcium concentration through a different mechanism. They enter the cell and act on ryanodine receptors in the sarcoplasmic reticulum, and can also form transmembrane calcium channels, leading to an influx of calcium.[7]

Digitalin_Signaling This compound This compound Glycosides (e.g., Digoxin) Cell_Membrane Cell Membrane This compound->Cell_Membrane Crosses RyR Ryanodine Receptors (SR) This compound->RyR Acts on Ca_Channel Transmembrane Ca2+ Channels This compound->Ca_Channel Forms Intracellular Intracellular Space Ca_Influx Increased Intracellular [Ca2+] RyR->Ca_Influx Ca2+ release Ca_Channel->Ca_Influx Ca2+ influx Inotropy Positive Inotropy Ca_Influx->Inotropy

Caption: this compound's mechanism of increasing intracellular calcium.

Experimental Protocols

Accurate comparison of this compound and Ouabain requires standardized experimental procedures. Below are detailed methodologies for key assays.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis by the Na+/K+-ATPase. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (e.g., Ouabain).

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer (e.g., 250 mM Tris-acetate buffer pH 7.2, 1 mM EDTA)

  • Reaction Mixture:

    • 1000 mM NaCl, 100 mM KCl

    • 30 mM MgCl2

    • 10 mM ATP

  • Inhibitor: Ouabain (1 mM stock)

  • Stopping Reagent (e.g., 1.5 M perchloric acid)

  • Phosphate Detection Reagent (e.g., Ammonium molybdate-based solution)

  • Microplate reader

Procedure:

  • Prepare two sets of reaction tubes: "Total Activity" and "Ouabain-Inhibited Activity".

  • To all tubes, add the assay buffer and reaction mixture components except ATP.

  • To the "Ouabain-Inhibited Activity" tubes, add Ouabain to a final concentration that fully inhibits the Na+/K+-ATPase (e.g., 1 mM). Add an equal volume of water to the "Total Activity" tubes.

  • Add the enzyme preparation (homogenate or lysate) to all tubes.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping reagent.

  • Centrifuge the tubes to pellet any precipitate.

  • Transfer the supernatant to a new set of tubes for phosphate determination.

  • Add the phosphate detection reagent and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculate the amount of Pi released using a standard curve.

  • The Na+/K+-ATPase activity is the difference in Pi released between the "Total Activity" and "Ouabain-Inhibited Activity" samples, typically expressed as µmol Pi/mg protein/hour.

[³H]-Ouabain Binding Assay

This assay quantifies the number of Na+/K+-ATPase sites and their affinity for ouabain.

Materials:

  • Membrane preparations from tissues or cells

  • Binding Buffer (e.g., Tris-sucrose buffer with MgSO4 and Tris-vanadate)

  • [³H]-Ouabain (radiolabeled ligand)

  • Unlabeled Ouabain (for competition)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Incubate aliquots of the membrane preparation with increasing concentrations of [³H]-Ouabain in the binding buffer.

  • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled Ouabain in addition to the [³H]-Ouabain.

  • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 180 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data can be analyzed using Scatchard plots to determine the maximal binding capacity (Bmax), which reflects the number of pump sites, and the dissociation constant (Kd), which indicates the binding affinity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of this compound and Ouabain.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_signaling Signaling Pathway Analysis cluster_analysis Data Analysis Tissue Tissue/Cell Culture Homogenization Homogenization/Lysis Tissue->Homogenization Calcium_Imaging Intracellular Ca2+ Imaging Tissue->Calcium_Imaging Membrane_Prep Membrane Preparation Homogenization->Membrane_Prep Western_Blot Western Blot (e.g., for p-ERK, p-Src) Homogenization->Western_Blot ATPase_Assay Na+/K+-ATPase Activity Assay Membrane_Prep->ATPase_Assay Binding_Assay [3H]-Ouabain Binding Assay Membrane_Prep->Binding_Assay IC50_Kd IC50/Kd Determination ATPase_Assay->IC50_Kd Binding_Assay->IC50_Kd Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Calcium_Imaging->Pathway_Analysis

Caption: General workflow for comparative analysis.

References

Unveiling the Double-Edged Sword: A Comparative Guide to Digitalin's Mechanism of Action Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the molecular mechanisms of Digitalin, a cardiac glycoside with renewed interest for its therapeutic potential beyond cardiology. This document objectively compares its performance with other cardiac glycosides, supported by experimental data and detailed protocols, to facilitate further research and drug development.

This compound, a member of the cardiac glycoside family of compounds, has a long history in treating heart conditions.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2][3] This inhibition leads to a cascade of downstream effects, including alterations in intracellular ion concentrations and the modulation of various signaling pathways, which can ultimately trigger cell death.[4][5] While its effects on cardiomyocytes are well-documented, recent research has highlighted its potential as an anti-cancer agent, prompting a deeper investigation into its mechanism of action across a broader spectrum of cell types.

This guide synthesizes experimental data to provide a comparative analysis of this compound and other cardiac glycosides, offering insights into both conserved and cell-type-specific responses.

Comparative Cytotoxicity of Cardiac Glycosides

The cytotoxic effects of cardiac glycosides are a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its analogs, Digoxin and Ouabain, across various cancer cell lines, as reported in the literature. This data highlights the differential sensitivity of cancer cells to these compounds.

Cell LineCancer TypeThis compound (IC50, nM)Digoxin (IC50, nM)Ouabain (IC50, nM)
SKOV-3 Ovarian Cancer-250[6]>1000[6]
MDA-MB-231 Breast Cancer-70 (48h)[7]90 (48h)[7]
ZR-75-1 Breast Cancer-~1000 (5 days)[8]~100 (5 days)[8]
MCF-7 Breast Cancer---
Leukemic Cells Leukemia-20-1000[9]-

Core Mechanism of Action: The Na+/K+-ATPase Pump

The canonical mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[1][2][3] This transmembrane protein is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular homeostasis and membrane potential.

dot

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to This compound This compound This compound->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces activity of Downstream_Signaling Downstream Signaling (e.g., Apoptosis) Intracellular_Ca->Downstream_Signaling Triggers This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Ca_Increase Increased Intracellular Ca2+ NaK_ATPase->Ca_Increase Mitochondria Mitochondrial Stress Ca_Increase->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Culture Cell Culture (Multiple Cell Lines) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay ATPase_Assay Na+/K+-ATPase Inhibition Assay Treatment->ATPase_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ATPase_Assay->Data_Analysis

References

A Comparative Guide to the Efficacy of Synthetic Digitalin Analogs and Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic digitalin analogs relative to their natural counterparts. The information presented herein is intended to support research and development efforts in the field of cardiovascular medicine by offering a detailed overview of quantitative data, experimental methodologies, and key biological pathways.

I. Quantitative Efficacy Comparison

The therapeutic and toxic effects of digitalis and its analogs are primarily attributed to their inhibition of the Na+/K+-ATPase enzyme. The following table summarizes the inhibitory potency (IC50) and, where available, the inotropic effects of natural digitalis compounds and various synthetic analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and data is compiled from multiple sources.

Compound TypeCompoundTarget/AssayIC50 / Kᵢ (nM)Positive Inotropic EffectReference
Natural DigoxinNa+/K+-ATPase (Human Kidney)Kᵢ: 3200 ± 220Well-established[1]
DigoxinNa+/K+-ATPase (Porcine Kidney)IC50: ~100-200 (at 5 mM K+)Well-established[2]
DigitoxinNa+/K+-ATPase-Slightly more effective than digoxin[3]
OuabainNa+/K+-ATPase (Human Kidney)Kᵢ: 1220 ± 90Well-established[1]
Synthetic Digitoxin-16'-glucuronideMyocardial Contraction (Human)-Slightly more effective than digitoxin[3]
Digoxin-16'-glucuronideMyocardial Contraction (Human)-Slightly more effective than digoxin[3]
Actinogen (AY-22241)Na+/K+-ATPaseAs effective as ouabainImplied[4]
GomphosideInotropic Activity (Guinea Pig Atria)-High potency, comparable to active 5β H-cardenolides[5]

Note: IC50 and Kᵢ values can vary significantly based on the specific isoform of Na+/K+-ATPase, the tissue source, and the experimental conditions (e.g., potassium concentration). The positive inotropic effect is often correlated with Na+/K+-ATPase inhibition but is also influenced by other pharmacological properties.[6]

II. Signaling Pathway of Digitalis Glycosides

The primary mechanism of action for both natural and synthetic digitalis compounds involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition triggers a cascade of events leading to an increased force of myocardial contraction (positive inotropic effect).

Digitalis Signaling Pathway cluster_membrane Sarcolemma cluster_intra Intracellular Space Digitalis Digitalis Glycoside NaK_ATPase Na+/K+-ATPase Digitalis->NaK_ATPase Inhibits Na_ion_inc ↑ Intracellular Na+ NaK_ATPase->Na_ion_inc Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_ion_inc ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_ion_inc Reduces Ca2+ efflux, increases Ca2+ influx Na_ion_inc->Na_Ca_Exchanger Reduces Na+ gradient, altering exchanger function SR Sarcoplasmic Reticulum Ca_ion_inc->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Enhanced release during action potential Contraction ↑ Myocardial Contraction Ca_release->Contraction Induces

Mechanism of positive inotropic action of digitalis glycosides.

III. Experimental Protocols

Accurate comparison of the efficacy of this compound analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

A. Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

1. Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human kidney)
  • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4
  • Substrate: Adenosine triphosphate (ATP) solution
  • Inhibitors: Test compounds (synthetic analogs), positive control (e.g., Ouabain), and natural this compound (e.g., Digoxin)
  • Stopping Reagent: 10% Trichloroacetic acid (TCA)
  • Color Reagent: Molybdate-based solution for phosphate detection
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare Reagents: Dilute the test compounds and controls to the desired concentrations in the assay buffer.
  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted enzyme, and the test compound or control. Include wells for total ATPase activity (no inhibitor) and non-specific ATPase activity (with a saturating concentration of Ouabain).
  • Pre-incubation: Incubate the plate at 37°C for a sufficient time (e.g., 10-60 minutes) to allow the inhibitor to bind to the enzyme.[2]
  • Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.
  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
  • Stop Reaction: Add the stopping reagent (TCA) to each well to terminate the reaction.
  • Phosphate Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the color reagent.
  • Measure Absorbance: After color development, measure the absorbance at a specific wavelength (e.g., 660 nm) using a microplate reader.
  • Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the total and non-specific ATPase activities. The IC50 value for each compound is determined by plotting the percentage of enzyme inhibition against the log of the compound concentration.

B. In Vitro Myocardial Contractility Assay

This assay assesses the direct effect of compounds on the contractile force of cardiac muscle tissue.

1. Materials:

  • Isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae from animal hearts, or engineered heart tissue from human induced pluripotent stem cells (hiPSC-CMs))
  • Organ bath or similar apparatus with a force transducer
  • Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂
  • Electrical stimulator
  • Test compounds (synthetic analogs and natural this compound)

2. Procedure:

  • Tissue Preparation: Isolate and mount the cardiac muscle preparation in the organ bath containing the physiological salt solution maintained at a constant temperature (e.g., 37°C).
  • Equilibration: Allow the tissue to equilibrate under a resting tension (preload) and stimulate it electrically at a fixed frequency until a stable contractile force is achieved.
  • Baseline Measurement: Record the baseline contractile force (twitch tension).
  • Compound Administration: Add the test compound to the bath in a cumulative concentration-response manner.
  • Force Measurement: After each addition of the compound, allow sufficient time for the effect to stabilize and then record the contractile force.
  • Data Analysis: The change in contractile force is expressed as a percentage of the baseline. A concentration-response curve is generated to determine the potency (e.g., EC50) and maximal efficacy of the compound.

IV. Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of novel synthetic this compound analogs to a natural reference compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Efficacy cluster_data Data Analysis & Comparison cluster_safety Preliminary Safety Assessment Synth Synthesize Analogs ATPase_Assay Na+/K+-ATPase Inhibition Assay Synth->ATPase_Assay Contractility_Assay Myocardial Contractility Assay Synth->Contractility_Assay Cytotox Cytotoxicity Assay (e.g., on non-cardiac cells) Synth->Cytotox Nat Obtain Natural This compound (Reference) Nat->ATPase_Assay Nat->Contractility_Assay Nat->Cytotox IC50 Determine IC50/Ki Values ATPase_Assay->IC50 EC50 Determine EC50 for Positive Inotropy Contractility_Assay->EC50 Compare Compare Potency & Efficacy vs. Reference IC50->Compare EC50->Compare Cytotox->Compare Therapeutic Index Consideration

Workflow for comparing synthetic and natural this compound efficacy.

V. Concluding Remarks

The development of synthetic this compound analogs holds the promise of improving the therapeutic index of this important class of cardiotonic agents. While many synthetic efforts have focused on anticancer applications, the fundamental interaction with Na+/K+-ATPase remains the cornerstone of their cardiotonic activity. The structure-activity relationship is complex, with modifications to the steroid core, lactone ring, and sugar moieties all influencing potency and efficacy.[7][8] Future research should prioritize direct, head-to-head comparisons of the inotropic effects of novel synthetic analogs with natural compounds like digoxin under standardized conditions to better elucidate their therapeutic potential in cardiovascular diseases.

References

A Comparative Study of Digitalin and Other Cardiac Glycosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral properties of Digitalin, with a focus on its primary component Digitoxin, and other cardiac glycosides. The content is based on available experimental data and aims to serve as a resource for researchers and professionals in the field of virology and drug development.

Executive Summary

Cardiac glycosides, a class of naturally derived compounds historically used in the treatment of heart conditions, have emerged as potent antiviral agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a crucial ion transporter in host cells. This inhibition disrupts the cellular ion homeostasis, which in turn interferes with various stages of the viral life cycle, from entry to replication and release. This guide compares the antiviral efficacy of Digitoxin, the main constituent of the historical preparation "this compound," with other notable cardiac glycosides such as Digoxin and Ouabain against a range of viruses. We present available quantitative data, detail common experimental protocols, and visualize the key signaling pathways involved in their antiviral activity.

Data Presentation: Comparative Antiviral Activity of Cardiac Glycosides

The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of various cardiac glycosides against different viruses, as reported in the literature. These values are crucial indicators of a compound's antiviral potency.

Cardiac GlycosideVirusAssay TypeCell LineEC50 / IC50 (µM)Citation
Digitoxin Human Cytomegalovirus (HCMV)Luciferase AssayHFF0.0233[1]
Herpes Simplex Virus 1 (HSV-1)Plaque ReductionVero0.05[2]
Digoxin SARS-CoV-2Viral Copy NumberVero0.118[3]
Chikungunya Virus (CHIKV)-U-2 OS0.0488[4]
Chikungunya Virus (CHIKV)-HSF0.0439[4]
Ouabain SARS-CoV-2Viral Copy NumberVero0.086[3]
Bufalin MERS-CoVImmunofluorescenceVero0.017[5]
SARS-CoVImmunofluorescenceVero0.019[5]
SARS-CoV-2ImmunofluorescenceVero0.019[5]
Cinobufagin MERS-CoVImmunofluorescenceVero0.027[5]
Enterovirus 71 (EV71)--0.0109[5]
Telocinobufagin MERS-CoVImmunofluorescenceVero0.021[5]

Note: The historical preparation "this compound" is a mixture of glycosides from Digitalis purpurea, with digitoxin being a principal component. Modern research focuses on purified compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of common assays used to determine the antiviral efficacy of cardiac glycosides.

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the IC50 of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the cardiac glycoside. Mix each dilution with a standardized amount of virus suspension (e.g., 50-100 plaque-forming units, PFU). A virus-only control and a cell-only control are also prepared.

  • Infection: After a pre-incubation period of the virus-compound mixture (e.g., 1 hour at 37°C), the culture medium is removed from the cells, and the mixtures are added to the cell monolayers.

  • Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption to the cells.

  • Overlay: The inoculum is removed, and the cell monolayer is covered with a semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques, visible as clear zones where cells have been lysed, are then counted.

  • IC50 Calculation: The concentration of the cardiac glycoside that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers, particularly for viruses that do not form plaques.

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Serial Dilution: Prepare serial dilutions (typically 10-fold) of the virus stock.

  • Infection: Inoculate replicate wells with each virus dilution. Include control wells with cells only (no virus).

  • Incubation: Incubate the plates for a period sufficient to observe cytopathic effect (CPE), which can range from 3 to 21 days depending on the virus.

  • Observation: Each well is microscopically examined for the presence or absence of CPE.

  • TCID50 Calculation: The TCID50 is the virus dilution that causes CPE in 50% of the inoculated wells. Statistical methods, such as the Reed-Muench or Spearman-Kärber methods, are used to calculate the endpoint titer.

To determine the EC50 of a cardiac glycoside using a TCID50-based assay, a fixed amount of virus is incubated with serial dilutions of the compound before being added to the cells. The reduction in viral titer at each compound concentration is then used to calculate the EC50.

Signaling Pathways and Mechanisms of Action

Cardiac glycosides exert their antiviral effects by modulating several key host cell signaling pathways. The inhibition of Na+/K+-ATPase is the primary event that triggers these downstream effects.

General Antiviral Workflow of Cardiac Glycosides

The following diagram illustrates the general workflow from Na+/K+-ATPase inhibition to the downstream antiviral effects.

G CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Ion Disruption of Ion Homeostasis (↑ Na+, ↓ K+) NKA->Ion Signaling Alteration of Cellular Signaling Pathways NKA->Signaling Translation Inhibition of Viral Protein Synthesis Ion->Translation Antiviral Antiviral Effect Translation->Antiviral Replication Inhibition of Viral Replication Signaling->Replication Entry Interference with Viral Entry Signaling->Entry Release Impairment of Viral Release Signaling->Release Replication->Antiviral Entry->Antiviral Release->Antiviral

Caption: General mechanism of antiviral action of cardiac glycosides.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory and immune response to viral infections. Some viruses exploit this pathway for their own replication. Cardiac glycosides have been shown to inhibit NF-κB activation, thereby contributing to their antiviral effects.

cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral Infection IKK IKK Complex Virus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Pro-viral & Pro-inflammatory Gene Transcription DNA->Transcription CG Cardiac Glycosides CG->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by cardiac glycosides.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival and proliferation and is often manipulated by viruses to create a favorable environment for replication. Cardiac glycosides can modulate this pathway, leading to antiviral outcomes.

NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation PI3K PI3K Src->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival (Pro-viral) Akt->CellSurvival Promotes mTOR->CellSurvival Promotes CG Cardiac Glycosides CG->NKA Binding CG->PI3K Modulation

Caption: Modulation of the PI3K/Akt pathway by cardiac glycosides.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in various cellular processes, including viral entry and replication. Cardiac glycosides have been shown to interfere with this pathway.

NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation ViralReplication Viral Replication TranscriptionFactors->ViralReplication Promotion CG Cardiac Glycosides CG->NKA Binding CG->Raf Inhibition

Caption: Interference of the MAPK/ERK pathway by cardiac glycosides.

Conclusion

The available data strongly support the potential of cardiac glycosides as a class of broad-spectrum antiviral agents. While historical preparations like this compound laid the groundwork, modern research on its purified components, such as Digitoxin, and other related compounds like Digoxin and Ouabain, reveals potent antiviral activity against a variety of DNA and RNA viruses. Their mechanism of action, centered on the inhibition of the host Na+/K+-ATPase and subsequent disruption of key cellular signaling pathways, offers a host-targeted antiviral strategy that may be less prone to the development of viral resistance. Further comparative studies with standardized assays across a wider range of viruses are warranted to fully elucidate the therapeutic potential of these compounds in antiviral drug development.

References

Independent Verification of Published Digitalin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Digitalin's performance with alternative inotropic agents, supported by data from published research. Detailed experimental protocols for key assays are provided to facilitate independent verification of findings.

Comparative Performance of Inotropic Agents

The following table summarizes quantitative data from clinical trials comparing Digitalis glycosides (Digoxin and Digitoxin) with other inotropic drugs and a beta-blocker in patients with heart failure or atrial fibrillation.

Drug ClassDrug(s)Comparison MetricResultSource
Cardiac Glycoside vs. Phosphodiesterase Inhibitor Digoxin vs. MilrinoneTreadmill Exercise Time (seconds increase)Digoxin: 64, Milrinone: 82[1]
Frequency of Heart Failure DecompensationDigoxin: 15%, Milrinone: 34% (Placebo: 47%)[1]
Left Ventricular Ejection Fraction ChangeDigoxin: +1.7%, Milrinone: +0.2% (Placebo: -2.0%)[1]
Increased Ventricular ArrhythmiasDigoxin group: 4%, Milrinone group: 18%[1]
Cardiac Glycoside vs. Beta-Adrenergic Agonist Digoxin vs. DobutamineLeft Ventricular Filling Pressure (mmHg)Dobutamine: decreased from 22.3 to 9.8, Digoxin: no significant effect[2]
Cardiac Index (L/min/m²)Dobutamine: increased from 2.4 to 3.2, Digoxin: increased from 2.2 to 2.4[2]
Systemic Vascular Resistance (dynes·sec·cm⁻⁵)Dobutamine: decreased from 1686 to 1259, Digoxin: no significant effect[2]
Cardiac Glycoside vs. Beta-Blocker (Atrial Fibrillation) Digoxin vs. Beta-BlockerAll-Cause Mortality (Hazard Ratio)1.90 (Digoxin vs. Beta-Blocker, unadjusted)[3]
Cardiovascular Mortality (Hazard Ratio)2.18 (Digoxin vs. Beta-Blocker, unadjusted)[3]
Quality of Life (Health Utility Score)Digoxin: 0.555, Beta-Blocker: 0.705[3]
Cardiac Glycoside vs. Calcium Sensitizer (Indirect Comparison) Levosimendan vs. DobutamineStroke Volume Enhancement (ml)Levosimendan: +11.1, Dobutamine: +2.8[4]
Pulmonary Capillary Wedge Pressure Decrease (mmHg)Levosimendan: -8.90, Dobutamine: -5.64[4]

Experimental Protocols

Measurement of Intracellular Calcium Concentration in Cardiac Myocytes

This protocol is a generalized procedure based on common methodologies for measuring intracellular calcium transients using fluorescent indicators.

Objective: To quantify the change in intracellular calcium concentration ([Ca²⁺]i) in isolated cardiac myocytes following the application of this compound or other compounds.

Materials:

  • Isolated adult ventricular myocytes.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Tyrode's solution (containing in mM: 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 glucose, 10 HEPES; pH 7.4).

  • Pluronic F-127.

  • Confocal microscope with a line-scan mode and appropriate laser for excitation.

  • Data acquisition and analysis software.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from an adult rat heart using standard enzymatic digestion methods.

  • Dye Loading:

    • Prepare a stock solution of the Ca²⁺ indicator (e.g., 1 mM Fura-2 AM in DMSO).

    • Prepare a loading solution by diluting the stock solution in Tyrode's solution to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the isolated myocytes in the loading solution at room temperature for a specified period (e.g., 10-20 minutes), protected from light.

    • After incubation, wash the cells twice with Tyrode's solution to remove excess dye.

  • Calcium Imaging:

    • Transfer the dye-loaded cells to a chamber on the stage of the confocal microscope.

    • Excite the cells with the appropriate wavelength laser (e.g., 488 nm for Fluo-4).

    • Use the line-scan mode to record the fluorescence intensity along a single line across the longitudinal axis of a myocyte at a high temporal resolution (e.g., 1.5-2.0 ms per line).

    • Record a baseline of spontaneous or electrically stimulated Ca²⁺ transients.

    • Perfuse the cells with Tyrode's solution containing the test compound (e.g., this compound) at the desired concentration.

    • Record the changes in Ca²⁺ transients in the presence of the compound.

  • Data Analysis:

    • The fluorescence intensity is proportional to the intracellular Ca²⁺ concentration.

    • Measure the amplitude, duration, and decay kinetics of the Ca²⁺ transients before and after drug application.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline diastolic fluorescence.

Na+/K+-ATPase Activity Assay

This protocol outlines a colorimetric method to determine the specific activity of Na⁺/K⁺-ATPase.

Objective: To measure the rate of ATP hydrolysis by Na⁺/K⁺-ATPase in a given sample, which is inhibited by this compound.

Materials:

  • Tissue homogenate or cell lysate containing Na⁺/K⁺-ATPase.

  • Assay Buffer (e.g., containing Tris-HCl, MgCl₂, NaCl, KCl).

  • ATP (Adenosine Triphosphate) solution.

  • Ouabain (a specific Na⁺/K⁺-ATPase inhibitor).

  • Phosphate detection reagent (e.g., Malachite Green-based reagent).

  • Phosphate standard solution.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare a protein extract from the tissue or cells of interest. The membrane fraction is often enriched for this enzyme. Determine the total protein concentration of the extract.

  • Reaction Setup:

    • Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

    • To all tubes, add the assay buffer and the sample extract.

    • To the "ouabain-insensitive" tubes, add ouabain to a final concentration that fully inhibits Na⁺/K⁺-ATPase (e.g., 1 mM). Add an equal volume of buffer to the "total activity" tubes.

    • Pre-incubate the tubes at 37°C for a short period (e.g., 10 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a known concentration of ATP to all tubes.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid or sodium dodecyl sulfate).

  • Phosphate Detection:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Take an aliquot of the supernatant from each tube.

    • Add the phosphate detection reagent to the supernatant. This reagent will form a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

    • Incubate at room temperature for color development.

  • Measurement and Calculation:

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~660 nm) using a microplate reader.

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in each sample.

    • Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.

    • The Na⁺/K⁺-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.

    • Express the specific activity as nmol of Pi liberated per minute per milligram of protein.

Visualizations

This compound's Primary Signaling Pathway

Digitalin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pump Na+/K+-ATPase Na_in Increased Intracellular Na+ pump->Na_in Leads to exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ exchanger->Ca_in Leads to Na_in->exchanger Reduces activity of SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca2+ release from Contraction Increased Myocardial Contractility Ca_in->Contraction SR->Contraction This compound This compound This compound->pump Inhibits

Caption: Primary mechanism of this compound leading to increased myocardial contractility.

Experimental Workflow for Measuring Intracellular Calcium

Calcium_Workflow A Isolate Cardiac Myocytes B Load with Ca2+ Indicator Dye (e.g., Fura-2 AM) A->B C Wash to Remove Excess Dye B->C D Record Baseline Ca2+ Transients (Confocal Microscopy) C->D E Apply this compound D->E F Record Ca2+ Transients in Presence of this compound E->F G Analyze Data: Amplitude, Duration, Kinetics F->G

Caption: Workflow for assessing this compound's effect on intracellular calcium dynamics.

Logical Relationship in Na+/K+-ATPase Activity Assay

ATPase_Assay_Logic Total Total ATPase Activity (ATP -> ADP + Pi) Result Na+/K+-ATPase Activity Total->Result Subtract Ouabain Ouabain-Insensitive Activity (in presence of inhibitor) Ouabain->Result

Caption: Calculation logic for determining specific Na+/K+-ATPase activity.

References

Benchmarking Digitalin's Potency: A Comparative Guide to Novel Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potency of Digitalin, a traditional cardiac glycoside, benchmarked against a new generation of novel Na+/K+-ATPase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of inhibitory activities, detailed experimental methodologies, and insights into the relevant signaling pathways.

Executive Summary

The Na+/K+-ATPase, or sodium-potassium pump, is a critical transmembrane protein essential for maintaining cellular electrochemical gradients. Its inhibition has long been a therapeutic strategy, most notably in the treatment of heart failure with cardiac glycosides like this compound (of which Digoxin is a primary active component). However, the narrow therapeutic index of these traditional drugs has spurred the development of novel inhibitors with potentially improved safety and efficacy profiles. This guide presents a side-by-side comparison of the inhibitory potency of Digoxin against several innovative Na+/K+-ATPase inhibitors, supported by experimental data and detailed protocols to aid in reproducible research.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Digoxin and a selection of novel Na+/K+-ATPase inhibitors. Lower IC50 values indicate higher potency.

InhibitorClassSource/Organism for IC50 DeterminationIC50 (µM)Reference(s)
Digoxin Cardiac GlycosidePorcine cerebral cortex Na+/K+-ATPase~0.13 - 1.95[1]
Istaroxime Steroid DerivativeDog kidney Na+/K+-ATPase0.11[2]
Marinobufagenin BufadienolideHuman Na+/K+-ATPaseNot specified, but potent[3]
Rostafuroxin Digitoxigenin DerivativeDog kidney Na+/K+-ATPase2[4]
Ginsenoside Rb1 Triterpene SaponinNot specified6.3[2]
Oleandrin Cardiac GlycosideNot specified0.62[5]
Bufalin BufadienolideNot specifiedKd: 0.04 - 0.045[2]

Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Experimental Protocols: Measuring Na+/K+-ATPase Inhibition

A reliable and reproducible method for assessing Na+/K+-ATPase activity is crucial for comparing the potency of different inhibitors. The following is a generalized protocol for a colorimetric in vitro Na+/K+-ATPase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of Na+/K+-ATPase by 50% (IC50).

Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The activity of other ATPases is measured in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between these two measurements represents the specific Na+/K+-ATPase activity. The amount of liberated Pi is quantified colorimetrically.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

  • ATP solution (50 mM)

  • Ouabain solution (10 mM)

  • Test inhibitor solutions at various concentrations

  • Trichloroacetic acid (TCA) solution (10%)

  • Colorimetric phosphate detection reagent (e.g., Molybdate-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions as described above. Serial dilutions of the test inhibitor should be prepared in the assay buffer.

  • Assay Setup:

    • Total ATPase Activity Wells: Add 50 µL of Assay Buffer.

    • Non-specific ATPase Activity Wells (Control): Add 50 µL of 10 mM Ouabain solution.

    • Inhibitor Wells: Add 50 µL of the respective inhibitor dilutions to the appropriate wells.

  • Enzyme Addition: Add 20 µL of the diluted Na+/K+-ATPase enzyme preparation to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 30 µL of 50 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA to each well.

  • Phosphate Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer a portion of the supernatant to a new microplate.

    • Add 100 µL of the colorimetric phosphate detection reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

  • Calculation:

    • Calculate the amount of Pi released in each well using a standard curve.

    • Determine the specific Na+/K+-ATPase activity by subtracting the non-specific activity (ouabain-containing wells) from the total activity.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by compounds like this compound triggers a cascade of intracellular signaling events beyond the direct impact on ion transport.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src activates EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Gene_Expression Altered Gene Expression ERK1_2->Gene_Expression regulates Inhibitor This compound / Novel Inhibitor Inhibitor->NaK_ATPase inhibits Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, Inhibitors) start->reagent_prep assay_setup Set up 96-well Plate (Total, Non-specific, Inhibitor wells) reagent_prep->assay_setup enzyme_add Add Na+/K+-ATPase Enzyme assay_setup->enzyme_add pre_incubation Pre-incubate at 37°C enzyme_add->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction with TCA incubation->reaction_stop phosphate_detection Colorimetric Phosphate Detection reaction_stop->phosphate_detection measure Measure Absorbance phosphate_detection->measure calculate Calculate IC50 measure->calculate end End calculate->end

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Digitalin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: Digitalin and its waste are classified as hazardous. All materials contaminated with this compound must be disposed of through a licensed hazardous waste management service. Do not discharge any this compound waste down the drain or treat it as general laboratory trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent cardiac glycoside. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information is tailored for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile of Cardiac Glycosides

CompoundHazard ClassificationKey Toxic Effects
Digoxin Fatal if swallowed or if inhaled.[1]Causes serious eye irritation.[1] May cause damage to organs through prolonged or repeated exposure.[2]
Digitoxin Toxic by inhalation and if swallowed.[3] Considered a hazardous substance.[3]Danger of cumulative effects.[3] May cause death or permanent injury after a very short exposure.[4]

Procedural Steps for this compound Disposal

The following step-by-step procedures must be followed for the safe handling and disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • Designate a specific, clearly labeled, leak-proof container for solid this compound waste. This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and any other solid materials that have come into contact with this compound.

    • The container must be labeled "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

    • Store the sealed container in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.

    • The container must be compatible with the solvents used.

    • Label the container "Hazardous Waste: this compound" along with the solvent composition.

    • Keep the container sealed when not in use and store it in secondary containment to prevent spills.

Spill Decontamination

In the event of a this compound spill, immediate and thorough decontamination is crucial.

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For larger spills or if there is a risk of aerosolization, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance.

  • Clean the Area: Carefully clean the spill area. A recommended cleaning solution is a 10% sodium hypochlorite solution (household bleach), as it is a strong oxidizing agent capable of degrading many organic compounds. Allow a contact time of at least 30 minutes before wiping the area clean with fresh water. All cleaning materials must be disposed of as solid this compound hazardous waste.

  • Dispose of Contaminated Materials: Place all materials used for decontamination, including absorbent pads and wipes, into the designated solid this compound hazardous waste container.

Final Disposal
  • Engage a Licensed Hazardous Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Contact your EHS office to arrange for the pickup and disposal of your this compound waste containers.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately as per your institution's and local regulations.

Experimental Protocols

While specific, validated protocols for the chemical inactivation of this compound for disposal purposes are not widely established in the literature, the general principle of using a strong oxidizing agent like sodium hypochlorite for decontamination is a standard laboratory practice for many toxic organic compounds.

Decontamination Protocol for Non-Porous Surfaces:

  • Preparation of Decontaminating Solution: Prepare a fresh 10% (v/v) solution of sodium hypochlorite in water. For example, mix one part household bleach (typically 5-6% sodium hypochlorite) with four parts water.

  • Application: Liberally apply the 10% sodium hypochlorite solution to the contaminated, non-porous surface.

  • Contact Time: Allow the solution to remain in contact with the surface for a minimum of 30 minutes to ensure adequate time for oxidative degradation.

  • Neutralization and Rinsing (Optional but Recommended): To neutralize any residual bleach, the surface can be wiped with a 5% sodium thiosulfate solution.

  • Final Rinse: Thoroughly rinse the surface with water.

  • Waste Disposal: All materials used in this process (wipes, etc.) must be disposed of as solid hazardous waste.

Note: This protocol is for the decontamination of surfaces and is not a validated method for the bulk inactivation of this compound waste. Do not attempt to chemically treat bulk this compound waste without a validated protocol and the explicit approval of your institution's EHS office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Digitalin_Disposal_Workflow Start Material Potentially Contaminated with this compound Is_Solid Is the material solid? Start->Is_Solid Solid_Waste Place in labeled solid hazardous waste container Is_Solid->Solid_Waste Yes Is_Liquid Is the material liquid? Is_Solid->Is_Liquid No Dispose_Container Arrange for pickup by licensed hazardous waste service Solid_Waste->Dispose_Container Liquid_Waste Collect in labeled liquid hazardous waste container Is_Liquid->Liquid_Waste Yes Is_Spill Is it a spill on a surface? Is_Liquid->Is_Spill No Liquid_Waste->Dispose_Container Decontaminate Follow spill decontamination protocol Is_Spill->Decontaminate Yes Decontaminate->Solid_Waste Dispose of cleaning materials

This compound Waste Disposal Decision Workflow

References

Essential Safety and Logistics for Handling Digitalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Digitalin is paramount. This guide provides a comprehensive, step-by-step approach to the safe handling, operational procedures, and disposal of this compound, a cardiac glycoside. Adherence to these protocols is critical to mitigate the risks of exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary due to the high toxicity of this compound. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves are a primary barrier. It is recommended to double-glove with nitrile gloves. Always consult the glove manufacturer's compatibility chart.[1]

  • Eye and Face Protection: Safety goggles with side shields or a full-face shield must be worn to protect against splashes and airborne particles.[1][2]

  • Respiratory Protection: When handling this compound powder or creating solutions, a certified respirator is essential to prevent inhalation.[3][4] Work should be conducted in a certified ducted fume hood or a glove box.[1]

  • Protective Clothing: A lab coat, buttoned to its full length with sleeves that cover the wrists, is required.[1] Consider a disposable gown for procedures with a higher risk of contamination.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.[5]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.

  • Decontamination Supplies: Keep a spill kit and appropriate decontamination solutions readily available.

2.2. Handling Procedures

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: Handle solid this compound with care to avoid generating dust. Use a balance inside a fume hood or a glove box.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Avoid Contamination: Do not touch your face, eyes, or any other part of your body with gloved hands.[1] Change gloves immediately if they become contaminated.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.[1][5]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[5]

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.[5]

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[5]

Emergency and Accidental Exposure Plan

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][5]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, begin rescue breathing.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][3]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[1][3]

Quantitative Exposure and Toxicity Data

While no specific occupational exposure limits have been established for Digoxin, it is crucial to handle it with extreme care due to its toxicity.[5] The following table summarizes key toxicity information.

ParameterValueReference
Toxicity Class Toxic if swallowed, in contact with skin, or if inhaled.[4][6][7]
Protective Action Criteria (PAC) for Digitoxin PAC-1: 0.016 mg/m³PAC-2: 0.18 mg/m³PAC-3: 15 mg/m³[8]
Therapeutic Serum Digoxin Level 0.5-2 ng/mL[9]
Toxic Serum Digoxin Level >6 ng/mL in adults (chronic ingestion)[10]
Potentially Fatal Dose (Ingestion) 10 mg or more in healthy adults[10]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Disposal cluster_emergency 4. Emergency Protocol prep1 Designate Handling Area (Fume Hood/Glove Box) prep2 Gather All Materials (PPE, Reagents, Waste Bins) prep1->prep2 prep3 Prepare Spill Kit and Decontamination Solutions prep2->prep3 handling1 Don Full PPE (Double Gloves, Goggles, Respirator, Lab Coat) prep3->handling1 handling2 Weigh Solid this compound (Minimize Dust) handling1->handling2 handling3 Prepare Solution (Add Solvent Slowly) handling2->handling3 handling4 Handle with Care (Avoid Contamination) handling3->handling4 disposal1 Segregate Contaminated Waste handling4->disposal1 emergency1 Accidental Exposure Occurs handling4->emergency1 disposal2 Use Labeled, Sealed Containers disposal1->disposal2 disposal3 Follow Institutional and Local Hazardous Waste Regulations disposal2->disposal3 emergency2 Follow Specific First Aid Measures (Skin, Eyes, Inhalation, Ingestion) emergency1->emergency2 emergency3 Seek Immediate Medical Attention emergency2->emergency3

References

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